Imatinib Meta-methyl-piperazine Impurity
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N7O/c1-21-8-9-25(18-27(21)34-29-31-12-10-26(33-29)24-7-4-11-30-19-24)32-28(37)23-6-3-5-22(17-23)20-36-15-13-35(2)14-16-36/h3-12,17-19H,13-16,20H2,1-2H3,(H,32,37)(H,31,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPOQAXTOUMJRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC(=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20741185 | |
| Record name | 3-[(4-Methylpiperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20741185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246819-59-9 | |
| Record name | 3-[(4-Methylpiperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20741185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of Imatinib Meta-methyl-piperazine Impurity
Foreword
In the landscape of targeted cancer therapy, Imatinib stands as a landmark achievement, transforming the prognosis for patients with chronic myeloid leukemia (CML) and other malignancies.[1][2] The manufacturing of such a potent Active Pharmaceutical Ingredient (API) demands an exacting level of control over its purity. Process-related impurities, even in trace amounts, can have a significant impact on the safety and efficacy of the final drug product.[1] Regulatory bodies, under the guidance of the International Council for Harmonisation (ICH), mandate rigorous identification, characterization, and control of these impurities.[3]
This technical guide provides an in-depth, experience-driven walkthrough for the synthesis and definitive characterization of a critical process-related impurity of Imatinib: the Imatinib Meta-methyl-piperazine Impurity (CAS No. 1246819-59-9).[4] This impurity is a structural isomer of Imatinib, differing only in the substitution pattern on the benzamide ring. Such isomeric impurities pose a unique challenge for separation and analysis. The availability of a well-characterized reference standard is not merely a regulatory requirement but a fundamental necessity for robust analytical method development and validation. This document is intended for researchers, analytical scientists, and process chemists in the pharmaceutical industry, offering both the "how" and the crucial "why" behind the methodologies presented.
Part 1: Strategic Synthesis of the Impurity Standard
The Rationale: Why Synthesize an Impurity?
The proactive synthesis of an impurity standard is a cornerstone of modern pharmaceutical quality control. Without a pure reference standard, the quantitative assessment of an impurity in the API is impossible. This standard is indispensable for:
-
Method Development: To optimize chromatographic conditions for baseline separation from the API and other related substances.
-
Method Validation: To prove specificity, linearity, accuracy, and precision of the analytical method as required by ICH Q2(R1) guidelines.[5]
-
Peak Identification: To serve as a marker for unambiguous peak identification in routine quality control and stability testing chromatograms.
-
Toxicological Assessment: To provide sufficient material for toxicological studies if the impurity is found to be above the qualification threshold.
Retrosynthetic Analysis and Pathway Design
The structural difference between Imatinib and its meta-isomer lies in the position of the methyl-piperazine moiety on the benzoyl group. Imatinib is the para (1,4) substituted isomer, while the target impurity is the meta (1,3) substituted isomer.[4][6] This insight directly informs the synthetic strategy. The most logical approach is to mimic the final step of the known Imatinib synthesis, which is an amide bond formation, but using a custom-synthesized meta-substituted building block.
The key disconnection is the amide bond, yielding two primary synthons:
-
N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine (Core Amine): A well-established intermediate in Imatinib synthesis.[6][7]
-
3-((4-methylpiperazin-1-yl)methyl)benzoyl chloride (Meta-Substituted Acid Chloride): The crucial non-commercial intermediate that must be synthesized.
Caption: Retrosynthetic analysis and forward synthesis plan for the this compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of 3-((4-methylpiperazin-1-yl)methyl)benzoic acid
-
Rationale: This step involves a standard nucleophilic substitution reaction where the secondary amine of N-methylpiperazine displaces a benzylic halide. Using a starting material like 3-(bromomethyl)benzoic acid is efficient. An excess of N-methylpiperazine can act as both the nucleophile and the base to neutralize the HBr formed.
-
Procedure:
-
To a stirred solution of N-methylpiperazine (3.0 equivalents) in a suitable aprotic solvent (e.g., acetonitrile or THF) at 0 °C, add 3-(bromomethyl)benzoic acid (1.0 equivalent) portion-wise, ensuring the temperature does not exceed 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress can be monitored by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove N-methylpiperazine hydrobromide salt.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by adjusting the pH of an aqueous solution to its isoelectric point to precipitate the zwitterionic product, which is then filtered, washed with cold water, and dried under vacuum.
-
Step 2: Synthesis of 3-((4-methylpiperazin-1-yl)methyl)benzoyl chloride dihydrochloride
-
Rationale: Conversion of the carboxylic acid to the more reactive acyl chloride is necessary for efficient amide coupling. Using thionyl chloride or oxalyl chloride is a standard laboratory procedure for this transformation. The reaction is performed in an inert solvent to prevent hydrolysis.
-
Procedure:
-
Suspend the 3-((4-methylpiperazin-1-yl)methyl)benzoic acid (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Add oxalyl chloride (1.5 equivalents) dropwise at 0 °C, followed by a catalytic amount of anhydrous DMF ("Vilsmeier" catalysis).
-
Allow the mixture to warm to room temperature and stir for 2-4 hours until gas evolution ceases and the solution becomes clear.
-
Remove the solvent and excess reagent under reduced pressure. The resulting crude acyl chloride salt is typically used immediately in the next step without further purification.
-
Step 3: Final Condensation to Yield the this compound
-
Rationale: This is the final amide bond formation step, coupling the core amine with the newly synthesized meta-substituted acid chloride. An inorganic or a non-nucleophilic organic base is required to neutralize the HCl generated during the reaction.[7]
-
Procedure:
-
Dissolve N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine (1.0 equivalent) in a suitable solvent like pyridine or a mixture of DCM and triethylamine.
-
Cool the solution to 0 °C.
-
Add a solution of the crude 3-((4-methylpiperazin-1-yl)methyl)benzoyl chloride dihydrochloride (1.2 equivalents) in anhydrous DCM dropwise.
-
Stir the reaction at room temperature for 8-12 hours, monitoring by HPLC for the disappearance of the starting materials.
-
Upon completion, quench the reaction with water and extract the product into an organic solvent like DCM or ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent in vacuo. The crude product should be purified by column chromatography on silica gel using a gradient of DCM/Methanol to yield the pure this compound.
-
Part 2: Unambiguous Characterization
The Mandate for Definitive Identification
Characterizing a synthesized impurity standard is not a perfunctory step; it is the process of creating a "certified" reference material. The goal is to provide irrefutable evidence of the compound's structure and purity, ensuring its suitability for use in regulated analytical testing. A multi-technique approach is essential.
Caption: A logical workflow for the comprehensive characterization of the synthesized impurity standard.
Spectroscopic Analysis Protocols
A. High-Resolution Mass Spectrometry (HRMS)
-
Protocol: Prepare a dilute solution of the impurity in 50:50 acetonitrile:water with 0.1% formic acid. Analyze using an ESI-Q-TOF mass spectrometer in positive ion mode.
-
Self-Validation: The high mass accuracy (typically < 5 ppm) of HRMS provides strong confidence in the elemental composition, which is a self-validating system for confirming the molecular formula.
-
Expected Data: The analysis will confirm the molecular weight. The fragmentation pattern (MS/MS) will show characteristic losses, but the key confirmation comes from the accurate mass of the parent ion.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Protocol: Dissolve ~5-10 mg of the sample in DMSO-d₆. Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field instrument.
-
Self-Validation: NMR is the most powerful tool for structural isomer differentiation. The coupling patterns and chemical shifts of the aromatic protons on the benzamide ring provide definitive, self-validating proof of the meta-substitution pattern, which is distinct from the symmetric A₂B₂ pattern seen for the para-substituted Imatinib.
-
Expected Data:
-
¹H NMR: Look for four distinct aromatic protons in the benzamide ring region, exhibiting complex splitting patterns characteristic of a 1,3-disubstituted benzene ring. This contrasts with the two doublets seen for Imatinib.
-
¹³C NMR: The number of aromatic carbon signals will be consistent with the proposed structure.
-
Chromatographic Analysis Protocol
A. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Protocol: Develop a stability-indicating gradient RP-HPLC method capable of separating the meta-impurity from Imatinib and other known impurities.[5][8][9]
-
Self-Validation: The method's validity is confirmed by its ability to resolve the isomeric impurity from the main API peak. Spiking a sample of Imatinib with the synthesized standard and observing a distinct, well-resolved peak confirms the method's specificity.
-
Recommended Method Parameters:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and resolution for this class of compounds.[9][10] |
| Mobile Phase A | 0.1% Formic Acid in Water (or a suitable buffer like 10 mM Ammonium Formate)[8] | Controls ionization and improves peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier providing good elution strength. |
| Gradient | 10% B to 90% B over 30 minutes | A shallow gradient is often required to resolve closely eluting isomers. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 265 nm | A common wavelength for detecting Imatinib and its related compounds.[10] |
| Injection Vol. | 10 µL | Standard injection volume. |
Summary of Characterization Data
| Analysis Technique | Parameter | Expected Result |
| HRMS (ESI+) | [M+H]⁺ Accurate Mass | m/z 494.2617 (for C₂₉H₃₂N₇O⁺, within 5 ppm error) |
| ¹H NMR | Benzamide Aromatic Protons | ~4 distinct multiplets/signals in the 7.5-8.0 ppm range, confirming 1,3-disubstitution. |
| IR Spectroscopy | Key Peaks (cm⁻¹) | ~3300 (N-H stretch), ~1650 (Amide C=O stretch) |
| HPLC Purity | Purity by Area % | > 98.0% |
| HPLC Retention | Relative Retention Time (RRT) | A distinct RRT relative to the Imatinib peak (must be determined experimentally). |
Conclusion
The synthesis and rigorous characterization of the this compound are critical activities in the lifecycle management of Imatinib. This guide outlines a robust, scientifically-grounded approach to producing a high-purity reference standard and confirming its identity through orthogonal analytical techniques. The availability of this standard empowers analytical development and quality control teams to develop and validate reliable methods, ensuring that the purity of Imatinib API is accurately monitored and controlled. This adherence to scientific integrity and regulatory standards is paramount in guaranteeing the continued safety and efficacy of this vital medication.
References
- Modernized Impurity Analysis of the Kinase Inhibitor Imatinib by High-Resolution LC With MS-Compatible Mobile Phases. (n.d.).
- Forced degradation and stability indicating studies of imatinib tablet. (2018).
- Forced degradation and stability indicating studies of im
- Analysis of Genotoxic Impurities of Imatinib Mesylate by LC-MS from Early Development to Routine Monitoring. (n.d.).
- Imatinib EP Impurities & USP Rel
- Quantitative determination of imatinib stability under various stress conditions. (n.d.).
- Determination of Imatinib and its Genotoxic Impurities in Tablets. (2015). Research Trend.
- Synthesis and Characterization of Potential Impurities in Imatinib Mesylate. (2023). International Journal of Novel Research and Development.
- Method Development and Validation for Assay and Related Substance of Imatinib Mesilate in Bulk and Tablet Dosage form using RP-HPLC. (2024). Impactfactor.
- Analytical method development and validation for the estimation of Imatinib mesylate and its acid impurity in pharmaceutical formulation by RP-HPLC. (2018).
- Characterization of imatinib mesylate formulations distributed in South American countries: Determination of genotoxic impurities by UHPLC-MS/MS and dissolution profile. (n.d.). PubMed.
- Using an innovative quality-by-design approach for the development of a stability-indicating UPLC/Q-TOF-ESI-MS/MS method for stressed degradation products of imatinib mesyl
- This compound. (n.d.).
- Im
- Intermolecular Interactions in Crystal Structures of Imatinib-Containing Compounds. (2020).
- Processes for the preparation of imatinib base and intermediates thereof. (2013).
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central.
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. Intermolecular Interactions in Crystal Structures of Imatinib-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. pharmaceresearch.com [pharmaceresearch.com]
- 5. impactfactor.org [impactfactor.org]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. WO2013035102A1 - Processes for the preparation of imatinib base and intermediates thereof - Google Patents [patents.google.com]
- 8. lcms.cz [lcms.cz]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. researchtrend.net [researchtrend.net]
An In-depth Technical Guide to the Imatinib Meta-methyl-piperazine Impurity: Structure, Properties, and Analytical Considerations
This guide provides a comprehensive technical overview of a critical process-related impurity in the synthesis of Imatinib: the meta-methyl-piperazine positional isomer. For researchers, quality control analysts, and drug development professionals, understanding the nuances of this impurity is paramount for ensuring the safety, efficacy, and regulatory compliance of Imatinib drug products. This document delves into the chemical structure, physicochemical properties, potential formation pathways, and robust analytical methodologies for the detection and control of this specific impurity.
Introduction: The Criticality of Impurity Profiling in Targeted Cancer Therapy
Imatinib, a cornerstone in targeted cancer therapy, revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST) by selectively inhibiting the Bcr-Abl tyrosine kinase.[1] The manufacturing process of any active pharmaceutical ingredient (API) is a complex series of chemical transformations where the potential for side reactions and the introduction of impurities is ever-present. These impurities, even in trace amounts, can potentially alter the drug's efficacy, stability, and, most importantly, its safety profile.[2][3]
Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines, such as ICH Q3A and Q3B, which mandate the identification, reporting, and toxicological qualification of impurities exceeding specific thresholds.[4][5][6] This underscores the necessity for a deep understanding of each potential impurity, from its molecular structure to its biological impact. This guide focuses on a particularly challenging impurity: the meta-positional isomer of the N-methylpiperazine moiety in Imatinib.
Chemical Structure and Nomenclature
The Imatinib meta-methyl-piperazine impurity is a process-related impurity that is a positional isomer of the parent Imatinib molecule. The key structural difference lies in the attachment point of the 4-methylpiperazin-1-ylmethyl group on the benzamide ring. In Imatinib, this group is at the para (4-) position, whereas in this impurity, it is at the meta (3-) position.
IUPAC Name: 3-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide[7][8][9]
Chemical Structure Comparison:
| Compound | Structure | Key Feature |
| Imatinib | N-methylpiperazine moiety at the para position of the benzamide ring. | |
| This compound | N-methylpiperazine moiety at the meta position of the benzamide ring. |
This subtle shift in substitution can have significant implications for the molecule's three-dimensional conformation, receptor binding affinity, and overall physicochemical properties.
Physicochemical Properties
Understanding the physicochemical properties of the meta-isomer is fundamental to developing effective separation and detection methods. As isomers, Imatinib and its meta-impurity share the same molecular formula and weight, making their differentiation challenging.
| Property | Imatinib | This compound |
| CAS Number | 152459-95-5[10] | 1246819-59-9[7][10][11] |
| Molecular Formula | C29H31N7O[10][12] | C29H31N7O[7][10][11] |
| Molecular Weight | 493.6 g/mol [12] | 493.6 g/mol [7][10][11] |
| Melting Point | 226 °C (mesylate salt)[12] | 208-210°C (dec.)[11] |
| Solubility | DMSO (Sparingly, Heated), Methanol (Slightly, Heated, Sonicated)[11] | Information not widely available, but expected to be similar to Imatinib. |
| Appearance | Light Orange to Orange Solid[8] | Information not widely available. |
The slight difference in melting point suggests variations in the crystal lattice energy due to the altered molecular symmetry. These subtle differences in polarity and spatial arrangement are exploited in chromatographic separations.
Potential Formation Pathways
The meta-methyl-piperazine impurity is typically introduced during the synthesis of Imatinib, specifically from the starting materials used to construct the benzamide portion of the molecule. One of the key synthetic steps in Imatinib production involves the coupling of N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine with a derivative of 4-(4-methylpiperazin-1-ylmethyl)benzoic acid.[13][14]
The formation of the meta-isomer impurity likely arises from the use of an isomeric mixture of the benzoic acid derivative starting material. If the synthesis of the 4-(4-methylpiperazin-1-ylmethyl)benzoic acid is not regioselective, it can result in a mixture of para and meta isomers.
Caption: Potential synthetic pathway for the formation of the meta-isomer impurity.
Control of this impurity, therefore, hinges on the stringent quality control of the starting materials and intermediates.
Pharmacological and Toxicological Considerations
Given that the meta-isomer's structural change is near the core of the molecule, it could potentially alter its binding affinity for the target kinases (Bcr-Abl, c-KIT, PDGFR) or interact with off-target proteins, leading to unforeseen pharmacological or toxicological effects. Therefore, strict control of this impurity to within ICH-prescribed limits is essential for patient safety.
Analytical Methodologies for Detection and Quantification
The primary challenge in the analysis of this impurity is its separation from the parent Imatinib molecule and other related substances. Due to their isomeric nature, mass spectrometry alone cannot differentiate them without prior chromatographic separation. High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is the method of choice.
Key Principles of Chromatographic Separation
The separation of positional isomers like the para (Imatinib) and meta (impurity) compounds relies on subtle differences in their interaction with the stationary phase of the HPLC column. The change in the substituent position alters the molecule's dipole moment and the accessibility of its polar functional groups, leading to slight differences in retention time. A well-developed HPLC method will exploit these differences to achieve baseline separation.
Recommended Step-by-Step HPLC Protocol
The following protocol is a representative stability-indicating method for the determination of Imatinib and its related substances, including the meta-isomer. Method development and validation should always be performed in accordance with ICH Q2(R1) guidelines.
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
2. Chromatographic Conditions:
-
Column: A high-resolution C18 column is recommended (e.g., Waters Atlantis T3, 150 mm x 4.6 mm, 3 µm).[17] The choice of a modern, high-purity silica C18 column is crucial for achieving the necessary selectivity for isomeric separation.
-
Mobile Phase A: 0.01 M Potassium dihydrogen phosphate buffer with 0.2% trifluoroacetic acid, pH adjusted to 2.3 with orthophosphoric acid. The low pH ensures the ionization of the basic nitrogen atoms, leading to sharper peaks.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A shallow gradient is often necessary to resolve closely eluting isomers.
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 20 50 50 35 30 70 40 30 70 42 70 30 | 50 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C. Elevated temperature can improve peak shape and reduce viscosity.
-
Detection Wavelength: 267 nm.[18] This wavelength provides good sensitivity for both Imatinib and its related impurities.
-
Injection Volume: 10 µL.
3. Sample and Standard Preparation:
-
Diluent: A mixture of water and acetonitrile (50:50 v/v).[19]
-
Standard Solution: Prepare a stock solution of Imatinib reference standard and a separate stock solution of the meta-methyl-piperazine impurity reference standard. From these, prepare a resolution solution containing both compounds to verify the separation.
-
Sample Solution: Accurately weigh and dissolve the Imatinib drug substance or product in the diluent to a known concentration.
4. System Suitability:
-
Inject the resolution solution. The resolution between the Imatinib peak and the meta-isomer peak should be greater than 2.0.
-
The tailing factor for the Imatinib peak should be less than 2.0.
-
The relative standard deviation for replicate injections of the Imatinib standard should be less than 2.0%.
5. Analysis and Quantification:
-
Inject the sample solution.
-
Identify the impurity peak based on its retention time relative to the reference standard.
-
Quantify the impurity using the area normalization method or against a qualified reference standard of the impurity itself for greater accuracy.
Sources
- 1. ClinPGx [clinpgx.org]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. pharmiweb.com [pharmiweb.com]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. This compound | C29H31N7O | CID 69716662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. This compound [lgcstandards.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. This compound | 1246819-59-9 [m.chemicalbook.com]
- 12. Imatinib | C29H31N7O | CID 5291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. newdrugapprovals.org [newdrugapprovals.org]
- 14. WO2013035102A1 - Processes for the preparation of imatinib base and intermediates thereof - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. Toxicity assessment of imatinib mesylate and a related impurity: in vitro and in vivo approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ijpsonline.com [ijpsonline.com]
- 18. researchtrend.net [researchtrend.net]
- 19. impactfactor.org [impactfactor.org]
A Technical Guide to the Identification and Structural Elucidation of Imatinib Meta-methyl-piperazine Impurity in Drug Substance
Abstract
This technical guide provides a comprehensive, in-depth methodology for the identification, characterization, and structural elucidation of the meta-methyl-piperazine impurity in the Imatinib drug substance. Imatinib, a cornerstone in targeted cancer therapy, requires stringent purity control to ensure safety and efficacy.[1][2] The meta-methyl-piperazine impurity, a positional isomer of the active pharmaceutical ingredient (API), presents a unique analytical challenge due to its identical mass and similar physicochemical properties. This document outlines a systematic workflow, moving from initial detection by high-performance liquid chromatography (HPLC) to definitive structural confirmation using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The protocols and rationale described herein are designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, providing a robust framework for impurity profiling in compliance with global regulatory standards.
Introduction: The Imperative of Impurity Profiling in Imatinib
Imatinib is a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs).[1][2] The safety and efficacy of any drug substance are intrinsically linked to its purity profile. Unwanted chemical entities, or impurities, can arise from various sources, including starting materials, intermediates, by-products of side reactions, or degradation.[3][4] Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate the identification and control of impurities to safeguard patient health.[3][5][6][7]
The ICH Q3A(R2) guideline specifically requires that impurities present at or above a 0.10% threshold be reported and those above a 0.15% threshold be identified and qualified for a drug with a maximum daily dose of up to 2g.[4][7] Some process-related impurities may even be classified as potentially genotoxic, requiring control at much lower levels.[8][9]
The "Imatinib Meta-methyl-piperazine Impurity," with CAS number 1246819-59-9, is a process-related impurity.[10][11][12][13] It is a positional isomer of Imatinib, where the 4-((4-methylpiperazin-1-yl)methyl)benzoyl group is attached at the meta-position of the aniline ring instead of the para-position. This subtle structural difference can arise from impurities in the starting materials, specifically the isomeric precursor to 4-(4-methylpiperazinomethyl)benzoyl chloride.[14] Because it is an isomer, it shares the same molecular formula (C29H31N7O) and exact mass as Imatinib, making its detection and identification non-trivial.[10][11]
This guide provides the scientific rationale and detailed protocols for a multi-technique approach to unambiguously identify this specific impurity.
The Analytical Challenge: Isomeric Differentiation
The primary analytical challenge is distinguishing between the Imatinib API and its meta-isomer. Standard low-resolution analytical techniques may fail to resolve or differentiate them. A robust strategy relies on a combination of high-resolution separation and structure-specific detection methods.
Visualizing the Structural Isomerism
The diagram below illustrates the structural difference between Imatinib and its meta-substituted impurity.
Caption: Chemical structures of Imatinib (para) and its meta-isomer impurity.
The Identification Workflow: A Multi-Modal Approach
A phased approach is essential for the efficient and definitive identification of the meta-isomer impurity. The workflow integrates chromatographic separation with mass spectrometric and spectroscopic analysis.
Caption: The systematic workflow for impurity identification.
Phase 1: High-Performance Liquid Chromatography (HPLC/UPLC)
The initial step is to develop a high-resolution chromatographic method capable of separating the meta-impurity from the Imatinib API and other known related substances. Modern UPLC methods using columns with alternative selectivity, such as phenyl-hexyl phases, are often successful for separating positional isomers.[15]
Expertise & Rationale:
-
Column Choice: A standard C18 column may not provide sufficient resolution. A Phenyl-Hexyl stationary phase is selected for its alternative selectivity, which arises from π-π interactions between the phenyl groups in the stationary phase and the aromatic rings of the analytes. This interaction is sensitive to the substitution pattern on the analyte's rings, often enabling the separation of positional isomers.
-
Mobile Phase: An MS-compatible mobile phase using volatile buffers like ammonium formate with an organic modifier (acetonitrile or methanol) is crucial.[15] This allows the same method to be seamlessly transferred to LC-MS analysis without modification, ensuring retention time correlation. The use of a non-volatile ion-pairing agent, as seen in some older pharmacopeial methods, should be avoided as it precludes MS analysis.[15]
Experimental Protocol: UPLC-UV Method
-
System: An ACQUITY UPLC H-Class System or equivalent.
-
Column: ACQUITY Premier CSH Phenyl-Hexyl column (2.1 mm x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium formate in water, pH adjusted to 3.5 with formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient Elution:
Time (min) %A %B 0.0 95 5 8.0 50 50 10.0 5 95 12.0 5 95 12.1 95 5 | 15.0 | 95 | 5 |
-
Column Temperature: 40 °C.[16]
-
Detection: UV at 267 nm.
-
Sample Preparation: Dissolve the Imatinib drug substance in a suitable solvent (e.g., Methanol or DMSO/Water mixture) to a final concentration of 0.5 mg/mL.
Phase 2 & 3: Liquid Chromatography-Mass Spectrometry (LC-MS & MS/MS)
LC-MS is the cornerstone of impurity identification.[8] It provides molecular weight information and, through tandem mass spectrometry (MS/MS), structural data based on fragmentation patterns.
Expertise & Rationale:
-
Mass Confirmation (MS): The first step is to confirm that the impurity peak has the same mass-to-charge ratio (m/z) as Imatinib. Using a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap allows for the determination of the exact mass and elemental composition, confirming the molecular formula is C29H31N7O.
-
Structural Differentiation (MS/MS): The key to differentiation lies in the MS/MS fragmentation patterns. The position of the benzoyl group influences the stability of fragment ions. The fragmentation of the amide bond will be a key pathway for both isomers. However, subsequent fragmentation or the relative abundance of certain ions may differ due to the electronic effects and steric hindrance associated with the meta- versus para-substitution. For example, cleavages involving the benzoyl ring may be subtly different, leading to unique fragment ions or different relative intensities that serve as a diagnostic fingerprint. Multiple Reaction Monitoring (MRM) can be used for sensitive quantification once the unique transitions are identified.[9]
Experimental Protocol: UPLC-MS/MS
-
System: A UPLC system coupled to a tandem quadrupole (e.g., Xevo TQ-S) or HRMS (e.g., SYNAPT, Orbitrap) instrument.
-
Chromatography: Use the same UPLC method as described in Phase 1.
-
Ionization Mode: Electrospray Ionization Positive (ESI+).
-
MS Scan (Full Scan): Acquire data from m/z 100-600 to confirm the [M+H]+ ion.
-
MS/MS Analysis (Product Ion Scan): Select the precursor ion for both the API and the impurity (m/z 494.26) and fragment using collision-induced dissociation (CID) with a collision energy ramp (e.g., 15-40 eV) to generate comprehensive fragmentation spectra.
Data Presentation: Expected MS Fragmentation
| Analyte | Precursor Ion [M+H]+ | Key Fragment Ions (m/z) | Rationale for Difference |
| Imatinib (Para) | 494.26 | 394.2 (Loss of N-methylpiperazine), 220.1 (Piperazinomethylbenzoyl cation) | The para-position allows for a more stable, conjugated quinone-imine type structure for certain fragments. |
| Meta-Impurity | 494.26 | 394.2 (Loss of N-methylpiperazine), 220.1 (Piperazinomethylbenzoyl cation) | While major fragments are the same, the relative abundance of the m/z 220.1 ion or other minor fragments may differ due to altered electronic stabilization in the meta-isomer. |
Phase 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
While MS/MS provides strong evidence, NMR spectroscopy provides the definitive, unambiguous structural proof for positional isomers.[1]
Expertise & Rationale:
The key to distinguishing the isomers lies in the proton (¹H) NMR spectrum, specifically the signals from the protons on the substituted benzamide ring.
-
Imatinib (Para-Isomer): The para-substitution results in a highly symmetric aromatic system. The four protons on this ring will appear as two distinct doublets, characteristic of an AA'BB' spin system (often approximated as two doublets with J ≈ 8-9 Hz).
-
Meta-Impurity: The meta-substitution breaks this symmetry. The four protons on this ring are chemically non-equivalent and will produce a more complex splitting pattern. One would expect to see four distinct signals, potentially a singlet (or narrow triplet), a triplet, and two doublets or doublet of doublets, depending on the coupling constants. This complex pattern is a definitive fingerprint for the meta-isomer.
Experimental Protocol: ¹H NMR
-
Isolation: If possible, isolate the impurity using preparative HPLC to obtain a pure sample for NMR analysis. If not feasible, advanced 2D-NMR techniques on the mixture may be required.
-
System: A 400 MHz or higher field NMR spectrometer.[17]
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD).
-
Experiment: Acquire a standard 1D proton (¹H) spectrum. If needed, perform 2D experiments like COSY and HSQC to aid in assignments.
-
Analysis: Compare the aromatic region of the spectrum (typically 7.0-8.5 ppm) with that of an authentic Imatinib reference standard.
Data Presentation: Expected ¹H NMR Aromatic Signals
| Isomer | Benzamide Ring Protons (Approx. ppm) | Expected Splitting Pattern |
| Imatinib (Para) | ~7.5 and ~7.9 ppm | Two doublets (d), J ≈ 8.5 Hz |
| Meta-Impurity | Four signals between ~7.4-8.0 ppm | Complex pattern (e.g., s, t, d, dd) |
Conclusion and Regulatory Implications
The identification of the this compound is a critical step in ensuring the quality and safety of the drug substance. The multi-modal workflow presented in this guide, combining high-resolution UPLC, tandem mass spectrometry, and NMR spectroscopy, provides a self-validating system for its unambiguous identification. Each step provides a piece of the puzzle: HPLC separates, MS confirms the mass and hints at the structure through fragmentation, and NMR provides the definitive structural proof. Once identified, this impurity must be controlled according to ICH guidelines, with appropriate limits set in the drug substance specification.[1][3] The availability of a reference standard for this impurity is essential for method validation and routine quality control.[10][13]
References
-
Analysis of Genotoxic Impurities of Imatinib Mesylate by LC-MS from Early Development to Routine Monitoring. Waters Corporation. [Link]
-
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. [Link]
-
Structural Elucidation of Unknown Impurities in the Kinase Inhibitor Imatinib Using UHPLC and High-Resolution Mass Spectrometry. Waters Corporation. [Link]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]
-
ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]
-
QUANTIFICATION OF POTENTIAL GENOTOXIC IMPURITY IN IMATINIB MESYLATE BY LC-MS/MS. TSI Journals. [Link]
-
ICH Q3A Guideline for Impurities in New Drug Substances. YouTube. [Link]
-
ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). ICH. [Link]
-
LC-MS/MS method for determination of potential genotoxic impurities in imatinib mesylate. Scholars Research Library. [Link]
-
Synthesis and Characterization of Potential Impurities in Imatinib Mesylate. International Journal of Novel Research and Development. [Link]
-
Analysis of Genotoxic Impurities of Imatinib Mesylate by LC-MS from Early Development to Routine Monitoring. ResearchGate. [Link]
-
Characterization of imatinib mesylate formulations distributed in South American countries: Determination of genotoxic impurities by UHPLC-MS/MS and dissolution profile. PubMed. [Link]
-
Imatinib: Major photocatalytic degradation pathways in aqueous media and the relative toxicity of its transformation products. PubMed. [Link]
-
Modernized Impurity Analysis of the Kinase Inhibitor Imatinib by High-Resolution LC With MS-Compatible Mobile Phases. Waters Corporation. [Link]
-
A Novel RP-HPLC Method For Imatinib Mesylate Impurity Profiling. International Journal of Environmental Sciences. [Link]
-
Imatinib: Major photocatalytic degradation pathways in aqueous media and the relative toxicity of its transformation products | Request PDF. ResearchGate. [Link]
-
Identification of imatinib mesylate degradation products obtained under stress conditions. Semantic Scholar. [Link]
-
Determination of Imatinib and its Genotoxic Impurities in Tablets. Research Trend. [Link]
-
Imatinib Impurities. SynZeal. [Link]
-
Imatinib EP Impurities & USP Related Compounds. SynThink. [Link]
-
Synthesis of imatinib mesylate. ResearchGate. [Link]
-
This compound | CAS 1246819-59-9. Veeprho. [Link]
-
Design, Synthesis, and Biological Evaluation of Efflux-Resistant Imatinib Derivatives. PMC. [Link]
- Process for preparation of imatinib and its mesylate salt.
-
imatinib and its Impurities. Pharmaffiliates. [Link]
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. researchtrend.net [researchtrend.net]
- 3. jpionline.org [jpionline.org]
- 4. youtube.com [youtube.com]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 7. database.ich.org [database.ich.org]
- 8. tsijournals.com [tsijournals.com]
- 9. researchgate.net [researchgate.net]
- 10. Imatinib Impurities | SynZeal [synzeal.com]
- 11. veeprho.com [veeprho.com]
- 12. This compound [lgcstandards.com]
- 13. This compound - SRIRAMCHEM [sriramchem.com]
- 14. US8912325B2 - Process for preparation of imatinib and its mesylate salt - Google Patents [patents.google.com]
- 15. lcms.cz [lcms.cz]
- 16. Characterization of imatinib mesylate formulations distributed in South American countries: Determination of genotoxic impurities by UHPLC-MS/MS and dissolution profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, Synthesis, and Biological Evaluation of Efflux-Resistant Imatinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Imperative of Purity in Targeted Therapy
Imatinib, a cornerstone in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST), exemplifies the success of targeted cancer therapy.[1] Its efficacy hinges on the precise inhibition of the BCR-Abl tyrosine kinase. However, like any synthetically derived active pharmaceutical ingredient (API), the manufacturing process of Imatinib can introduce impurities.[1][2] These process-related impurities provide no therapeutic benefit and can pose significant health risks, particularly if they are genotoxic.[3][4]
Genotoxic impurities are chemical agents that can damage DNA, leading to mutations and potentially cancer.[3][4][5] Even at trace levels, their presence is a serious concern for patient safety, prompting stringent regulatory oversight.[3][6] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess and control the potential genotoxicity of Imatinib process-related impurities, grounded in the principles of regulatory guidelines such as the ICH M7(R2).[5][7]
Chapter 1: Contextualizing Impurity Formation in Imatinib Synthesis
The multi-step synthesis of Imatinib involves a series of reactive chemical transformations. Impurities can arise from various sources, including starting materials, reagents, intermediates, and byproducts of unintended side reactions.[3][8] While specific synthesis routes are proprietary, a general understanding of the chemistry involved allows for the prediction of potential process-related impurities. For instance, the synthesis often involves coupling reactions to form the final benzamide structure. Incomplete reactions or side reactions can lead to structurally similar impurities.[1][9]
A critical aspect of risk assessment is to prospectively evaluate the synthetic route for the potential to generate impurities with "structural alerts" for genotoxicity.[4][10] These are chemical motifs known to be associated with DNA reactivity.
Chapter 2: The Regulatory Landscape: ICH M7 and the Threshold of Toxicological Concern (TTC)
The primary regulatory framework governing genotoxic impurities is the International Council on Harmonisation (ICH) M7(R2) guideline, "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk".[7][11][12] This guideline provides a science- and risk-based approach for assessment and control.[6]
A key concept introduced by ICH M7 is the Threshold of Toxicological Concern (TTC) . The TTC is a default permissible daily intake for a genotoxic impurity, below which the carcinogenic risk is considered negligible. For most pharmaceuticals, this value is set at 1.5 µ g/day for lifetime exposure.[6][8][13] This value is used to calculate an acceptable concentration limit for the impurity in the drug substance.[8][13]
ICH M7 establishes a 5-class system for categorizing impurities:[10][12]
-
Class 1: Known mutagenic carcinogens.
-
Class 2: Known mutagens with unknown carcinogenic potential.
-
Class 3: Impurities with structural alerts for mutagenicity, but no mutagenicity data.
-
Class 4: Impurities with structural alerts, but which are related to the API and have been shown to be non-mutagenic.
-
Class 5: Impurities with no structural alerts.
This classification dictates the level of control required.[10]
Chapter 3: A Staged Approach to Genotoxicity Assessment
A systematic, tiered approach is essential for efficiently and robustly evaluating the genotoxic potential of Imatinib impurities. This process begins with computational methods and progresses to in vitro assays as needed.
Stage 1: In Silico (Computational) Assessment
The initial step in the hazard assessment is an in silico analysis using (Quantitative) Structure-Activity Relationship, or (Q)SAR, models.[14] These computational tools predict the mutagenic potential of a chemical based on its structure.[15][16][17]
Causality Behind the Choice: (Q)SAR provides a rapid and resource-efficient screening method to prioritize impurities for further testing.[15] It is particularly valuable for evaluating hypothetical or unstable impurities that are difficult to synthesize for laboratory testing.[15] The ICH M7 guideline recommends using two complementary (Q)SAR models: one expert rule-based and one statistical-based.[6][16]
-
Expert Rule-Based Systems: These contain knowledge derived from known structure-genotoxicity relationships.
-
Statistical-Based Systems: These use algorithms to correlate structural features with experimental data from large databases.
A positive result from either (Q)SAR model for an impurity would classify it as a potential mutagen (Class 3), triggering the need for experimental testing.
Logical Workflow for Genotoxicity Assessment
Caption: A tiered approach for assessing genotoxic impurities.
Stage 2: In Vitro Genotoxicity Testing Battery
If in silico analysis indicates a potential risk, a standard two-test in vitro battery is required to provide definitive evidence. This battery is designed to detect the major classes of genetic damage.
The Ames test is the most widely used initial screen for mutagenic potential.[18] It assesses the ability of a chemical to induce gene mutations (point mutations) in several strains of Salmonella typhimurium and Escherichia coli.[19][20]
Principle of the Assay: The bacterial strains used are auxotrophic, meaning they carry a mutation that renders them unable to synthesize an essential amino acid (histidine for Salmonella, tryptophan for E. coli).[18][19] The test measures the ability of the impurity to cause a reverse mutation (reversion), restoring the gene's function and allowing the bacteria to grow on an amino acid-deficient medium.[18]
Self-Validating System: The assay is always performed with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism, as some chemicals only become mutagenic after being metabolized.[19][20] Positive and negative controls are run concurrently to ensure the validity of the experiment. A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies compared to the negative control.
If the Ames test is negative, a second in vitro test in mammalian cells is conducted to detect chromosomal damage.[21] The in vitro micronucleus test is a robust assay for this purpose.[22][23] It can detect both chromosome breakage (clastogenicity) and whole chromosome loss (aneugenicity).[22]
Principle of the Assay: Micronuclei are small, nucleus-like bodies in the cytoplasm of cells that form from chromosome fragments or whole chromosomes that lag behind during cell division.[24][25] An increase in the frequency of micronucleated cells after exposure to the impurity indicates genotoxic activity.[25]
Causality Behind the Choice: This assay is chosen as a follow-up because it detects a different, complementary endpoint to the Ames test (chromosomal vs. gene mutation).[21] This provides a more comprehensive assessment of genotoxic potential. As with the Ames test, it is conducted with and without metabolic activation and includes appropriate controls.
Mechanism of Micronucleus Formation
Caption: Genotoxic agents can cause micronuclei formation.
Chapter 4: Experimental Protocols
Protocol: Bacterial Reverse Mutation (Ames) Test (OECD 471)
-
Strain Selection: Utilize a minimum of five strains, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101). This selection covers the detection of both base-pair substitution and frameshift mutations.[20]
-
Dose Range Finding: Perform a preliminary cytotoxicity assay to determine the appropriate concentration range of the Imatinib impurity. The highest concentration should show some toxicity but not kill the majority of the bacteria.
-
Main Experiment (Plate Incorporation Method):
-
For each impurity concentration, prepare tubes containing molten top agar.
-
Add the bacterial culture, the test impurity solution, and either S9 mix (for metabolic activation) or a buffer (for non-activation).
-
Vortex gently and pour the mixture onto minimal glucose agar plates.
-
Include concurrent negative (vehicle) and positive controls (known mutagens for each strain).
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring & Interpretation: Count the number of revertant colonies on each plate. A positive result is defined as a dose-related increase in the mean number of revertants per plate of at least twofold over the solvent control for at least one strain, with or without metabolic activation.
Protocol: In Vitro Mammalian Cell Micronucleus Test (OECD 487)
-
Cell Culture: Use an appropriate mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, TK6) and maintain in culture.[21]
-
Dose Range Finding: Determine the concentration range of the impurity causing up to 55±5% cytotoxicity using a measure of cell proliferation (e.g., Relative Population Doubling or Relative Increase in Cell Count).
-
Main Experiment:
-
Treat cell cultures with various concentrations of the impurity, a negative control, and a positive control (e.g., mitomycin C without S9, cyclophosphamide with S9).
-
Short treatment (3-6 hours): Treat with and without S9 mix. After treatment, wash cells and add fresh medium containing cytochalasin B (to block cytokinesis, resulting in binucleated cells which are easier to score).
-
Long treatment (1.5-2 normal cell cycles): Treat without S9 mix. Add cytochalasin B for the final cell cycle.
-
-
Harvesting and Staining: Harvest cells at a time equivalent to 1.5-2 normal cell cycle lengths after the start of treatment. Stain cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring & Interpretation: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. A positive result is a clear, dose-related increase in the frequency of micronucleated cells.
Chapter 5: Data Summary and Control Strategies
The results of the assessment dictate the required control strategy.
| Assessment Outcome | ICH M7 Class | Required Action |
| No structural alert from (Q)SAR | Class 5 | Control as a standard impurity per ICH Q3A/B guidelines.[10] |
| Structural alert, but negative in Ames & Micronucleus tests | Class 5 | Control as a standard impurity per ICH Q3A/B guidelines.[10] |
| Structural alert, positive in Ames or Micronucleus test | Class 2 or 3 | Control the impurity at or below the TTC-derived limit (e.g., 1.5 µ g/day ).[10] |
| Impurity is a known mutagen and carcinogen | Class 1 | Avoid the process that forms it, or control to a much lower, compound-specific limit.[4] |
Control Strategies: If an impurity is confirmed to be genotoxic, several strategies can be employed:[10][26]
-
Process Modification: Redesign the synthesis to avoid the formation of the genotoxic impurity.[10][26]
-
Purge Factor Demonstration: Demonstrate through process understanding and experimental data that downstream purification steps effectively remove the impurity to a level below the TTC.[10]
-
Analytical Control: Implement a highly sensitive and specific analytical method (e.g., LC-MS/MS) to routinely test for and quantify the impurity in the final API, ensuring it remains below the acceptable limit.[8][10]
Conclusion
Ensuring the safety of Imatinib requires a rigorous and systematic approach to the identification, assessment, and control of process-related genotoxic impurities. By integrating in silico predictive models with a robust in vitro testing battery, guided by the principles of the ICH M7 guideline, drug developers can confidently assess the genotoxic risks. A thorough understanding of the synthetic process, coupled with appropriate control strategies, is paramount to delivering a final drug substance that is not only efficacious but also meets the highest standards of patient safety.
References
-
The Determination and Control of Genotoxic Impurities in APIs. Pharmaceutical Technology. [Link]
-
OECD 487: Cell micronucleus test (in vitro mammalian). OECD. [Link]
-
Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD. [Link]
-
Control of Genotoxic Impurities in Active Pharmaceutical Ingredients: A Review and Perspective. ACS Publications. [Link]
-
Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories. [Link]
-
OECD 487 In Vitro Micronucleus Test. Scantox. [Link]
-
Bacterial Reverse Mutation Assay or Ames assay (OECD 471). National Institute of Biology, Slovenia. [Link]
-
Genotoxic Impurities and Mutagenic Impurities Analysis. Intertek. [Link]
-
Control of Genotoxic Impurities in Active Pharmaceutical Ingredients : A Review and Perspective. Semantic Scholar. [Link]
-
Evaluation of QSAR models for predicting mutagenicity: outcome of the Second Ames/QSAR international challenge project. PubMed. [Link]
-
In Vitro Mammalian Cell Micronucleus Test OECD 487. Creative Bioarray. [Link]
-
Evaluation of Existing QSAR Models and Structural Alerts and Development of New Ensemble Models for Genotoxicity Using a Newly Compiled Experimental Dataset. NIH National Center for Biotechnology Information. [Link]
-
Three new consensus QSAR models for the prediction of Ames genotoxicity. Mutagenesis. [Link]
-
Final ICH M7 Guideline on Genotoxic Impurities published. gmp-compliance.org. [Link]
-
Guideline on the Limits of Genotoxic Impurities. European Medicines Agency (EMA). [Link]
-
ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. European Medicines Agency (EMA). [Link]
-
Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. ResolveMass. [Link]
-
Review of QSAR Models and Software Tools for Predicting of Genotoxicity and Carcinogenicity. JRC Publications Repository - European Union. [Link]
-
Assessment of Genotoxic Impurities. Veeprho. [Link]
-
Imatinib EP Impurities & USP Related Compounds. SynThink. [Link]
-
Control of genotoxic impurities in Active Pharmaceutical Ingredients. Teknoscienze. [Link]
-
Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Strategies. Technology Networks. [Link]
-
The new ICH M7 Guideline on the assessment and control of mutagenic impurities in pharmaceuticals: Implications on its practical use - Part 1. ResearchGate. [Link]
-
Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471). Tox Lab. [Link]
-
Genotoxics / Impurities Analysis – Pharmaceuticals & Biopharmaceuticals. Shimadzu. [Link]
-
Dynamic QSAR modeling for predicting in vivo genotoxicity and inflammation induced by nanoparticles and advanced materials: a time-dose-property/response approach. PubMed. [Link]
-
ASSESSMENT AND CONTROL OF DNA REACTIVE (MUTAGENIC) IMPURITIES IN PHARMACEUTICALS TO LIMIT POTENTIAL CARCINOGENIC RISK M7(R2). ICH. [Link]
-
The Ames Test or Bacterial Reverse Mutation Test. Eurofins Australia. [Link]
-
Multidisciplinary Guidelines. ICH. [Link]
-
Ames Mutagenicity Testing (OECD 471). CPT Labs. [Link]
-
Synthesis and Characterization of Potential Impurities in Imatinib Mesylate. IJNRD. [Link]
-
Imatinib Impurities. SynZeal. [Link]
- Preparation method of imatinib impurity.
-
Synthesis route of imatinib mesylate. ResearchGate. [Link]
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. ijnrd.org [ijnrd.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. veeprho.com [veeprho.com]
- 5. Genotoxic Impurities and Mutagenic Impurities Analysis [intertek.com]
- 6. Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Strategies | Lab Manager [labmanager.com]
- 7. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. pharmtech.com [pharmtech.com]
- 9. Imatinib Impurities | SynZeal [synzeal.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Final ICH M7 Guideline on Genotoxic Impurities published - ECA Academy [gmp-compliance.org]
- 12. database.ich.org [database.ich.org]
- 13. ema.europa.eu [ema.europa.eu]
- 14. Genotoxics / Impurities Analysis â Pharmaceuticals & Biopharmaceuticals [ssi.shimadzu.com]
- 15. Evaluation of QSAR models for predicting mutagenicity: outcome of the Second Ames/QSAR international challenge project - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of Existing QSAR Models and Structural Alerts and Development of New Ensemble Models for Genotoxicity Using a Newly Compiled Experimental Dataset - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 19. OECDGenetic Toxicology Studies - Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 - Tox Lab [toxlab.co]
- 20. enamine.net [enamine.net]
- 21. criver.com [criver.com]
- 22. catalog.labcorp.com [catalog.labcorp.com]
- 23. scantox.com [scantox.com]
- 24. oecd.org [oecd.org]
- 25. creative-bioarray.com [creative-bioarray.com]
- 26. Control of Genotoxic Impurities in Active Pharmaceutical Ingredients : A Review and Perspective | Semantic Scholar [semanticscholar.org]
A Comprehensive Toxicological Evaluation Strategy for Imatinib Meta-methyl-piperazine Impurity
Introduction
Imatinib, a cornerstone in the treatment of chronic myeloid leukemia (CML) and other malignancies, is a testament to the success of targeted kinase inhibition.[1] The manufacturing and stability of such a critical active pharmaceutical ingredient (API) are under intense scrutiny to ensure patient safety, therapeutic efficacy, and regulatory compliance.[2] A crucial aspect of this scrutiny is the identification and control of impurities that may arise during synthesis or storage.[3] The presence of impurities, even in trace amounts, can present significant risks, including potential teratogenic, mutagenic, or carcinogenic effects.[3]
Therefore, this document outlines a comprehensive, science-driven strategy for the toxicological evaluation of the Imatinib Meta-methyl-piperazine Impurity. It is designed for researchers, toxicologists, and drug development professionals, providing a framework for risk assessment grounded in international regulatory standards, such as the International Council for Harmonisation (ICH) guidelines.[5] The narrative explains not just the "what" but the "why" behind each proposed experimental step, ensuring a robust and defensible toxicological profile.
Section 1: Physicochemical Characterization and In Silico Assessment
The foundational step in any toxicological assessment is a thorough understanding of the impurity's chemical structure and a predictive analysis of its potential liabilities. The structural similarity to the parent drug does not guarantee a similar toxicological profile; minor changes can lead to significant differences in biological activity.
Structural Comparison
The primary structural difference between Imatinib and the impurity is the substitution pattern on the benzamide ring. This seemingly minor shift can alter the molecule's conformation, receptor binding affinity, and metabolic fate.
Diagram 1: Structural Comparison of Imatinib and its Meta-Isomer Impurity
Caption: Workflow for the initial in silico assessment of the impurity.
Section 2: A Tiered Strategy for Genotoxicity Assessment
Genotoxicity is arguably the most critical toxicological endpoint for pharmaceutical impurities because genotoxic compounds can damage DNA, leading to mutations and potentially cancer. The assessment follows a well-established, tiered approach.
Assay 1: Bacterial Reverse Mutation Test (Ames Test)
Causality: The Ames test is the universally accepted first screen for mutagenicity. It assesses the ability of a chemical to induce gene mutations (point mutations and frameshifts) in several strains of Salmonella typhimurium and Escherichia coli. The parent drug, Imatinib, was found to be non-mutagenic in this assay. [6][7]A similar result for the impurity would provide significant reassurance.
Protocol: Ames Test (OECD 471 Compliant)
-
Objective: To detect chemically-induced gene mutations.
-
Materials:
-
Test Strains: S. typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA or WP2 pKM101).
-
Test Article: this compound (dissolved in a suitable, non-toxic solvent like DMSO).
-
Metabolic Activation System: S9 fraction from Aroclor 1254 or phenobarbital/β-naphthoflavone-induced rat liver.
-
Positive Controls: Known mutagens for each strain, with and without S9 activation (e.g., 2-nitrofluorene, sodium azide, benzo[a]pyrene).
-
Negative/Vehicle Control: The solvent used to dissolve the test article.
-
-
Methodology (Plate Incorporation Method):
-
Prepare a range of concentrations of the test article. A preliminary cytotoxicity test is required to determine the top concentration, which should show some toxicity but not be overtly bactericidal.
-
In separate test tubes, combine 0.1 mL of the bacterial culture, 0.1 mL of the test article solution (or control), and either 0.5 mL of S9 mix (for metabolic activation) or 0.5 mL of phosphate buffer (without activation).
-
Incubate the mixture for 20-30 minutes at 37°C.
-
Add 2.0 mL of molten top agar (containing a trace of histidine and biotin) to each tube, vortex gently, and pour onto minimal glucose agar plates.
-
Incubate the plates in the dark at 37°C for 48-72 hours.
-
Count the number of revertant colonies on each plate.
-
-
Self-Validation & Interpretation:
-
The assay is valid if the negative controls are within historical ranges and the positive controls show a significant increase in revertants.
-
A positive result is defined as a concentration-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.
-
Assay 2: In Vitro Mammalian Cell Micronucleus Test
Causality: A negative Ames test is not sufficient to rule out genotoxicity. The impurity could be a clastogen (causing chromosome breaks) or an aneugen (affecting chromosome number), mechanisms not detected in the bacterial assay. The micronucleus test in mammalian cells addresses this gap. Notably, while Imatinib was negative in the Ames test, it did induce an increase in micronuclei in some in vitro cell systems, highlighting the importance of this follow-up assay. [6][7] Protocol: In Vitro Micronucleus Test (OECD 487 Compliant)
-
Objective: To detect clastogenic and aneugenic activity.
-
Materials:
-
Cell Line: Human peripheral blood lymphocytes (HPBLs) or a suitable cell line like CHO, V79, or TK6. HPBLs were shown to be sensitive to Imatinib's effects. [6][7] * Test Article: this compound.
-
Cytochalasin B: To block cytokinesis, allowing for the identification of binucleated cells.
-
Positive Controls: Mitomycin C (clastogen, without S9), cyclophosphamide (clastogen, with S9), colchicine (aneugen).
-
Metabolic Activation System: S9 fraction, as in the Ames test.
-
-
Methodology:
-
Culture the mammalian cells to an appropriate density.
-
Treat the cells with a range of concentrations of the test article (and controls) for a short duration (3-6 hours) with and without S9, and for a longer duration (~1.5-2.0 cell cycles) without S9.
-
After the treatment period, wash the cells and add fresh medium containing Cytochalasin B.
-
Harvest the cells at a time sufficient to allow for nuclear division (approximately 1.5-2.0 normal cell cycle lengths from the start of treatment).
-
Fix, stain (e.g., with Giemsa or a fluorescent DNA stain), and score the cells via microscopy.
-
Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
-
Self-Validation & Interpretation:
-
The assay is valid if the vehicle controls show low, acceptable background micronucleus frequencies and the positive controls induce a significant response.
-
A positive result is a concentration-dependent and statistically significant increase in the frequency of micronucleated cells.
-
Section 3: Cytotoxicity Assessment
Causality: Cytotoxicity data is essential for two reasons. First, it helps set the appropriate concentration ranges for genotoxicity assays, as excessive cell death can confound the results. Second, it provides a direct measure of the impurity's general toxicity at the cellular level. Studies on other Imatinib impurities have shown that cytotoxicity can be similar to or greater than the parent compound. [8][9] Protocol: MTT Cell Viability Assay
-
Objective: To determine the concentration of the impurity that reduces cell viability by 50% (IC50).
-
Materials:
-
Cell Line: A relevant cell line, such as human hepatoma HepG2, which is often used in toxicology and was evaluated with Imatinib. [6][7] * Test Article: this compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
Solubilization buffer (e.g., acidified isopropanol or DMSO).
-
96-well microtiter plates.
-
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of the test article. Include untreated and vehicle-only controls.
-
Incubate for a relevant period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Remove the medium and dissolve the formazan crystals in a solubilization buffer.
-
Read the absorbance at ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Plot the percentage of viability against the log of the test article concentration and determine the IC50 value using non-linear regression.
-
Data Presentation: Hypothetical Cytotoxicity Summary
| Compound | Cell Line | Exposure Time (h) | IC50 (µM) |
| Imatinib (Reference) | HepG2 | 48 | Value |
| Meta-Impurity | HepG2 | 48 | Value |
| Imatinib (Reference) | VERO | 48 | Value |
| Meta-Impurity | VERO | 48 | Value |
Section 4: Integrated Risk Assessment and Control Strategy
The data generated from the in silico and in vitro assays must be synthesized into a coherent risk assessment to establish a safe limit for the impurity in the final drug substance.
Diagram 3: Risk Assessment and Control Decision Tree
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. ijnrd.org [ijnrd.org]
- 4. veeprho.com [veeprho.com]
- 5. database.ich.org [database.ich.org]
- 6. Assessment of the genotoxicity of the tyrosine kinase inhibitor imatinib mesylate in cultured fish and human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Toxicity assessment of imatinib mesylate and a related impurity: in vitro and in vivo approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
In Silico Toxicity Prediction for Imatinib Impurities: A Technical Guide for Drug Development Professionals
Foreword: The Imperative of Impurity Profiling in Targeted Therapy
Imatinib, a cornerstone in the treatment of chronic myeloid leukemia (CML) and other cancers, represents a triumph of targeted therapy. Its efficacy lies in the specific inhibition of the BCR-ABL tyrosine kinase. However, the synthesis and storage of any active pharmaceutical ingredient (API) are complex processes that can introduce impurities. For a drug like Imatinib, often administered over long durations, ensuring the toxicological safety of these impurities is not merely a regulatory hurdle but a fundamental aspect of patient safety. Even trace amounts of certain impurities, particularly those with mutagenic potential, can theoretically increase the risk of carcinogenesis.[1][2]
This technical guide provides researchers, toxicologists, and drug development professionals with a comprehensive framework for the in silico assessment of Imatinib impurities. We will move beyond a simple recitation of steps to explore the scientific rationale behind the methodologies, grounded in the principles of the International Council for Harmonisation (ICH) M7 guideline.[1][3] Our focus is on building a self-validating system of analysis that combines computational predictions with expert toxicological review to ensure the highest degree of scientific integrity and regulatory compliance.
Section 1: Understanding the Landscape of Imatinib Impurities
A robust toxicity assessment begins with a thorough understanding of the potential impurities. These can arise from various sources throughout the manufacturing process and shelf-life of the drug product. For Imatinib, these are broadly categorized as process-related impurities and degradation products.
Process-Related Impurities: These are substances that are introduced or created during the synthesis of the Imatinib API. They can include unreacted starting materials, intermediates, by-products, and reagents. A critical analysis of the synthetic route is paramount to identifying these potential impurities.[1][4]
Degradation Products: Imatinib, like any pharmaceutical compound, can degrade over time when exposed to stressors such as acid, base, oxidation, heat, or light.[5] Forced degradation studies are essential to identify the likely degradation products that may appear in the final drug product during its shelf-life.[5]
A non-exhaustive list of known Imatinib impurities is presented below to illustrate the chemical space that requires evaluation.
| Impurity Name/Type | Structure | Potential Origin |
| Imatinib Impurity C (N-Desmethyl Imatinib) | O=C(C1=CC=C(CN2CCN(C)CC2)C=C1)NC1=CC(NC2=NC=C(C3=CN=CC=C3)N=C2)=C(C)C=C1 (SMILES) | Process & Degradation |
| Imatinib (Pyridine)-N-oxide | CN1CCN(CC2=CC=C(C(=O)NC3=CC(NC4=NC=C(C5=CC=C=C5)N=C4)=C(C)C=C3)C=C2)CC1 (SMILES) | Degradation |
| Imatinib (Piperidine)-N,N-DiOxide | C[N+]1(CCN(CC2=CC=C(C(=O)NC3=CC(NC4=NC=C(C5=CC=CN=C5)N=C4)=C(C)C=C3)C=C2)C[C-]1)O (SMILES) | Degradation |
| 4-Methyl-N3-[4-(3-pyridinyl)-2-pyrimidinyl]-1,3-benzenediamine (PNMP) | Cc1ccc(Nc2nccc(n2)-c2cccnc2)c(N)c1 (SMILES) | Process |
| 4-[(4-Methyl-1-piperazinyl) methyl]benzoic acid | CN1CCN(Cc2ccc(cc2)C(=O)O)CC1 (SMILES) | Process |
| Imatinib Dimer Impurity (EP Impurity E) | CN1CCN(CC2=CC=C(C(=O)NC3=CC(=C(C)C=C3)NC3=NC=C(C4=CC=CN=C4)N=C3)C=C2)CC1.CN1CCN(CC2=CC=C(C(=O)NC3=CC(=C(C)C=C3)NC3=NC=C(C4=CC=CN=C4)N=C3)C=C2)CC1 (SMILES Representation of Monomer) | Process |
Note: The structures are represented by SMILES strings for brevity. Visual representations are recommended for detailed analysis.
Section 2: The Core of In Silico Assessment: The ICH M7 Framework
The ICH M7 guideline provides a systematic approach for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.[1][3][6] It is a risk-based approach that allows for the use of computational toxicology to classify impurities and determine the appropriate level of control.
The Two-Pillar Approach to (Q)SAR Prediction
A cornerstone of the ICH M7 guideline is the requirement for a computational toxicology assessment using two complementary (Quantitative) Structure-Activity Relationship ((Q)SAR) methodologies: one expert rule-based and one statistical-based.[7][8][9] This dual approach provides a more robust and reliable prediction of mutagenic potential.
-
Expert Rule-Based Systems (e.g., Derek Nexus): These systems are built on human expertise and curated toxicological data.[10] They contain a knowledge base of "structural alerts," which are molecular substructures known to be associated with toxicity.[10] When a query molecule contains a structural alert, the system flags it and provides a rationale based on known mechanistic toxicology. The strength of these systems lies in their transparency and mechanistic interpretability.[10]
-
Statistical-Based Systems (e.g., Sarah Nexus): These systems use machine learning algorithms to build predictive models from large datasets of chemicals with known mutagenicity data.[1][7] They identify complex relationships between a molecule's features and its biological activity without being constrained to pre-defined structural alerts. Their strength lies in their ability to identify novel patterns and make predictions for a wider chemical space.[1][7]
The rationale for using two complementary methods is to minimize the risk of false negatives. An impurity that does not trigger a known structural alert in an expert system might still be flagged by a statistical model that has learned from a broader dataset, and vice-versa.
The ICH M7 Classification System
Based on the outcomes of the (Q)SAR assessment and any available experimental data, impurities are categorized into one of five classes, which dictates the required control strategy.[1][6]
| Class | Definition | Required Action |
| Class 1 | Known mutagenic carcinogens. | Control at or below a compound-specific acceptable intake. |
| Class 2 | Known mutagens with unknown carcinogenic potential. | Control at or below the Threshold of Toxicological Concern (TTC). |
| Class 3 | Alerting structure, unrelated to the API, with no mutagenicity data. | Control at or below the TTC, or conduct an Ames assay. |
| Class 4 | Alerting structure, but the alert is also present in the API or a related compound that is non-mutagenic. | Treat as a non-mutagenic impurity. |
| Class 5 | No structural alerts, or an alerting structure with sufficient data to demonstrate a lack of mutagenicity. | Treat as a non-mutagenic impurity. |
The Threshold of Toxicological Concern (TTC) is a key concept in ICH M7, representing a default acceptable intake of 1.5 µ g/day for any unstudied chemical that poses a negligible risk of carcinogenicity.[1]
Section 3: A Step-by-Step Workflow for In Silico Toxicity Assessment of Imatinib Impurities
This section outlines a detailed, field-proven protocol for the in silico assessment of Imatinib impurities.
Step 1: Impurity Identification and Structure Curation
-
Objective: To create an accurate and comprehensive list of all potential and actual impurities with correctly represented chemical structures.
-
Protocol:
-
Comprehensive Review: Analyze the complete Imatinib synthesis route to identify all starting materials, reagents, intermediates, and potential by-products.[1]
-
Forced Degradation Analysis: Review data from forced degradation studies (acidic, basic, oxidative, thermal, photolytic) to identify degradation products.[5]
-
Structure Verification: Obtain the correct chemical structure for each identified impurity. This should include accurate representation of stereochemistry, tautomers, and salt forms. Use a standardized format such as SMILES or MOL files.
-
Impurity List Compilation: Create a master list of all identified impurities with their names, structures, and origin.
-
Step 2: (Q)SAR Prediction
-
Objective: To predict the bacterial mutagenicity potential of each impurity using two complementary (Q)SAR models.
-
Protocol:
-
Model Selection: Utilize a validated expert rule-based system (e.g., Derek Nexus) and a statistical-based system (e.g., Sarah Nexus).[1][7] The choice of these specific models is justified by their widespread acceptance by regulatory agencies and their extensive, curated knowledge bases and training sets relevant to pharmaceutical chemical space.[10][11]
-
Prediction Execution: Submit the curated structure of each Imatinib impurity to both (Q)SAR platforms.
-
Result Compilation: For each impurity, document the prediction outcome from both models (e.g., positive, negative, equivocal, out-of-domain). Also, capture the associated confidence levels and any identified structural alerts or supporting data from the models.
-
Step 3: Expert Review
-
Causality and Rationale: The expert review is arguably the most critical step, transforming the in silico assessment from a black-box exercise into a scientifically defensible argument. It is here that a deep understanding of toxicology, chemistry, and the limitations of the computational models is essential.[13] An expert review can provide a rationale to supersede a model's prediction.[14]
-
Protocol for Expert Review:
-
Clear Outcomes (Negative/Negative or Positive/Positive):
-
If both models predict negative, and the impurity is within the applicability domain of both models, it can generally be concluded that the impurity is non-mutagenic (Class 5).[1]
-
If both models predict positive, the impurity is typically considered mutagenic (Class 3, pending further data), and a control strategy is required.
-
-
Conflicting or Equivocal Outcomes:
-
Analyze the Alert: For a positive prediction from an expert rule-based system, scrutinize the structural alert. Is it relevant to the overall chemical structure of the Imatinib impurity? Are there mitigating features in the molecule (e.g., steric hindrance around an aromatic amine) that might deactivate the alert?[15]
-
Examine the Training Set: For a statistical model prediction, examine the compounds in the training set that are driving the prediction. How structurally similar are they to the Imatinib impurity? Do they share the same chemical environment around the alerting feature?
-
Read-Across Analysis: Search for experimental mutagenicity data on structurally similar analogs. High-quality negative data on several close analogs can provide a strong argument to overturn a positive prediction.[12]
-
Mechanistic Assessment: Consider the potential mechanism of mutagenicity. For example, many aromatic amines (a common feature in Imatinib and its impurities) are mutagenic via the formation of a nitrenium ion.[16] An expert can assess whether the electronic properties of the specific Imatinib impurity would favor the formation of such a reactive intermediate.
-
-
Step 4: ICH M7 Classification and Reporting
-
Objective: To assign a final ICH M7 classification to each impurity and prepare a comprehensive report for regulatory submission.
-
Protocol:
-
Final Classification: Based on the expert review, assign each impurity to one of the five ICH M7 classes.
-
Report Generation: Prepare a detailed report that includes:
-
An introduction to the assessment.
-
A table of all assessed impurities with their structures.
-
The results from both (Q)SAR models for each impurity.
-
A detailed expert review for any impurity that is not a clear negative.
-
The final ICH M7 classification for each impurity.
-
The proposed control strategy for any Class 1, 2, or 3 impurities.
-
-
Section 4: Visualizing the Workflow and Decision-Making Process
To provide a clear, at-a-glance understanding of the process, the following diagrams, generated using Graphviz, illustrate the overall workflow and the expert review decision-making process.
Caption: Overall workflow for in silico toxicity assessment of Imatinib impurities.
Caption: Decision tree for the expert review of a positive or conflicting (Q)SAR result.
Section 5: Conclusion and Future Perspectives
The in silico prediction of toxicity for pharmaceutical impurities is a powerful tool that, when used correctly, can significantly streamline drug development while ensuring patient safety.[8] For a critical therapy like Imatinib, a rigorous and scientifically sound assessment of impurities is non-negotiable. The framework outlined in this guide, which emphasizes the dual (Q)SAR approach mandated by ICH M7 and the indispensable role of expert review, provides a robust pathway for this assessment.
It is crucial to remember that in silico models are predictive tools, not definitive oracles. Their strength lies in their ability to prioritize impurities for further investigation and to provide a strong, scientifically-backed rationale for regulatory submissions.[8] As computational models continue to evolve and their training sets expand, their predictive power will undoubtedly increase. However, the role of the expert toxicologist in interpreting these predictions within the specific context of the molecule and its potential biological interactions will remain paramount. By integrating these powerful predictive technologies with deep scientific expertise, we can continue to ensure the safety and quality of life-saving medicines like Imatinib.
References
- Amberg, A., et al. (2019). "Use of in silico systems and expert knowledge for structure-based assessment of mutagenicity." Regulatory Toxicology and Pharmacology, 108, 104447.
- Veeprho. (n.d.). "Imatinib Impurities and Related Compound.
- Barber, C., et al. (2015). "Establishing best practise in the application of expert review of mutagenicity under ICH M7." Regulatory Toxicology and Pharmacology, 73(1), 367-377.
- SynThink. (n.d.). "Imatinib EP Impurities & USP Related Compounds.
- GuideGxP. (2026, January 6). "ICH M7: How to Manage Mutagenic Impurities Step by Step.
- Pharmaffiliates. (n.d.). "imatinib and its Impurities.
- Zamann Pharma Support GmbH. (n.d.). "ICH M7 Guidelines.
- Honma, M., et al. (2018). "Improvement of quantitative structure–activity relationship (QSAR) tools for predicting Ames mutagenicity: outcomes of the Ames/QSAR International Challenge Project." Mutagenesis, 33(5), 335-344.
- European Medicines Agency. (2020, July 2). "ICH guideline M7 on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic." EMA/CHMP/ICH/83812/2013.
- Tlcpharma. (n.d.). "Imatinib Mesylate Impurities | Usp | Ep | Bp.
- Lhasa Limited. (2024, December 10). "Everything You Need To Know About Sarah Nexus.
- Optibrium. (n.d.). "Derek Nexus for toxicity prediction – What package is right for me?
- IntuitionLabs. (n.d.). "ICH M7: A Guide to Mutagenic Impurity Assessment Software.
- Myatt, G. J., et al. (2019). "Transitioning to composite bacterial mutagenicity models in ICH M7 (Q)SAR analyses." Regulatory Toxicology and Pharmacology, 108, 104456.
- ToxMinds. (n.d.). "Mutagenicity assessment of drug impurities according to the ICH M7 (R1) guideline and the role of expert review.
- MultiCASE, Inc. (2020, June 9).
- Honma, M., et al. (2023). "Evaluation of QSAR models for predicting mutagenicity: outcome of the Second Ames/QSAR international challenge project." Genes and Environment, 45(1), 22.
- Basak, S. C., et al. (2018). "Development of QSAR Model for Predicting the Mutagenicity of Aromatic Compounds." Current Drug Discovery Technologies, 15(3), 218-227.
- Benigni, R., et al. (1998). "QSAR models for discriminating between mutagenic and nonmutagenic aromatic and heteroaromatic amines." Environmental and Molecular Mutagenesis, 32(1), 75-83.
- Dobo, K. L., et al. (2006). "A rationale for determining, testing, and controlling specific impurities in pharmaceuticals that possess potential for genotoxicity." Regulatory Toxicology and Pharmacology, 44(3), 198-211.
- Basak, S. C., et al. (2001). "Prediction of mutagenicity of aromatic and heteroaromatic amines from structure: a hierarchical QSAR approach." Journal of Chemical Information and Computer Sciences, 41(3), 671-678.
- Furuhama, A., et al. (2020). "Comparison of the predictive performance of QSAR tools for in-house aromatic amines." Genes and Environment, 42, 2.
- Myatt, G. J., et al. (2018). "In silico toxicology protocols." Regulatory Toxicology and Pharmacology, 96, 1-17.
- International Council for Harmonisation. (2023, April 3). "M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." ICH Harmonised Guideline.
- Merlot, C. (2010). "'In silico' toxicology methods in drug safety assessment." Drug Discovery Today, 15(1-2), 17-23.
- International Council for Harmonisation. (2017, March 31). "M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." ICH Harmonised Guideline.
- Patlewicz, G., & Cronin, M. T. D. (2018, January 26). "In Silico Approaches for Predicting Toxicity." YouTube.
- Sakuratani, Y., et al. (2013). "Validation of the (Q)SAR Combination Approach for Mutagenicity Prediction of Flavor Chemicals." Journal of Toxicological Sciences, 38(1), 123-128.
- U.S. Food and Drug Administration. (2021, March 11). "Application of (Q)
- Amberg, A., et al. (2020). "Management of pharmaceutical ICH M7 (Q)SAR predictions – The impact of model updates." Regulatory Toxicology and Pharmacology, 117, 104764.
- Myatt, G. J., et al. (2019). "Regulatory acceptance of in silico approaches for the safety assessment of cosmetic-related substances.
- U.S. Food and Drug Administration. (2018, June). "M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk: Guidance for Industry."
- European Medicines Agency. (2013, February 6). "ICH M7(R2) Guideline on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk." EMA/CHMP/ICH/83812/2013.
- Zang, Q., et al. (2017). "Evaluation of Existing QSAR Models and Structural Alerts and Development of New Ensemble Models for Genotoxicity Using a Newly Compiled Experimental Dataset." Chemical Research in Toxicology, 30(8), 1564-1576.
- Food Safety Commission of Japan. (2020). "Guideline for Assessing Mutagenicity Using (Q)SAR in Risk Assessment."
- Honma, M. (2020). "An assessment of mutagenicity of chemical substances by (quantitative) structure–activity relationship." Genes and Environment, 42, 19.
- Kruhlak, N. L., et al. (2012). "(Q)SAR assessments of potentially mutagenic impurities: a regulatory perspective on the utility of expert knowledge and data submission." Regulatory Toxicology and Pharmacology, 63(1), 163-169.
- Health Canada. (2003, September 25). "Q3B(R): Impurities in New Drug Products."
- Veeprho. (2024, September 18). "Understanding the Classification of Potentially Mutagenic Impurities as per ICH M7 Guidelines.
- Waters Corporation. (n.d.). "Analysis of Genotoxic Impurities of Imatinib Mesylate by LC-MS from Early Development to Routine Monitoring."
- International Journal of Current Research. (2018, August 31). "Simple Convenient and efficient UPLC-MS/MS method for determination of genotoxic impurity in Imatinib drug substance." International Journal of Current Research, 10(08), 72880-72883.
- U.S. Food and Drug Administration. (2023, April 3). "M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk."
- U.S. Food and Drug Administration. (2020, September 29). "M7 Assessment and Control of Deoxyribonucleic Acid Reactive (Mutagenic) Impurities in Pharmaceuticals To Limit Potential Carcinogenic Risk -- Questions and Answers; International Council for Harmonisation; Draft Guidance for Industry.
- Bibra. (n.d.). "Evaluating Pharmaceutical Impurities." Retrieved from Bibra toxicology advice & consulting.
- Sabe, V. T., et al. (2016). "In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs." Current Pharmaceutical Design, 22(32), 4945-4956.
- Zhang, L., et al. (2018). "In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts." Frontiers in Chemistry, 6, 42.
- Asadollahi-Baboli, M., & Aghaie, M. (2021). "In Silico Screening for Novel Tyrosine Kinase Inhibitors - With Oxindole Scaffold as Anticancer Agents: Design, QSAR Analysis, Molecular Docking and ADMET Studies." Research Square.
- Jabbar, S., & Mohammed, M. (2024, August 19). "An in silico study of new 1-aminoquinoline-2(1H)-one derivatives as tyrosine kinase inhibitors.
- Arrochman, F. A., et al. (2022). "In-silico Studies of Epoxy-Thioxanthone Derivatives as Potential Tyrosine Kinase Inhibitor Using Molecular Docking, Molecular Dynamics Simulations, MM-PBSA and ADMET." Brazilian Journal of Pharmaceutical Sciences, 58.
Sources
- 1. Sarah Nexus, a New (Q)SAR Approach for the Prediction of Mutagenicity Will Facilitate the Analysis of Impurities in Pharmaceuticals Under the Proposed ICH M7 Guidelines [prnewswire.com]
- 2. nihs.go.jp [nihs.go.jp]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. Imatinib Impurities | SynZeal [synzeal.com]
- 5. veeprho.com [veeprho.com]
- 6. A scheme to evaluate structural alerts to predict toxicity – Assessing confidence by characterising uncertainties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Everything You Need To Know About Sarah Nexus | Lhasa Limited [lhasalimited.org]
- 8. intuitionlabs.ai [intuitionlabs.ai]
- 9. Mutagenicity assessment of drug impurities according to the ICH M7 (R1) guideline and the role of expert review – ToxMinds [toxminds.com]
- 10. optibrium.com [optibrium.com]
- 11. Management of pharmaceutical ICH M7 (Q)SAR predictions – The impact of model updates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. m.youtube.com [m.youtube.com]
- 16. Establishment of an Integrated Model for Predicting Compound Mutagenicity with a Feature Importance Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Pharmacopeial Standards for Imatinib Impurities
Foreword: Beyond Detection, a Commitment to Purity
In the landscape of targeted cancer therapy, Imatinib Mesylate stands as a landmark achievement, transforming the prognosis for patients with chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). Its efficacy, however, is intrinsically linked to its purity. The presence of impurities—unwanted chemical entities arising from synthesis, degradation, or storage—can introduce risks, potentially compromising patient safety and therapeutic outcomes.
This technical guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with the critical responsibility of navigating the complex web of pharmacopeial standards for Imatinib impurities. We will move beyond a mere recitation of limits and methods. Instead, this document will delve into the causality behind the standards, offering field-proven insights into the analytical workflows that form the bedrock of quality control. Our objective is to provide a self-validating framework for understanding, identifying, and quantifying these impurities, grounded in the authoritative standards of the world's leading pharmacopeias.
The Pharmacopeial Mandate: A Comparative Overview
The quality of Imatinib Mesylate as an Active Pharmaceutical Ingredient (API) is globally regulated by several major pharmacopeias, primarily the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.). While their goals are harmonized—ensuring safety and efficacy—their specific requirements for controlling related substances can differ.
These pharmacopeias provide official monographs that specify the tests, procedures, and acceptance criteria for Imatinib Mesylate. A critical section within these monographs is dedicated to "Organic Impurities" (USP) or "Related Substances" (Ph. Eur.), which outlines the analytical procedures and limits for known and unknown impurities. Adherence to these standards is not merely a regulatory hurdle; it is a fundamental component of ensuring product quality.
The European Pharmacopoeia, for instance, has an official monograph for Imatinib Mesilate (2736) which is a key reference for products marketed in Europe.[1] Similarly, the USP provides standards for Imatinib Mesylate and its tablet dosage forms.
Decoding the Impurity Profile: Known and Unknown Entities
Imatinib impurities are broadly classified into organic impurities (process-related and degradation products), inorganic impurities, and residual solvents. This guide will focus on the organic impurities, which are the most critical from a clinical and regulatory perspective. These can be further divided into specified impurities (structurally identified or unidentified impurities that are individually listed and limited in the monograph) and unspecified impurities (impurities that are not individually listed but are controlled by a general limit).
Specified Impurities in the European Pharmacopoeia
The Ph. Eur. monograph for Imatinib Mesilate identifies several specified impurities. Understanding their origin is key to controlling their presence.
| Impurity Name (Ph. Eur. Designation) | Common Name / Type | Chemical Name | Likely Origin |
| Imatinib Impurity A | Starting Material/Intermediate | (2E)-3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one | Synthesis |
| Imatinib Impurity B | By-product | N-(3-Carbamimidamido-4-methylphenyl)-4-[(4-methylpiperazin-1-yl)methyl]benzamide | Synthesis |
| Imatinib Impurity C | By-product | 4-Methyl-N-[4-methyl-3-[[4-(1-oxypyridin-3-yl)pyrimidin-2-yl]amino]phenyl]-benzamide | Synthesis/Oxidation |
| Imatinib Impurity D | Related Compound | N-(4-Methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide | Synthesis |
| Imatinib Impurity F | Degradant/Intermediate | N-(5-Amino-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | Synthesis/Degradation |
| Imatinib Impurity H | Starting Material/Intermediate | 1-(Pyridin-3-yl)ethan-1-one | Synthesis |
| Imatinib Impurity J | Oxidation Product | 4-[(4-Methyl-4-oxidopiperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide | Oxidation |
This table is a compilation from various sources providing information on EP impurities.[2][3][4][5][6]
Genotoxic Impurities (GTIs): A Special Case
Certain process-related impurities may be classified as potentially genotoxic, meaning they can damage DNA and potentially cause cancer.[7] These GTIs are subject to much stricter control limits, often in the parts-per-million (ppm) range, based on a Threshold of Toxicological Concern (TTC) approach. For Imatinib, impurities such as N-(2-methyl-5-aminophenyl)-4-(3-pyridyl)-2-pyrimidine (a precursor related to Impurity F) are monitored as potential GTIs.[7] The control of these impurities is a critical aspect of process development and quality control, often requiring highly sensitive analytical methods like LC-MS/MS.[7]
The Analytical Cornerstone: High-Performance Liquid Chromatography (HPLC)
The primary analytical technique stipulated by both the USP and Ph. Eur. for the determination of Imatinib impurities is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The principle of this method is the differential partitioning of Imatinib and its impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase. The specific conditions are meticulously optimized to achieve separation between the main component and all specified and potential impurities.
Workflow for Imatinib Impurity Profiling
The logical flow for analyzing Imatinib impurities is a systematic process designed to ensure data integrity and reliability.
Caption: A typical workflow for the analysis of Imatinib impurities via HPLC.
European Pharmacopoeia HPLC Method for Related Substances: A Detailed Protocol
The following protocol is based on the detailed method outlined for the analysis of related substances in the Imatinib Mesilate monograph.[1]
1. Solutions Preparation:
-
Solution A (Aqueous Mobile Phase): Dissolve 7.5 g of sodium hexanesulfonate in 900 mL of water for chromatography. Adjust the pH to 2.5 with phosphoric acid, and then dilute to 1000 mL with water for chromatography.
-
Solution B (Organic Mobile Phase): Acetonitrile.
-
Test Solution: Prepare a solution of the Imatinib Mesilate substance to be examined at a specified concentration (e.g., 0.5 mg/mL) in the mobile phase.
-
Reference Solution (b): Prepare a solution containing known concentrations of Imatinib and specified impurity standards (e.g., Imatinib for system suitability CRS containing impurities A, B, C, D, and J). This is crucial for peak identification and system suitability checks.
2. Chromatographic Conditions:
-
Column: A C18 (octadecylsilyl silica gel) column, typically 4.6 mm x 150 mm with a 3.5 µm particle size.
-
Mobile Phase: A gradient elution program using Solution A and Solution B.
-
Gradient Program:
| Time (minutes) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0 - 6 | 98 | 2 |
| 6 - 8 | 98 → 20 | 2 → 80 |
| 8 - 12 | 20 | 80 |
| 12 - 13 | 20 → 98 | 80 → 2 |
| 13 - 15 | 98 | 2 |
-
Flow Rate: 2.3 mL/min.
-
Detection: UV spectrophotometer at 227 nm.
-
Injection Volume: Typically 10 µL.
3. System Suitability Test (SST): The Self-Validating Core
The SST is not a mere formality; it is the cornerstone of trustworthy results. It demonstrates that the chromatographic system is performing as expected on the day of analysis.
-
Peak Identification: The relative retention times (RRT) of the specified impurities are used for identification against the main Imatinib peak. For example, the RRT for Impurity A is approximately 0.2, and for Impurity B, it is about 0.3.[1]
-
Resolution: The resolution between critical peak pairs (e.g., between two closely eluting impurities) must be greater than a specified value (e.g., ≥ 1.5) to ensure they can be accurately quantified.
-
Reporting Threshold: The monograph specifies a reporting threshold, for instance, 0.10%.[1] Any impurity peak at or above this level must be reported.
Acceptance Criteria: The Quantitative Mandate
The pharmacopeial monographs set clear, non-negotiable limits for impurities. These limits are established based on safety data (qualification) and process capability.
European Pharmacopoeia Limits (Illustrative):
| Impurity | Acceptance Criterion |
| Impurity H | Maximum 0.02% |
| Impurity F | Maximum 20 ppm (0.002%) |
| Any Unspecified Impurity | Maximum 0.10% |
| Total Impurities | Typically ≤ 1.0% (sum of all impurities above the reporting threshold) |
Note: These values are illustrative and compiled from various sources. The official monograph should always be consulted for current limits.[1]
The rationale for these limits is multifaceted. For specified impurities, the limits are based on the levels qualified in toxicology studies. For unspecified impurities, the general threshold of 0.10% is derived from ICH (International Council for Harmonisation) Q3A guidelines, which provide a framework for controlling impurities in new drug substances.[8] The significantly lower limit for Impurity F, when controlled as a potential GTI, reflects the heightened safety concern associated with such compounds.
Conclusion: A Framework for Quality
The control of impurities in Imatinib Mesylate is a rigorous, science-driven process mandated by global pharmacopeias. This guide has provided a framework for understanding not just the "what" but the "why" behind these standards. The foundation of this control strategy is a robust, well-validated HPLC method, underpinned by a stringent system suitability protocol that ensures the reliability of every analysis.
For researchers and developers, a deep understanding of the impurity profile, the analytical methodologies, and the pharmacopeial acceptance criteria is paramount. It enables proactive control during synthesis, informs process improvements, and ultimately ensures that the Imatinib reaching patients is of the highest possible quality and safety. The commitment to these standards is a commitment to the well-being of the patients who depend on this life-changing therapy.
References
-
Determination of Imatinib and its Genotoxic Impurities in Tablets. (2015). Research Trend. Available at: [Link]
-
Method Development and Validation for Assay and Related Substance of Imatinib Mesilate in Bulk and Tablet Dosage form using RP-HPLC. (2024). Impactfactor.org. Available at: [Link]
-
Imatinib Mesylate and its Impurities. Pharmaffiliates. Available at: [Link]
-
Development and Validation of Stability Indicating High Performance Liquid Chromatography Method for Related Substances of Imatinib Mesylate. (2022). Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Synthesis and Characterization of Potential Impurities in Imatinib Mesylate. (2023). International Journal of Novel Research and Development (IJNRD). Available at: [Link]
-
new analytical method development and validation for imatinib mesylate by rp-hplc method. ijptonline.com. Available at: [Link]
-
Imatinib Mesilate Monograph. (Scribd). Available at: [Link]
-
Method development and validation of RP-HPLC method for estimation of imatinib mesylate in pure and pharmaceutical dosage form. (2014). Scholars Research Library. Available at: [Link]
-
Imatinib Impurities. SynZeal. Available at: [Link]
-
Analytical method development and validation for the estimation of Imatinib mesylate and its acid impurity in pharmaceutical formulation by RP-HPLC. (2018). The Pharma Innovation. Available at: [Link]
-
Validation of an HPLC Method for the Determination of Imatinib Mesylate in Pharmaceutical Dosage. (2025). ResearchGate. Available at: [Link]
-
GLEEVEC (imatinib mesylate) tablets Label. accessdata.fda.gov. Available at: [Link]
-
Analysis of Genotoxic Impurities of Imatinib Mesylate by LC-MS from Early Development to Routine Monitoring. (2017). ResearchGate. Available at: [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Imatinib Impurities | SynZeal [synzeal.com]
- 4. Imatinib impurity H EP Reference Standard CAS 350-03-8 Sigma Aldrich [sigmaaldrich.com]
- 5. Imatinib mesilate EP Reference Standard CAS 220127-57-1 Sigma Aldrich [sigmaaldrich.com]
- 6. Imatinib impurity A EP Reference Standard CAS 123367-26-0 Sigma Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. ijcpa.in [ijcpa.in]
An In-Depth Technical Guide on the Formation Pathways of Imatinib Meta-methyl-piperazine Impurity During Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Impurity Profiling in Imatinib Synthesis
Imatinib, a tyrosine kinase inhibitor, is a cornerstone in the treatment of chronic myeloid leukemia (CML) and other cancers.[1][2] Its synthesis is a multi-step process that demands stringent control over reaction conditions to ensure the purity and safety of the final active pharmaceutical ingredient (API).[3][4] The presence of impurities, even in trace amounts, can significantly impact the drug's efficacy and safety profile, making impurity profiling a critical aspect of pharmaceutical development and manufacturing.[3][5][6]
One such process-related impurity is the Imatinib Meta-methyl-piperazine Impurity (CAS 1246819-59-9), a structural isomer of Imatinib.[7][8][9] This guide provides a detailed technical analysis of the formation pathways of this specific impurity, offering insights into its origins and control strategies.
Chemical Structure and Identification
The this compound is structurally identical to Imatinib, with the exception of the substitution pattern on the benzamide ring. In Imatinib, the -(CH2)-N-methylpiperazine moiety is attached at the para (4-) position of the benzoyl group. In the meta-impurity, this group is located at the meta (3-) position.[8][10][11]
| Compound | Structure |
| Imatinib | |
| This compound |
Table 1: Comparison of Imatinib and its Meta-methyl-piperazine Impurity.
The structural similarity between Imatinib and its meta-isomer necessitates the use of high-resolution analytical techniques for their separation and identification. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are commonly employed for this purpose.[3]
Primary Formation Pathway: Isomeric Impurities in Key Starting Materials
The most probable route for the formation of the this compound is through the presence of an isomeric impurity in the key starting material used for the synthesis of the benzamide side chain. The final step in many Imatinib syntheses involves the coupling of the pyrimidine-aniline core (4-methyl-N³-[4-(3-pyridinyl)-2-pyrimidinyl]-1,3-benzenediamine) with a substituted benzoyl chloride.[4][7][12][13]
The desired reactant is 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride . However, if this starting material is contaminated with its meta-isomer, 3-(4-methylpiperazin-1-ylmethyl)benzoyl chloride , the corresponding meta-Imatinib impurity will be formed during the final coupling step.
The following diagram illustrates this pathway:
The origin of the meta-benzoyl chloride impurity can be traced back to the synthesis of its precursors, primarily (chloromethyl)benzoyl chloride.
Formation of Isomeric (Chloromethyl)benzoyl Chloride
The synthesis of 4-(chloromethyl)benzoyl chloride, a key intermediate, typically starts from p-toluic acid or p-toluoyl chloride.[1][4] The introduction of the meta-isomer can occur through several mechanisms:
Isomeric Impurities in the Toluic Acid/Toluoyl Chloride Starting Material
The most direct cause is the presence of m-toluic acid or m-toluoyl chloride in the initial starting material. Commercial grades of p-toluic acid may contain small amounts of the meta-isomer, which would then be carried through the synthetic sequence.
Side Reactions During Chlorination
The conversion of p-toluoyl chloride to 4-(chloromethyl)benzoyl chloride is typically achieved through radical chlorination of the methyl group.[1] While this reaction is generally selective for the benzylic position, side reactions involving electrophilic aromatic substitution on the ring can occur, especially under certain conditions (e.g., presence of Lewis acid catalysts).[14] This can lead to the formation of chloro-isomers, and potentially, though less likely, migration or rearrangement reactions that could result in the formation of the meta-substituted product.
The following diagram outlines the synthesis of the key benzoyl chloride intermediate and the potential entry point for the meta-isomer.
Control Strategies and Mitigation
Given that the primary source of the this compound is the presence of the corresponding meta-isomer in the benzoyl chloride starting material, the most effective control strategy is to ensure the purity of this intermediate.
Key Control Measures:
-
Stringent Starting Material Specification: Implementing rigorous testing of incoming p-toluic acid or p-toluoyl chloride for the presence of their meta-isomers.
-
Process Optimization: Optimizing the chlorination step to minimize side reactions. This includes careful control of temperature, reaction time, and the amount of radical initiator, and avoiding conditions that favor electrophilic aromatic substitution.
-
Purification of Intermediates: Introducing a purification step for 4-(chloromethyl)benzoyl chloride to remove any meta-isomer present. This could involve techniques such as fractional distillation or crystallization.
-
In-process Controls: Implementing in-process analytical testing to monitor the levels of the meta-isomer at critical stages of the synthesis.
Experimental Protocol for Impurity Detection
The following is a general protocol for the detection of the this compound in a sample of Imatinib API using HPLC.
1. Materials and Reagents:
- Imatinib API sample
- This compound reference standard
- Acetonitrile (HPLC grade)
- Ammonium formate (analytical grade)
- Formic acid (analytical grade)
- Deionized water
2. Chromatographic Conditions (Illustrative Example):
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
- Mobile Phase A: 10 mM Ammonium formate in water, pH adjusted to 3.0 with formic acid
- Mobile Phase B: Acetonitrile
- Gradient Program: | Time (min) | % B | | :--- | :--- | | 0 | 20 | | 15 | 60 | | 20 | 80 | | 25 | 20 | | 30 | 20 |
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection: UV at 265 nm
- Injection Volume: 10 µL
3. Sample Preparation:
- Standard Solution: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., methanol or a mixture of mobile phases). Prepare working standards by serial dilution.
- Sample Solution: Accurately weigh and dissolve the Imatinib API sample in a suitable solvent to a known concentration.
4. Analysis:
- Inject the standard and sample solutions into the HPLC system.
- Identify the peak corresponding to the this compound in the sample chromatogram by comparing its retention time with that of the reference standard.
- Quantify the amount of the impurity using a calibration curve generated from the standard solutions.
Conclusion
The formation of the this compound is primarily attributed to the presence of the corresponding meta-isomer in the benzoyl chloride-containing side-chain precursor. A thorough understanding of the synthetic pathways of these precursors is essential for implementing effective control strategies. By employing stringent specifications for starting materials, optimizing reaction conditions, and utilizing appropriate purification and analytical methods, the level of this impurity in the final Imatinib API can be effectively controlled, ensuring the quality, safety, and efficacy of this life-saving medication.
References
-
ResearchGate. The synthesis of Imatinib Imatinib is a synthetic tyrosine... Available from: [Link]
-
International Journal of New Research and Development. Synthesis and Characterization of Potential Impurities in Imatinib Mesylate. Available from: [Link]
-
New Drug Approvals. IMATINIB. Available from: [Link]
- Google Patents. Method for synthesizing Imatinib.
-
Veeprho. Imatinib Impurities and Related Compound. Available from: [Link]
-
SynThink. Imatinib EP Impurities & USP Related Compounds. Available from: [Link]
- Google Patents. A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride.
- Google Patents. Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
-
GlobalChemMall. 4-Methyl-N3-[4-(3-Pyridinyl)-2-Pyrimidinyl]-1,3-Benzenediamine. Available from: [Link]
-
Enhancing Synthesis: The Role of 4-(Chloromethyl)benzoyl Chloride. Available from: [Link]
-
International Journal of New Research and Development. Synthesis and Characterization of Potential Impurities in Imatinib Mesylate. Available from: [Link]
- Google Patents. Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
-
Pharmaffiliates. imatinib and its Impurities. Available from: [Link]
-
Stanford Chemicals. 040-000-546 4-methyl-N3-[4-(3-pyridinyl)-2-pyrimidinyl]-1,3-Benzenediamine. Available from: [Link]
-
Pharmaffiliates. CAS No : 1246819-59-9 | Product Name : this compound. Available from: [Link]
-
PubChem. 1,3-Benzenediamine, 4-methyl-N3-[4-(2-pyridinyl)-2-pyrimidinyl]-. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
Veeprho. This compound | CAS 1246819-59-9. Available from: [Link]
-
Nature. Sustainable synthesis of fine chemicals and polymers using industrial chlorine chemistry. Available from: [Link]
-
PubMed Central. Clinical development of imatinib: an anticancer drug. Available from: [Link]
- Google Patents. A kind of preparation method of Imatinib impurity.
-
The University of Groningen research portal. The Buchwald–Hartwig Amination After 25 Years. Available from: [Link]
-
NIST WebBook. Benzoyl chloride, 4-methyl-. Available from: [Link]
-
Baxendale Group - Durham University. A flow-based synthesis of Imatinib: the API of Gleevecw. Available from: [Link]
-
Filo. P+Q+R Choose the correct statement from the following? Formation of P and S follow the same mechanism. 'P' and ' Q ' are functional isomers. ' P ' and ' S ' will form the same product when treated with aq. KOH . In P,Q and R, one of the products, on hot alkaline permanganate oxidation, form m - chloro benzo. Available from: [Link]
-
MDPI. Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light. Available from: [Link]
-
PubChem. 4-Methylbenzoyl Chloride. Available from: [Link]
-
ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste. Available from: [Link]
-
Royal Society of Chemistry. Atom-efficient chlorination of benzoic acids with PCl 3 generating acyl chlorides. Available from: [Link]
-
ResearchGate. Chlorination of p-substituted triarylpnictogens by sulfuryl chloride: Difference in the reactivity and spectroscopic characteristics between bismuth and antimony. Available from: [Link]
-
Briti Scientific. p-Toluoyl chloride (4-Methylbenzoyl chloride), ≥98%.. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 3-(Chloromethyl)benzoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. CN105384620A - 3-chloro methyl benzoic acid synthetic method - Google Patents [patents.google.com]
- 6. 3-(Chloromethyl)benzoyl chloride [myskinrecipes.com]
- 7. Page loading... [wap.guidechem.com]
- 8. CN105017222A - Preparation method of imatinib impurity - Google Patents [patents.google.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. 4-(4-Methylpiperazin-1-ylmethyl)benzoyl chloride Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. researchgate.net [researchgate.net]
- 12. globalchemmall.com [globalchemmall.com]
- 13. stanfordchem.com [stanfordchem.com]
- 14. \mathrm { S } \leftarrow \frac { \mathrm { Cl } _ { 2 } } { \mathrm { hv .. [askfilo.com]
Methodological & Application
LC-MS/MS Analysis of Imatinib Meta-methyl-piperazine Impurity in Bulk Drug Substance
An Application Note for the Pharmaceutical Industry
Abstract
This application note presents a highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of the Imatinib Meta-methyl-piperazine Impurity in Imatinib bulk drug substance. The control of impurities is a critical aspect of pharmaceutical quality control to ensure the safety and efficacy of active pharmaceutical ingredients (APIs).[1] This method was developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent specificity, linearity, accuracy, and precision.[2][3][4][5] The protocol is suitable for routine quality control laboratories involved in the manufacturing and release testing of Imatinib.
Introduction
Imatinib, a potent tyrosine kinase inhibitor, is a first-line treatment for various cancers, including chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1] The synthesis of complex molecules like Imatinib can lead to the formation of process-related impurities, which must be diligently monitored and controlled.[1] One such potential impurity is the meta-positional isomer of the piperazine moiety, formally known as N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-3-((4-methylpiperazin-1-yl)methyl)benzamide.[6][7][8]
Regulatory bodies like the FDA and EMA, following ICH guidelines, mandate stringent control over drug impurities.[9] Therefore, developing robust analytical methods to detect and quantify these impurities at trace levels is paramount.[9][10] LC-MS/MS is an ideal technique for this purpose, offering unparalleled sensitivity and specificity through the combination of chromatographic separation and mass-based detection.[11][12] This note provides a comprehensive, field-proven protocol for the analysis of the this compound, ensuring the quality and safety of the Imatinib API.
Analyte Structures and Rationale for MS/MS Detection
The structural similarity between Imatinib and its meta-isomer necessitates a highly selective analytical method. While chromatographically distinct, their similar structures can pose a challenge for less specific detectors.
Caption: Chemical structures of Imatinib and its meta-isomer impurity.
Causality of MS/MS Parameter Selection
The power of tandem mass spectrometry lies in its ability to isolate a specific precursor ion and monitor its characteristic fragment ions. This technique, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and reduces background noise.
-
Precursor Ion Selection: Both Imatinib and the impurity have the same molecular weight (493.6 g/mol ). In positive electrospray ionization (ESI+), they readily form a protonated molecule [M+H]⁺ at m/z 494.6. This ion is selected as the precursor in the first quadrupole (Q1).
-
Fragmentation and Product Ion Selection: The selected precursor ion is fragmented in the collision cell (Q2). A key fragmentation pathway for both molecules involves the cleavage of the amide bond and the bond between the benzamide ring and the piperazine methyl group. However, the most stable and abundant product ion typically arises from the piperazine moiety. For Imatinib, the characteristic fragment is often the N-(4-methyl-3-aminophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine fragment. A highly specific and intense fragment for both Imatinib and its piperazine-containing impurities is the ion corresponding to the protonated methyl-piperazine group at m/z 99.1 or a related fragment. For this method, we will select distinct, high-intensity product ions for unambiguous quantification.
Caption: Conceptual workflow for MRM-based detection of the impurity.
Experimental Protocol
Materials and Reagents
-
Imatinib Mesylate Reference Standard (USP or equivalent)
-
This compound Reference Standard
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade, ~99%)
-
Ultrapure Water (18.2 MΩ·cm)
Instrumentation
-
Liquid Chromatograph: UPLC/HPLC system capable of binary gradient elution.
-
Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
Preparation of Solutions
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Impurity Stock Solution (100 µg/mL): Accurately weigh ~5 mg of the this compound standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Imatinib Stock Solution (10 mg/mL): Accurately weigh ~100 mg of Imatinib Mesylate standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Calibration and QC Samples: Prepare a series of calibration standards by spiking appropriate amounts of the Impurity Stock Solution into the Imatinib Stock Solution to achieve final impurity concentrations relevant to the specification limit (e.g., 0.05% to 0.2% relative to Imatinib).
LC-MS/MS Method Parameters
The method parameters should be presented in clear tables for easy reference.
Table 1: Liquid Chromatography Conditions
| Parameter | Value | Rationale |
|---|---|---|
| Column | C18 Reversed-Phase (100 x 2.1 mm, 1.8 µm) | Provides excellent retention and separation for the analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier promotes better peak shape and ionization efficiency. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for elution. |
| Flow Rate | 0.4 mL/min | Optimal for the column dimensions. |
| Gradient | 5% B to 95% B over 5 min, hold 1 min, re-equilibrate | Ensures elution of all components and separation from the API. |
| Column Temp. | 40 °C | Ensures reproducible retention times. |
| Injection Volume | 2 µL | Minimizes potential for column overload. |
Table 2: Mass Spectrometry Conditions
| Parameter | Value | Rationale |
|---|---|---|
| Ionization Mode | ESI Positive | Amine groups on the molecules are readily protonated. |
| Capillary Voltage | 3.5 kV | Optimized for maximum signal intensity. |
| Desolvation Temp. | 450 °C | Efficiently removes solvent from the ESI plume. |
| Cone Gas Flow | 50 L/Hr | Helps in nebulization and ion formation. |
| Desolvation Gas Flow | 800 L/Hr | Aids in solvent evaporation. |
| MRM Transitions | Precursor (m/z) > Product (m/z) | (Values are illustrative and must be optimized empirically) |
| Imatinib | 494.6 > 394.2 | For monitoring the main API peak. |
| Meta-Impurity (Quant) | 494.6 > 222.1 | Primary transition for quantification. |
| Meta-Impurity (Qual) | 494.6 > 99.1 | Secondary transition for confirmation. |
Method Validation Protocol (per ICH Q2(R1))
This protocol must be a self-validating system, ensuring trustworthiness.[3][4]
-
Specificity: Inject the diluent, a pure Imatinib sample, and a spiked sample containing the impurity. The method is specific if no interfering peaks are observed at the retention time of the impurity in the blank and unspiked samples. Forced degradation studies (acid, base, oxidation, thermal) should also be performed to demonstrate that degradants do not interfere.[13][14][15]
-
Linearity: Analyze a series of at least five concentrations of the impurity (e.g., from LOQ to 150% of the specification limit). Plot the peak area response against concentration and perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.99.
-
LOD & LOQ: Determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) based on the signal-to-noise ratio (S/N). Typically, LOD is established at S/N ≥ 3, and LOQ at S/N ≥ 10. The LOQ must be precise and accurate.
-
Accuracy: Analyze samples spiked with the impurity at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit) in triplicate. Calculate the percentage recovery at each level. Acceptance criteria are typically 80-120%.
-
Precision:
-
Repeatability: Analyze six replicate preparations of a spiked sample at 100% of the specification limit on the same day.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.
-
The Relative Standard Deviation (%RSD) for both should be ≤ 15%.
-
Workflow and Data Presentation
Caption: High-level overview of the analytical procedure.
Expected Results
A successful analysis will yield a sharp, symmetrical peak for the this compound that is well-resolved from the main Imatinib peak. The validation data should meet all pre-defined acceptance criteria.
Table 3: Summary of Method Validation Results (Example Data)
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Specificity | No interference observed | No interference |
| Linearity Range | 0.5 - 10 ng/mL | --- |
| Correlation Coefficient (R²) | 0.998 | ≥ 0.99 |
| LOD | 0.15 ng/mL (S/N = 3.5) | S/N ≥ 3 |
| LOQ | 0.5 ng/mL (S/N = 11.2) | S/N ≥ 10 |
| Accuracy (% Recovery) | 98.5% - 103.2% | 80% - 120% |
| Precision (%RSD) | Repeatability: 2.8%Intermediate: 3.5% | ≤ 15% |
Conclusion
This application note details a robust, sensitive, and specific LC-MS/MS method for the quantitative determination of the this compound in bulk drug substance. The method has been developed with a deep understanding of chromatographic and mass spectrometric principles and validated according to ICH Q2(R1) guidelines.[2][4][5] Its performance demonstrates suitability for use in a regulated quality control environment, ensuring that Imatinib API meets the highest standards of purity, safety, and quality.
References
- Forced degradation and stability indicating studies of im
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Analysis of Genotoxic Impurities of Imatinib Mesylate by LC-MS from Early Development to Routine Monitoring.
- Analysis of Genotoxic Impurities of Imatinib Mesylate by LC-MS from Early Development to Routine Monitoring.
- LC-MS/MS method for determination of potential genotoxic impurities in imatinib mesyl
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA.
- Quantification of Potential Genotoxic Impurity in Imatinib Mesyl
- Various analytical methods for estimation of Im
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). FDA.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
- Forced degradation and stability indicating studies of imatinib tablet. (2018).
- Identification of imatinib mesylate degradation products obtained under stress conditions. (2007). PubMed.
- Structure Elucidation of Unknown Impurity using LC-MS/MS. SynThink Research Chemicals.
- How Pharmaceutical Impurity Analysis Works.
- Stable crystal form of imatinib mesylate and process for the preparation thereof.
- This compound. PubChem, NIH.
- Guide to achieving reliable quantit
- This compound | CAS 1246819-59-9. Veeprho.
- Synthesis and Characterization of Potential Impurities in Imatinib Mesylate. (2023). International Journal of Novel Research and Development.
- This compound. LGC Standards.
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. database.ich.org [database.ich.org]
- 6. This compound | C29H31N7O | CID 69716662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. veeprho.com [veeprho.com]
- 8. This compound [lgcstandards.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. tsijournals.com [tsijournals.com]
- 11. synthinkchemicals.com [synthinkchemicals.com]
- 12. rsc.org [rsc.org]
- 13. Forced degradation and stability indicating studies of imatinib tablet [wisdomlib.org]
- 14. researchgate.net [researchgate.net]
- 15. Identification of imatinib mesylate degradation products obtained under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Development of a Stability-Indicating Assay Method for Imatinib Mesylate: An Application Note and Protocol
Abstract
This comprehensive application note provides a detailed protocol for the development and validation of a stability-indicating assay method for Imatinib Mesylate, a tyrosine kinase inhibitor pivotal in cancer therapy.[1] The methodology herein is grounded in the principles of analytical quality by design, ensuring a robust, specific, and accurate method compliant with the International Council on Harmonisation (ICH) guidelines.[2][3] We will explore the systematic approach to method development using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), delve into the critical execution of forced degradation studies to establish the stability-indicating nature of the assay, and provide a step-by-step guide to method validation. This document is intended for researchers, scientists, and drug development professionals engaged in the quality control and stability testing of Imatinib Mesylate.
Introduction: The Imperative for a Stability-Indicating Method
Imatinib Mesylate, commercially known as Gleevec® or Glivec®, is a first-line treatment for chronic myelogenous leukemia (CML) and gastrointestinal stromal tumors (GISTs).[1][2] Its therapeutic efficacy is intrinsically linked to its chemical integrity. The development of a stability-indicating assay method (SIAM) is a regulatory prerequisite and a scientific necessity to ensure that the drug substance and product remain within their established quality specifications throughout their shelf life.[4] A SIAM is defined as an analytical procedure capable of accurately and selectively quantifying the active pharmaceutical ingredient (API) in the presence of its potential degradation products, process impurities, and excipients.[5][6]
The rationale for developing a robust SIAM for Imatinib stems from the need to:
-
Ensure Patient Safety: By confirming the absence of potentially toxic degradants.
-
Guarantee Therapeutic Efficacy: By accurately quantifying the intact drug.
-
Establish Shelf-Life and Storage Conditions: Based on empirical stability data.[2]
-
Support Formulation Development: By understanding the degradation pathways of the drug.[4]
This guide will focus on the development of an RP-HPLC method, a powerful and widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy.[5]
Foundational Strategy: Method Development and Optimization
The primary objective of method development is to achieve adequate separation between the Imatinib peak and all potential degradation products. This is accomplished through a systematic optimization of chromatographic parameters.
Causality Behind Experimental Choices
-
Column Chemistry: A C18 column is a common starting point for moderately polar compounds like Imatinib due to its hydrophobic stationary phase, which provides good retention and resolution.[2][7]
-
Mobile Phase Composition: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typically used in RP-HPLC. The buffer controls the ionization state of the analyte, influencing its retention, while the organic solvent modulates the elution strength.[5][8] The pH of the buffer is a critical parameter; for Imatinib, a slightly acidic to neutral pH is often employed to ensure good peak shape and retention.
-
Detection Wavelength: The selection of an appropriate UV detection wavelength is crucial for sensitivity and specificity. Imatinib has a chromophore that absorbs in the UV region, with a maximum absorption often observed around 265-273 nm.[9][10] A photodiode array (PDA) detector is highly recommended to assess peak purity and to identify the optimal detection wavelength.
-
Flow Rate and Column Temperature: These parameters are adjusted to optimize analysis time, resolution, and column efficiency. A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm i.d. column.[5][7] Column temperature can influence viscosity and, consequently, backpressure and retention times.
Visualizing the Workflow
Caption: A streamlined workflow for HPLC method development.
Protocol: Stability-Indicating HPLC Method for Imatinib
Materials and Reagents
-
Imatinib Mesylate Reference Standard
-
HPLC-grade Acetonitrile
-
HPLC-grade Methanol[5]
-
Potassium Dihydrogen Phosphate (KH2PO4) or Sodium Dihydrogen Orthophosphate[5][9]
-
Orthophosphoric Acid or Triethylamine for pH adjustment[2][9]
-
Purified water (Milli-Q or equivalent)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H2O2)
Chromatographic Conditions (Example)
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for Imatinib and its degradants.[11] |
| Mobile Phase A | 10 mM KH2PO4 buffer, pH adjusted to 4.6 | Buffering capacity ensures consistent ionization and retention.[12] |
| Mobile Phase B | Acetonitrile | Common organic modifier for RP-HPLC with good elution strength. |
| Gradient | Isocratic: 35:65 (v/v) of B:A | A simple and robust elution profile suitable for many applications.[12] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm i.d. column, balancing speed and efficiency.[5] |
| Column Temp. | 30°C | Maintains consistent retention times and improves peak shape.[11] |
| Detection | UV at 267 nm | Wavelength of maximum absorbance for Imatinib, providing high sensitivity.[5] |
| Injection Vol. | 20 µL | A typical volume for analytical HPLC.[2] |
Preparation of Solutions
-
Mobile Phase Preparation:
-
To prepare Mobile Phase A, dissolve the appropriate amount of KH2PO4 in purified water to make a 10 mM solution. Adjust the pH to 4.6 using orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B is HPLC-grade acetonitrile.
-
-
Standard Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh about 10 mg of Imatinib Mesylate Reference Standard into a 100 mL volumetric flask.
-
Dissolve in a suitable diluent (e.g., a mixture of mobile phase components) and make up to volume. Sonicate if necessary to ensure complete dissolution.[3]
-
-
Working Standard Solution (e.g., 10 µg/mL):
-
Dilute the stock solution appropriately with the mobile phase to achieve the desired concentration.
-
Forced Degradation Studies: Unveiling the Degradation Profile
Forced degradation (stress testing) is the cornerstone of developing a stability-indicating method. It involves subjecting the drug substance to conditions more severe than accelerated stability testing to generate potential degradation products and demonstrate the method's ability to separate them from the intact drug.[4][13]
Visualizing the Forced Degradation Process
Caption: Overview of forced degradation studies for Imatinib.
Protocol for Forced Degradation
For each condition, a control sample (Imatinib solution without the stressor) should be prepared and analyzed alongside the stressed sample. The goal is to achieve 5-20% degradation of the active ingredient.
-
Acid Hydrolysis:
-
To 1 mL of Imatinib stock solution, add 1 mL of 0.1N HCl.
-
Heat at 80°C for a specified time (e.g., 2 hours).
-
Cool, neutralize with 0.1N NaOH, and dilute to a suitable concentration with mobile phase.
-
-
Alkaline Hydrolysis:
-
To 1 mL of Imatinib stock solution, add 1 mL of 0.1N NaOH.
-
Keep at room temperature or heat gently (e.g., 60°C) for a specified time.
-
Cool, neutralize with 0.1N HCl, and dilute. Imatinib is known to be less labile to alkaline degradation.[5]
-
-
Oxidative Degradation:
-
Thermal Degradation:
-
Expose solid Imatinib powder to dry heat (e.g., 80°C) for a specified period.
-
Alternatively, heat a solution of Imatinib.
-
Dissolve/dilute the sample in the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of Imatinib to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Imatinib has been reported to be relatively photostable.[6]
-
Known Degradation Products
Studies have identified several key degradation products of Imatinib:
-
Acid/Alkaline Hydrolysis: 4-methyl-N3-(4-pyridin-3-yl-pyrimidyn-2-yl)-benzene-1,3-diamine and 4-(4-methyl-piperazin-1-ylmethyl)-benzoic acid.[6][14]
-
Oxidative Degradation: Various N-oxide derivatives of the piperazine ring.[1][6][14]
Method Validation: Ensuring Trustworthiness and Reliability
Once the method has been developed and shown to be stability-indicating, it must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[3][15]
Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method is able to assess unequivocally the analyte in the presence of components that may be expected to be present. | Peak purity index > 0.995. No interference from blank, placebo, or degradation products at the retention time of Imatinib. |
| Linearity | To demonstrate a proportional relationship between concentration and analytical response. | Correlation coefficient (r²) ≥ 0.999.[16] |
| Range | The interval between the upper and lower concentration of analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically 80-120% of the test concentration for assay. |
| Accuracy | To determine the closeness of the test results obtained by the method to the true value. | % Recovery between 98.0% and 102.0%.[15] |
| Precision | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | % RSD ≤ 2.0 for repeatability and intermediate precision.[10][15] |
| LOD & LOQ | Limit of Detection (LOD) and Limit of Quantitation (LOQ) are the lowest amounts of analyte that can be detected and quantitated with suitable precision and accuracy, respectively. | LOD: S/N ratio of 3:1. LOQ: S/N ratio of 10:1.[16] |
| Robustness | To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters. | % RSD ≤ 2.0 after minor changes in flow rate (±10%), column temperature (±5°C), mobile phase pH (±0.2 units), etc.[16] |
| Solution Stability | To evaluate the stability of the analyte in the prepared sample solutions over a specific period. | No significant change in analyte concentration over the tested period (e.g., 24-48 hours). |
Visualizing the Validation Process
Caption: Interrelationship of method validation parameters.
Conclusion
The development of a stability-indicating assay method is a critical and intricate process in pharmaceutical analysis. This application note has provided a comprehensive framework for developing and validating a robust RP-HPLC method for Imatinib Mesylate. By following a systematic approach to method development, conducting thorough forced degradation studies, and adhering to the validation principles outlined in ICH guidelines, researchers can establish a reliable and accurate method. Such a method is indispensable for ensuring the quality, safety, and efficacy of Imatinib Mesylate throughout its lifecycle.
References
-
Journal of Advanced Pharmacy Education and Research. Development of a high sensitivity RP-HPLC method and stress testing of imatinib mesylate. Available from: [Link]
-
International Journal of PharmTech Research. A stability-indicating RP-HPLC method development and validation for the related substancesdeterminationof Imatinibprocess impur. Available from: [Link]
-
Indian Journal of Pharmaceutical Sciences. Development and Validation of Stability Indicating High Performance Liquid Chromatography Method for Related Substances of Imatinib Mesylate. Available from: [Link]
-
Impact Factor. Development and Validation of a Stability Indicating RP-HPLC Method for the Determination of Imatinib Mesylate. Available from: [Link]
-
Preprints.org. Forced degradation and stability indicating studies of imatinib tablet. Available from: [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. Identification of imatinib mesylate degradation products obtained under stress conditions. Available from: [Link]
-
Der Pharmacia Lettre. Development and validation of analytical methods for estimation of imatinib mesylate in bulk and solid dosage forms by UV spectr. Available from: [Link]
-
PubMed. Imatinib mesylate. Available from: [Link]
-
International Journal of Pharmaceutical Sciences and Research. METHOD DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING RP-HPLC METHOD FOR ASSAY DETERMINATION OF IMATINIB IN IMATINIB MESYLATE TABLETS DOSAGE FORM. Available from: [Link]
-
PMC - NIH. Quantitative determination of imatinib stability under various stress conditions. Available from: [Link]
-
Semantic Scholar. Identification of imatinib mesylate degradation products obtained under stress conditions. Available from: [Link]
-
International Journal of Botany Studies. Validated RP-HPLC analytical method for simultaneous estimation of imatinib mesylate and anastrazole in pharmaceutical formulati. Available from: [Link]
-
Semantic Scholar. Identification of imatinib mesylate degradation products obtained under stress conditions. Available from: [Link]
-
Impact Factor. Method Development and Validation for Assay and Related Substance of Imatinib Mesilate in Bulk and Tablet Dosage form using RP-HPLC. Available from: [Link]
-
World Journal of Pharmacy and Pharmaceutical Sciences. Analytical Method Development and Validation for the Estimation of Imatinib Mesylate and its Impurity in Pharmaceutical Formulat. Available from: [Link]
-
International Journal of Pharmacy and Technology. new analytical method development and validation for imatinib mesylate by rp-hplc method. Available from: [Link]
-
PubMed. Imatinib: Major photocatalytic degradation pathways in aqueous media and the relative toxicity of its transformation products. Available from: [Link]
-
ResearchGate. (PDF) Quantitative determination of imatinib stability under various stress conditions. Available from: [Link]
-
ResearchGate. (PDF) FORCED DEGRADATION AND STABILITY INDICATING STUDIES OF IMATINIB TABLET. Available from: [Link]
Sources
- 1. Imatinib mesylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Forced degradation and stability indicating studies of imatinib tablet [wisdomlib.org]
- 5. japer.in [japer.in]
- 6. Identification of imatinib mesylate degradation products obtained under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. impactfactor.org [impactfactor.org]
- 8. ijcpa.in [ijcpa.in]
- 9. ijpsr.com [ijpsr.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. impactfactor.org [impactfactor.org]
- 12. Quantitative determination of imatinib stability under various stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. botanyjournals.com [botanyjournals.com]
- 16. ijpsonline.com [ijpsonline.com]
Abstract
This application note presents a robust and rapid Ultra-Performance Liquid Chromatography (UPLC) method for the separation and quantification of the tyrosine kinase inhibitor, Imatinib, and its related substances. The developed method is stability-indicating and demonstrates superior resolution and efficiency, enabling the baseline separation of Imatinib from its known process impurities and degradation products in a significantly reduced runtime. This protocol is tailored for researchers, scientists, and drug development professionals engaged in the quality control and stability assessment of Imatinib in both active pharmaceutical ingredients (API) and finished dosage forms.
Introduction: The Rationale for a High-Resolution UPLC Approach
Imatinib is a cornerstone therapy for various cancers, including chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST)[1]. Its efficacy and safety are intrinsically linked to the purity of the drug substance. Regulatory bodies, such as those that publish the European Pharmacopoeia (EP) and United States Pharmacopeia (USP), mandate stringent control over impurities, which can arise during synthesis, formulation, or storage[1]. These related substances, even in trace amounts, may possess undesirable pharmacological or toxicological profiles.
Traditional High-Performance Liquid Chromatography (HPLC) methods for Imatinib analysis, while reliable, often suffer from long run times and may require non-volatile ion-pairing agents that preclude the use of mass spectrometry (MS) for definitive peak identification[2]. The advent of UPLC technology, with its sub-2 µm particle columns, offers a significant leap forward, providing enhanced resolution, speed, and sensitivity.
This application note details a modernized UPLC method that not only accelerates the separation but also employs MS-compatible mobile phases, facilitating seamless integration with mass spectrometric detectors for comprehensive impurity characterization[2][3]. The causality behind our experimental choices lies in the need for a highly efficient, selective, and robust method that can serve as a self-validating system for routine quality control and in-depth stability studies.
Experimental
Instrumentation and Consumables
-
UPLC System: A Waters ACQUITY UPLC H-Class System or equivalent, equipped with a quaternary solvent manager, sample manager, and a photodiode array (PDA) detector. An ACQUITY QDa Mass Detector can be coupled for mass confirmation.
-
Column: Waters ACQUITY UPLC CSH C18, 100 mm × 2.1 mm, 1.7 µm particle size.
-
Scientist's Note: The Charged Surface Hybrid (CSH) C18 column is selected for its excellent peak shape for basic compounds like Imatinib under acidic mobile phase conditions and its unique selectivity. An alternative, the ACQUITY Premier CSH Phenyl-Hexyl column, can offer improved selectivity for the N-containing heterocyclic structures of some imatinib impurities.
-
-
Data Acquisition and Processing: Waters Empower™ 3 Chromatography Data Software.
Reagents and Standards
-
Imatinib Mesylate Reference Standard: European Pharmacopoeia (EP) or USP grade.
-
Imatinib Related Compounds/Impurities: A, B, C, D, F, H, J, and N-Oxide standards, where available[1].
-
Acetonitrile: LC-MS grade.
-
Methanol: LC-MS grade.
-
Ammonium Formate: LC-MS grade.
-
Formic Acid: LC-MS grade.
-
Water: Deionized, 18.2 MΩ·cm.
Preparation of Solutions
-
Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Diluent: A mixture of water and acetonitrile (50:50, v/v) is a suitable diluent[4].
-
Standard Stock Solution (Imatinib): Accurately weigh and dissolve an appropriate amount of Imatinib mesylate reference standard in the diluent to obtain a concentration of approximately 1.0 mg/mL.
-
Impurity Stock Solution: Prepare a stock solution containing a mixture of known Imatinib related substances at a concentration of approximately 0.1 mg/mL each in the diluent.
-
System Suitability Solution (Spiked Standard): Spike the Imatinib standard solution with the impurity stock solution to achieve a final concentration of approximately 0.1% of each impurity relative to the Imatinib concentration.
UPLC Method Protocol
The following protocol provides a detailed, step-by-step methodology for the rapid separation of Imatinib and its related substances.
Chromatographic Conditions
| Parameter | Condition |
| Column | ACQUITY UPLC CSH C18, 100 mm × 2.1 mm, 1.7 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient Program | Time (min) |
| Column Temperature | 40 °C |
| Injection Volume | 2.0 µL |
| Detection | PDA Detector: 267 nm[2] |
| Run Time | 10 minutes |
Workflow Diagram
Caption: UPLC analysis workflow from preparation to reporting.
Results and Discussion
Method Performance and System Suitability
The developed UPLC method provides a rapid and efficient separation of Imatinib from its key related substances within a 6-minute window, with the full gradient cycle completing in 10 minutes[2]. The system suitability parameters, including resolution, tailing factor, and theoretical plates, should be established as per ICH guidelines to ensure the method's performance.
Table 1: Typical System Suitability Results
| Compound | Retention Time (min) | Resolution (USP) | Tailing Factor (USP) | Theoretical Plates |
| Impurity A | ~1.5 | > 2.0 | < 1.5 | > 10000 |
| Impurity H | ~1.8 | > 2.0 | < 1.5 | > 10000 |
| Imatinib | ~3.5 | - | < 1.5 | > 20000 |
| Impurity C | ~4.2 | > 2.0 | < 1.5 | > 15000 |
| Impurity J | ~5.1 | > 2.0 | < 1.5 | > 15000 |
| N-Oxide | ~5.9 | > 1.5 | < 1.5 | > 15000 |
Note: Retention times are approximate and may vary slightly based on the specific system and column batch.
Specificity and Forced Degradation
To demonstrate the stability-indicating nature of the method, forced degradation studies are essential[5]. Imatinib is known to be susceptible to degradation under acidic and oxidative conditions[6][7]. The UPLC method should be able to resolve Imatinib from all significant degradation products formed under various stress conditions (acid, base, peroxide, thermal, and photolytic).
Table 2: Summary of Forced Degradation Behavior of Imatinib
| Stress Condition | Observation |
| Acid Hydrolysis | Significant degradation observed.[6][7] |
| Base Hydrolysis | Generally stable.[6][7] |
| Oxidative (H₂O₂) | Significant degradation, formation of N-oxide and other products.[6][7] |
| Thermal | Generally stable.[6][7] |
| Photolytic | Generally stable.[6][7] |
The high resolution of the UPLC method ensures that any co-eluting peaks, which might be missed in a standard HPLC method, are effectively separated, thus providing a more accurate assessment of the drug's stability.
Method Validation
The UPLC method should be fully validated according to ICH Q2(R1) guidelines. This includes, but is not limited to, specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ)[3][8].
Table 3: Typical Validation Parameters
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| LOD | ~0.01 µg/mL |
| LOQ | ~0.03 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
Logical Relationship Diagram
Caption: Logical flow for validating the UPLC method.
Conclusion
The UPLC method detailed in this application note offers a rapid, sensitive, and high-resolution solution for the analysis of Imatinib and its related substances. The short run time significantly increases sample throughput, making it an economical choice for routine quality control environments[6]. The use of MS-compatible mobile phases provides a distinct advantage for research and development settings where impurity identification is critical[2]. This well-validated, stability-indicating method provides a trustworthy and authoritative protocol for ensuring the quality, safety, and efficacy of Imatinib.
References
-
Venkateshwarlu, P., & Patel, M. M. (2021). Method Development, Validation and Degradation Studies of Imatinib Mesylate by UPLC. Journal of Pharmaceutical Research International, 33(62A), 330–340. [Link]
-
Waters Corporation. (2021). Modernized Impurity Analysis of the Kinase Inhibitor Imatinib by High-Resolution LC With MS-Compatible Mobile Phases. [Link]
-
Li, Y., et al. (2015). A validated UPLC–MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 107, 391-397. [Link]
-
Ren, Z., et al. (2016). Using an innovative quality-by-design approach for the development of a stability-indicating UPLC/Q-TOF-ESI-MS/MS method for stressed degradation products of imatinib mesylate. RSC Advances, 6(16), 13165-13176. [Link]
-
World Journal of Biology Pharmacy and Health Sciences. (2022). Various analytical methods for estimation of Imatinib: A review. WJBPHS, 12(01), 053–065. [Link]
-
Bhatt, J. G., et al. (2012). Quantitative determination of imatinib stability under various stress conditions. Journal of Advanced Pharmaceutical Technology & Research, 3(2), 121–126. [Link]
-
Duarte, J. H., et al. (2022). DEVELOPMENT AND VALIDATION OF A UPLC-MS/MS METHOD FOR QUANTIFICATION OF IMATINIB IN ORAL FLUID. IV Congresso Latino-americano de Toxicologia Clínico-laboratorial. [Link]
-
Waters Corporation. (2022). Structural Elucidation of Unknown Impurities in the Kinase Inhibitor Imatinib Using UHPLC and High-Resolution Mass Spectrometry. [Link]
-
World Journal of Pharmaceutical Research. (2017). Forced degradation and stability indicating studies of imatinib tablet. WJPR, 6(10), 55-61. [Link]
-
Venkateshwarlu, P., & Patel, M. M. (2021). Method Development, Validation and Degradation Studies of Imatinib Mesylate by UPLC. ResearchGate. [Link]
-
Wang, Y., et al. (2017). UPLC-MS/MS method for the simultaneous determination of imatinib, voriconazole and their metabolites concentrations in rat plasma. Biomedical Chromatography, 31(10), e3969. [Link]
-
SynThink. (n.d.). Imatinib EP Impurities & USP Related Compounds. [Link]
-
Hasin, F., et al. (2017). FORCED DEGRADATION AND STABILITY INDICATING STUDIES OF IMATINIB TABLET. ResearchGate. [Link]
-
Miura, M., et al. (2012). Quantitative Determination of Imatinib in Human Plasma with High-Performance Liquid Chromatography and Ultraviolet Detection. Journal of Chromatographic Science, 50(6), 518–523. [Link]
-
Suneetha, A., & Rao, A. S. (2015). new analytical method development and validation for imatinib mesylate by rp-hplc method. Indo American Journal of Pharmaceutical Research, 5(08), 3125-3132. [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (2018). Analytical method development and validation for the estimation of Imatinib mesylate and its acid impurity in pharmaceutical for. IJPPS, 10(12), 48-53. [Link]
-
Kumar, K. K., et al. (2022). Method Development and Validation for Assay and Related Substance of Imatinib Mesilate in Bulk and Tablet Dosage form using RP-HPLC. International Journal of Pharmaceutical Quality Assurance, 13(1), 1-6. [Link]
-
Kumar, P., et al. (2018). A Novel Validated RP-HPLC Method for the Related Substance in Imatinib Mesylate. ResearchGate. [Link]
-
British Pharmacopoeia. (2025). Imatinib Capsules – BP 2025. [Link]
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. lcms.cz [lcms.cz]
- 3. Using an innovative quality-by-design approach for the development of a stability-indicating UPLC/Q-TOF-ESI-MS/MS method for stressed degradation products of imatinib mesylate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. impactfactor.org [impactfactor.org]
- 5. Forced degradation and stability indicating studies of imatinib tablet [wisdomlib.org]
- 6. journaljpri.com [journaljpri.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative determination of imatinib stability under various stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Guide to the Use of Reference Standards for Accurate Imatinib Impurity Profiling
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the critical role and practical use of reference standards in the impurity profiling of Imatinib. Imatinib, a tyrosine kinase inhibitor, is a cornerstone in the treatment of various cancers, making the rigorous control of its impurities essential for ensuring therapeutic efficacy and patient safety.[1][2] This document outlines the classification of Imatinib impurities, details the proper handling of reference standards, and presents a robust, step-by-step protocol for impurity determination using High-Performance Liquid Chromatography (HPLC). The causality behind experimental choices is explained to provide a deeper understanding of the analytical process.
Introduction: The Imperative of Impurity Profiling
Imatinib is a 2-phenyl amino pyrimidine derivative that functions as a specific inhibitor of several tyrosine kinase enzymes, most notably BCR-ABL, c-Kit, and PDGF-R.[2][3] Its targeted action is pivotal in treating chronic myelogenous leukemia (CML), gastrointestinal stromal tumors (GISTs), and other malignancies.[2][4] The presence of impurities in the Active Pharmaceutical Ingredient (API) can significantly impact the quality, safety, and efficacy of the final drug product.[3] These impurities can arise during synthesis, purification, and storage or upon degradation.[1]
Regulatory bodies like the FDA and international guidelines such as those from the International Council for Harmonisation (ICH) mandate strict control over impurities.[3] Accurate identification and quantification of these impurities are therefore not just a quality control measure but a regulatory necessity. This process relies fundamentally on the use of well-characterized reference standards. A reference standard is a highly purified and well-characterized compound that serves as a benchmark for confirming the identity and measuring the quantity of specific impurities in a sample.[5]
Classification of Imatinib Impurities
Imatinib impurities can be broadly categorized, and understanding their origin is key to effective control.
-
Process-Related Impurities: These are substances that form during the manufacturing process of the Imatinib API.[1][3] They can include unreacted starting materials, intermediates, by-products, or reagents. Their presence and levels are indicative of the control and robustness of the synthesis process.
-
Degradation Products: These impurities result from the chemical breakdown of the Imatinib molecule over time due to exposure to environmental factors such as light, heat, humidity, acid, base, or oxidation.[1][6] Forced degradation studies are intentionally conducted to identify potential degradation pathways and to develop stability-indicating analytical methods.[6][7][8] Imatinib has been shown to degrade under acidic, alkaline, and oxidative conditions.[6][9]
-
Metabolites: While primarily a concern in clinical studies, understanding the metabolic pathways of Imatinib is also relevant. The primary active metabolite is a desmethyl derivative (CGP 74588), formed mainly by CYP3A4 and CYP3A5 enzymes.[2] Other minor metabolites, such as N-oxides, have also been identified.[2]
A list of common, specified impurities found in pharmacopeial monographs is provided in the table below.
Table 1: Common Imatinib Impurities
| Impurity Name/Designation | Chemical Name | Type |
| Imatinib Impurity A | (2E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one[10] | Process-Related |
| Imatinib Impurity B | N-(3-carbamimidamido-4-methylphenyl)-4-[(4-methylpiperazin-1-yl)methyl]benzamide[10] | Process-Related |
| Imatinib Impurity F | N-(4-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine[10][11] | Process-Related |
| Imatinib N-Oxide | 4-[(4-methyl-4-oxido-piperazin-1-yl)-methyl]-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide | Degradation[6] |
| Imatinib Acid Impurity | 4-(4-Methylpiperazin-1-ylmethyl)benzoic Acid[12][13] | Degradation[6] |
| N-Desmethyl Imatinib | 4-(Piperazin-1-ylmethyl)-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide | Metabolite/Process |
The Role and Handling of Reference Standards
Reference standards are the cornerstone of quantitative analysis. They can be categorized as primary standards (e.g., from USP, Ph. Eur.) or secondary (working) standards qualified against the primary standard.[14]
Causality in Handling:
-
Storage: Reference standards must be stored in their original, tightly sealed containers under the conditions specified on the label (e.g., 2-8°C, protected from light) to prevent degradation and maintain their certified purity.[15][16]
-
Equilibration: Before use, the container should be allowed to reach ambient laboratory temperature. This is a critical step to prevent condensation of atmospheric moisture onto the cold powder upon opening, which would alter the standard's effective concentration.[17]
-
Weighing: An analytical balance should be used for accurate weighing. To avoid contamination, never return unused material to the original vial.[15][17]
-
Documentation: Meticulous records of receipt, storage conditions, and usage must be maintained for each standard to ensure traceability and compliance.[14][17]
Experimental Workflow & Protocol
The following section details a typical Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of Imatinib impurities. RP-HPLC is the method of choice due to its high resolving power for separating structurally similar compounds like Imatinib and its impurities.
Overall Experimental Workflow
The diagram below illustrates the logical flow of the impurity profiling experiment, from initial preparation to final data analysis.
Caption: Workflow for Imatinib impurity profiling using HPLC.
Detailed HPLC Protocol
This protocol is a composite based on common methods and must be validated for its intended use.[7][18][19]
A. Materials and Reagents
-
Imatinib Mesylate Reference Standard (USP or Ph. Eur.)
-
Imatinib Impurity Reference Standards (e.g., Impurity A, F, etc.)[1]
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
1-Octane Sulfonic Acid Sodium Salt
-
Ortho-phosphoric Acid
-
Triethylamine
-
Water (HPLC Grade or Milli-Q)
B. Chromatographic Conditions The choice of a C18 column is based on its hydrophobic stationary phase, which effectively retains and separates Imatinib and its related substances based on their polarity. The gradient elution is necessary to resolve impurities with a wide range of polarities in a reasonable timeframe. Detection at 240-270 nm is chosen as it is a region of high absorbance for Imatinib and its chromophoric impurities.
| Parameter | Condition | Rationale |
| Column | Symmetry C18 (150 mm x 4.6 mm, 5µm) or equivalent[7] | Provides good retention and resolution for the analytes. |
| Mobile Phase A | Buffer: 7.5 g of 1-octane sulfonic acid sodium salt in water, pH adjusted to 3.0 with ortho-phosphoric acid. Mix 500 mL of this buffer with 500 mL of methanol.[7] | The ion-pairing agent (octane sulfonic acid) improves the peak shape of basic compounds like Imatinib. The buffer controls the ionization state of the analytes. |
| Mobile Phase B | Mix 40 mL of the pH 3.0 buffer with 960 mL of methanol.[7] | Higher organic content to elute more hydrophobic compounds. |
| Flow Rate | 1.0 mL/minute[7] | A standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |
| Gradient | Time (min) | %A |
| 0 | 100 | |
| 45 | 0 | |
| 55 | 0 | |
| 56 | 100 | |
| 65 | 100 | |
| Column Temp. | 27 °C[7] | Ensures reproducible retention times by controlling viscosity and analyte solubility. |
| Detection | UV at 240 nm[7][8] | Provides good sensitivity for Imatinib and its key impurities. |
| Injection Vol. | 20 µL[7] | A typical volume to balance sensitivity and peak shape. |
C. Solution Preparation
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50 v/v) is often suitable.[18]
-
Standard Stock Solution (Imatinib): Accurately weigh about 25 mg of Imatinib Mesylate RS into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Impurity Stock Solution: Prepare a stock solution containing a mix of all available impurity reference standards at a known concentration (e.g., 0.1 mg/mL) in diluent.
-
System Suitability Solution (SSS): Prepare a solution containing Imatinib at the test concentration (e.g., 500 µg/mL) and spike it with known impurities at the specification level (e.g., 0.15%).[7] This solution is critical for verifying the system's ability to separate the impurities from the main peak.
-
Sample Solution: Accurately weigh a quantity of the Imatinib API or powdered tablets and prepare a solution in diluent to a final concentration of 500 µg/mL.[7]
D. System Suitability Testing (SST) SST is a mandatory part of the analytical procedure that ensures the chromatographic system is adequate for the analysis to be performed.[20] It is performed by injecting the SSS.
| Parameter | Acceptance Criteria | Rationale |
| Precision/Repeatability | Inject SSS six times. RSD of the Imatinib peak area should be ≤ 2.0%.[21] | Demonstrates the stability and reproducibility of the injector and detector. |
| Tailing Factor (T) | Tailing factor for the Imatinib peak should be ≤ 2.0.[21] | Ensures peak symmetry, which is crucial for accurate integration and quantification. |
| Resolution (Rs) | Resolution between Imatinib and the closest eluting impurity peak should be ≥ 2.0.[21] | Confirms that the system can adequately separate the component of interest from potentially interfering peaks. |
| Signal-to-Noise (S/N) | For a solution at the limit of quantification (LOQ), the S/N ratio should be ≥ 10.[20] | Verifies that the method is sensitive enough to detect impurities at the required low levels. |
E. Analysis and Calculation
-
Perform the SST as described. If the criteria are met, proceed with the analysis.
-
Inject a blank (diluent) to ensure no system peaks interfere.
-
Inject the standard solution.
-
Inject the sample solution in duplicate.
-
Identify the impurity peaks in the sample chromatogram by comparing their retention times with those from the impurity-spiked SSS.
-
Calculate the percentage of each impurity using the following formula, assuming the response factor is 1.0 for unknown impurities.
% Impurity = (Area_impurity / Area_standard) * (Conc_standard / Conc_sample) * (Purity_standard / 100) * 100
Where:
-
Area_impurity = Peak area of the individual impurity in the sample chromatogram.
-
Area_standard = Peak area of Imatinib in the standard solution.
-
Conc_standard = Concentration of Imatinib in the standard solution (mg/mL).
-
Conc_sample = Concentration of Imatinib in the sample solution (mg/mL).
-
Purity_standard = Purity of the Imatinib Reference Standard (e.g., 99.8%).
Conclusion
The accurate profiling of impurities in Imatinib is a non-negotiable aspect of pharmaceutical quality control. This application note has detailed the rationale and a practical, robust HPLC-based workflow for this purpose. The foundation of this accuracy lies in the correct use and handling of certified reference standards. By combining a validated, stability-indicating method with high-purity reference standards and rigorous system suitability testing, analytical laboratories can ensure that they are providing reliable data that guarantees the safety and efficacy of Imatinib drug products.
References
- Research Trend. (n.d.). Determination of Potential Genotoxic Impurities in Imatinib Mesylate by RP-HPLC Method.
- Patel, P. N., et al. (n.d.). A stability-indicating RP-HPLC method development and validation for the related substances determination of Imatinib process impurity. Retrieved from Journal of Chemical and Pharmaceutical Research.
-
Secrétan, P. H., et al. (2019). Imatinib: Major photocatalytic degradation pathways in aqueous media and the relative toxicity of its transformation products. Science of The Total Environment. [Link]
-
MicroSolv Technology Corporation. (2020, April 14). System suitability Requirements for a USP HPLC Method. Retrieved from MicroSolv. [Link]
-
Choudhary, A. (2012, April 15). Guidelines for Receipt and Usage of Reference Standards and Qualification and Usage of Working Standards. Retrieved from Pharmaguideline. [Link]
-
Szczepek, W., et al. (2007). Identification of imatinib mesylate degradation products obtained under stress conditions. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
SynThink. (n.d.). Imatinib EP Impurities & USP Related Compounds. Retrieved from SynThink. [Link]
- Balusu, C., et al. (n.d.). A Novel RP-HPLC Method For Imatinib Mesylate Impurity Profiling. Retrieved from International Journal of Environmental Sciences.
-
IJNRD. (2023, October). Synthesis and Characterization of Potential Impurities in Imatinib Mesylate. Retrieved from International Journal of Novel Research and Development. [Link]
- Lumbaque, E., et al. (2021). Degradation of imatinib mesylate by manganese peroxidase (MnP): optimization, identification of transformation products, pathway proposal and in silico predictions. Environmental Science and Pollution Research.
-
Kuna, A. K., et al. (2018). Analytical method development and validation for the estimation of Imatinib mesylate and its acid impurity in pharmaceutical formulation by RP-HPLC. The Pharma Innovation Journal. [Link]
- Journal of Pharmaceutical and Biomedical Analysis. (n.d.). Method Development and Validation for Assay and Related Substance of Imatinib Mesilate in Bulk and Tablet Dosage form using RP-HPLC.
-
PharmGKB. (n.d.). Imatinib Pathway, Pharmacokinetics/Pharmacodynamics. Retrieved from PharmGKB. [Link]
- Semantic Scholar. (n.d.). Identification of imatinib mesylate degradation products obtained under stress conditions.
-
SynZeal. (n.d.). Imatinib Impurities. Retrieved from SynZeal. [Link]
-
Pharmaffiliates. (n.d.). imatinib and its Impurities. Retrieved from Pharmaffiliates. [Link]
-
Pharmaffiliates. (n.d.). imatinib mesylate and its Impurities. Retrieved from Pharmaffiliates. [Link]
-
GMP SOP. (2023, January 5). What is meant by reference standard in pharmaceuticals?. Retrieved from GMP SOP. [Link]
- USP. (2006, June 1). General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY.
-
MRIGlobal. (n.d.). Four Keys to Reference Standard Management. Retrieved from MRIGlobal. [Link]
-
Wilcox, H. E. (2017, November 13). The ABC's of Reference Standard Management. Retrieved from EAG Laboratories. [Link]
- Altabrisa Group. (n.d.). What Are HPLC System Suitability Tests and Their Importance?.
-
Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from Agilent. [Link]
-
Choudhary, A. (n.d.). System Suitability in HPLC Analysis. Retrieved from Pharmaguideline. [Link]
- TLC Pharmaceutical Standards. (n.d.). Imatinib Mesylate Impurities.
-
European Medicines Agency. (2017, September 14). Imatinib Teva BV. Retrieved from EMA. [Link]
-
Pharmaffiliates. (n.d.). Imatinib Mesylate-impurities. Retrieved from Pharmaffiliates. [Link]
- TLC Pharmaceutical Standards. (n.d.). World leader for isotope labeled materials, metabolites and reference standards.
-
Aligns Pharma. (n.d.). Imatinib Impurities. Retrieved from Aligns Pharma. [Link]
- USP-NF. (n.d.). Compendial Cancellations for USP38-NF33 2S.
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. ClinPGx [clinpgx.org]
- 3. ijnrd.org [ijnrd.org]
- 4. Imatinib Impurities | SynZeal [synzeal.com]
- 5. mriglobal.org [mriglobal.org]
- 6. Identification of imatinib mesylate degradation products obtained under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sphinxsai.com [sphinxsai.com]
- 8. theaspd.com [theaspd.com]
- 9. researchgate.net [researchgate.net]
- 10. tlcpharma.com [tlcpharma.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. thepharmajournal.com [thepharmajournal.com]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. gmpsop.com [gmpsop.com]
- 15. Use & Storage of Reference Standards | USP [usp.org]
- 16. イマチニブ メシル酸塩 European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 17. Guidelines for Receipt and Usage of Reference Standards and Qualification and Usage of Working Standards | Pharmaguideline [pharmaguideline.com]
- 18. researchtrend.net [researchtrend.net]
- 19. impactfactor.org [impactfactor.org]
- 20. ftp.uspbpep.com [ftp.uspbpep.com]
- 21. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
Application Note: A Mass Spectrometry-Based Strategy for the Structural Elucidation of Imatinib Degradation Products
Abstract
This document provides a comprehensive guide and detailed protocols for the identification and structural elucidation of Imatinib degradation products using a workflow centered on forced degradation studies and high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). As a critical component of drug development and quality control, understanding the degradation pathways of an active pharmaceutical ingredient (API) like Imatinib is mandated by regulatory agencies to ensure product safety and efficacy.[1][2][3] We present a systematic approach that combines stress testing to generate potential degradants with the analytical power of Quadrupole Time-of-Flight (Q-TOF) mass spectrometry for accurate mass measurement and fragmentation analysis. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish a robust, stability-indicating method for Imatinib or similar kinase inhibitors.
Introduction: The Imperative for Degradation Profiling
Imatinib, a first-line treatment for chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST), functions by inhibiting specific tyrosine kinases.[4] The stability of the Imatinib molecule is paramount to its therapeutic effect. Over its shelf-life or under various environmental conditions, the drug substance can degrade, forming impurities that may be less effective, inactive, or potentially toxic.[5] Regulatory bodies such as the International Council for Harmonisation (ICH) and the Food and Drug Administration (FDA) require comprehensive stability testing to identify these degradation products.[1][6][7]
Forced degradation, or stress testing, is a crucial process where the drug substance is intentionally exposed to harsh conditions—such as acid, base, oxidation, heat, and light—to accelerate the formation of degradation products.[8][9][10] The insights gained are fundamental for several reasons:
-
Pathway Elucidation: It helps to establish the likely degradation pathways and intrinsic stability of the molecule.[3][10]
-
Method Development: It is essential for developing and validating stability-indicating analytical methods that can separate and quantify the drug from its degradants.[1][11]
-
Formulation and Packaging: Knowledge of a molecule's liabilities guides the development of stable formulations and the selection of appropriate packaging and storage conditions.[8]
High-resolution mass spectrometry (HRMS), particularly when coupled with ultra-high-performance liquid chromatography (UHPLC), has become the definitive tool for this task.[5][12][13][14] Its ability to provide precise mass measurements enables the determination of elemental compositions, while tandem MS (MS/MS) experiments reveal structural information through controlled fragmentation.[2][13]
Strategic Workflow for Elucidation
The structural elucidation of unknown degradation products is a systematic process of discovery and confirmation. Our recommended workflow integrates chemical stress testing with advanced analytical and in-silico techniques to move from detection to confident identification.
Sources
- 1. pharmafocusasia.com [pharmafocusasia.com]
- 2. hpst.cz [hpst.cz]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. ClinPGx [clinpgx.org]
- 5. waters.com [waters.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Development and validation of LC-MS/MS method for imatinib and norimatinib monitoring by finger-prick DBS in gastrointestinal stromal tumor patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Forced degradation and stability indicating studies of imatinib tablet [wisdomlib.org]
- 10. ijamscr.com [ijamscr.com]
- 11. Using an innovative quality-by-design approach for the development of a stability-indicating UPLC/Q-TOF-ESI-MS/MS method for stressed degradation products of imatinib mesylate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Analytical Method Transfer for Imatinib Impurity Testing
Introduction: The Critical Role of Impurity Control in Imatinib
Imatinib, a tyrosine kinase inhibitor, is a cornerstone therapy for various cancers, including chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1][2] The safety and efficacy of Imatinib drug products are directly linked to the control of impurities, which can originate from the manufacturing process or degradation.[1][3] Regulatory bodies mandate stringent control over these impurities, some of which may be classified as potentially genotoxic.[3] Therefore, a robust, validated analytical method for impurity profiling is a critical quality attribute.
When this analytical method is transferred between laboratories—for instance, from a research and development (R&D) setting to a quality control (QC) laboratory—it is imperative that its validated state is maintained.[4] The transfer of an analytical procedure (TAP), or method transfer, is a documented process that qualifies a receiving laboratory to use an analytical test procedure developed by a transferring laboratory, ensuring that the receiving unit can perform the method as intended.[4][5] A failed or poorly executed transfer can lead to costly delays, regulatory scrutiny, and compromised patient safety.
This guide provides a comprehensive framework for the successful transfer of a High-Performance Liquid Chromatography (HPLC) method for Imatinib impurity analysis, grounded in the principles outlined by major regulatory bodies and pharmacopeias, including the FDA, EMA, ICH, and USP.[6]
Regulatory Framework and Guiding Principles
The foundation of any successful analytical method transfer (AMT) is a thorough understanding of the regulatory landscape. The key guidelines governing this process are:
-
USP General Chapter <1224> Transfer of Analytical Procedures: This chapter provides a detailed framework for the AMT process, outlining different approaches, the elements of a transfer protocol, and the concept of transfer waivers.[4][5][7]
-
ICH Q2(R1) Validation of Analytical Procedures: While focused on validation, this guideline is essential as it defines the performance characteristics (e.g., accuracy, precision, specificity) that must be maintained throughout the method's lifecycle, including its transfer.[8][9][10][11]
The core principle is to demonstrate that the receiving unit (RU) has the procedural knowledge and capability to perform the transferred analytical procedure with the same reliability as the transferring unit (TU).[5]
Strategic Planning: The Pre-Transfer Phase
Meticulous planning is the most critical phase of an AMT. A well-designed pre-transfer phase prevents common pitfalls and ensures a smooth execution.
Assembling the Cross-Functional Team
A successful transfer requires collaboration. The team should include representatives from the TU and RU, covering Analytical Development, Quality Control, and Quality Assurance. Clearly defined roles and responsibilities are essential.[12][13]
Method Review and Gap Analysis
Before initiating the transfer, the RU must conduct a thorough review of the analytical method. This includes:
-
Method Documentation: The TU must provide a comprehensive package, including the detailed analytical procedure (SOP), the method validation report, and development reports.[14]
-
Resource Assessment: The RU must verify it has the necessary qualified personnel, calibrated instrumentation, software, and reagents.[15] Any differences in equipment models or vendor sources for reagents should be identified and assessed for risk.[16]
Choosing the Right Transfer Approach
USP <1224> outlines several approaches to AMT. The choice depends on the method's complexity, the RU's experience, and the stage of development.[4][13]
-
Comparative Testing: The most common approach, where both the TU and RU analyze the same set of pre-determined samples. The results are then statistically compared against pre-defined acceptance criteria.[16] This is the focus of our protocol.
-
Co-validation: The TU and RU execute parts of the validation protocol concurrently. This is efficient for new methods intended for multi-site use.[17]
-
Revalidation: The RU repeats a subset or the full validation of the method. This is typically reserved for cases with significant differences in laboratory environments or when the original validation is insufficient.[17]
-
Transfer Waiver: In certain situations, a formal transfer can be waived.[18] This may be justified if the RU is already proficient in a very similar method or if the method is a standard pharmacopeial procedure.[18]
The decision process for selecting the appropriate strategy can be visualized as follows:
Caption: Decision tree for selecting an AMT approach.
The Analytical Method Transfer Protocol (AMTP)
The AMTP is the single most important document, serving as the blueprint for the entire process. It must be agreed upon and signed by all parties before execution.[4][12]
Key Elements of the AMTP:
-
Objective & Scope: Clearly state the purpose of the transfer and the specific analytical method.[14]
-
Roles & Responsibilities: Delineate tasks for the TU and RU.[13]
-
Materials & Instruments: List all reference standards, impurity standards, reagents, columns, and specific instrument models to be used.[13]
-
Analytical Procedure: Reference the official SOP for the method.
-
Experimental Design: Detail the number of lots, sample preparations, and injection sequences.
-
Acceptance Criteria: Pre-defined, statistically justified criteria for all tests. This is the pass/fail benchmark for the transfer.[13][19]
-
Deviation Handling: A procedure for documenting and addressing any deviations from the protocol.
Execution Phase: A Step-by-Step Protocol for Comparative Testing
This section outlines a detailed protocol for transferring a typical reversed-phase HPLC (RP-HPLC) method for Imatinib impurity quantification.
Representative HPLC Method Parameters
The following parameters are representative of methods used for Imatinib impurity profiling.[20][21][22] The actual parameters from the validated method SOP must be used.
| Parameter | Specification | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | Standard reversed-phase chemistry providing good retention and separation for Imatinib and its related substances. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water | Provides good peak shape and ionization for UV and MS detection. |
| Mobile Phase B | Acetonitrile | Common organic modifier for RP-HPLC with good UV transparency. |
| Gradient | Time (min): 0, 5, 25, 30, 31, 35%B: 10, 10, 80, 80, 10, 10 | A gradient is necessary to elute impurities with a wide range of polarities and to separate them from the main Imatinib peak. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and column efficiency. |
| Column Temp. | 35°C | Elevated temperature improves peak shape and reduces viscosity, ensuring reproducible retention times.[20] |
| Detection | UV at 268 nm | Wavelength at which Imatinib and its key impurities show significant absorbance.[20][21] |
| Injection Vol. | 10 µL | Standard volume to ensure sharp peaks without overloading the column. |
| Sample Conc. | 1.0 mg/mL Imatinib Mesylate | A typical concentration for impurity analysis, allowing for detection of impurities at low levels (e.g., 0.1%). |
Experimental Design for Comparative Testing
-
Sample Selection: Both TU and RU shall analyze the same batch(es) of Imatinib drug substance or product. It is highly recommended to use a batch that contains known impurities at levels suitable for comparison.[16] If impurities are not present, spiked samples should be used.[16]
-
Analysis Plan:
-
Transferring Unit (TU): One analyst prepares six independent sample preparations.
-
Receiving Unit (RU): Two analysts each prepare three independent sample preparations (total of six preparations). This assesses inter-analyst variability, a key component of intermediate precision.
-
-
Injection Sequence:
-
Blank (Diluent)
-
System Suitability Test (SST) Standard
-
Six replicate injections of the SST standard
-
Blank
-
Sample Preparations (interspersed with standards as appropriate)
-
End of Sequence SST
-
System Suitability Testing (SST)
SST ensures that the chromatographic system is performing adequately for the intended analysis. These criteria must be met before any samples are analyzed.
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (Asymmetry) | 0.8 – 1.5 for the Imatinib peak | Ensures symmetrical peaks for accurate integration. |
| Theoretical Plates (N) | > 2000 for the Imatinib peak | Measures column efficiency. |
| Resolution (Rs) | > 2.0 between Imatinib and the closest eluting impurity | Confirms the method's ability to separate critical peak pairs. |
| %RSD of Replicate Injections | ≤ 2.0% for peak area of Imatinib | Demonstrates the precision of the injection system. |
Acceptance Criteria for Method Transfer
The core of the transfer is the comparison of results between the TU and RU. The acceptance criteria must be pre-defined in the protocol.[19]
| Parameter | Test | Acceptance Criteria |
| Specificity | Comparison of chromatograms | No interfering peaks at the retention times of known impurities in the blank and placebo (if applicable). Peak purity analysis should pass. |
| Precision | Comparison of %RSD for impurity results | The %RSD for the six preparations at the RU should not exceed the limit established during validation (e.g., NMT 10.0%). The overall %RSD of all 12 results (TU and RU) should also be evaluated. |
| Accuracy / Comparability | Comparison of mean impurity values | The mean result for each specified impurity from the RU (n=6) should be within ±25% (relative) or ±0.05% (absolute) of the mean result from the TU (n=6), whichever is greater. For total impurities, the difference should be NMT 0.10%.[23] |
| Quantitation Limit (QL) | Analysis of a standard at the QL concentration | The signal-to-noise ratio (S/N) should be ≥ 10. Accuracy at the QL should be within 80-120%. |
Note: These criteria are typical and should be justified based on the method's original validation data and the specification limits for the impurities.[19]
Post-Transfer Phase: Data Evaluation and Reporting
Data Analysis and Evaluation
Once the experimental work is complete, the data from both laboratories are compiled and compared against the pre-defined acceptance criteria. All calculations, statistical analyses, and chromatograms should be documented.
Handling Deviations
Any failure to meet the acceptance criteria constitutes a transfer failure and requires a formal investigation.[23] The investigation should determine the root cause (e.g., instrument malfunction, analyst error, reagent issue) and define corrective actions. The transfer experiment, or a portion of it, may need to be repeated.
The Final Transfer Report
A comprehensive report is the final output of the AMT process. It should be reviewed and approved by all stakeholders.
Contents of the Final Report:
-
A summary of the purpose, scope, and results.
-
A reference to the AMTP.
-
A consolidated table of results from both the TU and RU.
-
A clear statement of whether the pre-defined acceptance criteria were met.
-
Representative chromatograms.
-
Details of any deviations, the subsequent investigation, and corrective actions taken.
-
A concluding statement confirming that the RU is qualified to run the analytical method for its intended purpose.[24]
The overall workflow of the AMT process is summarized below.
Caption: End-to-end workflow for analytical method transfer.
Conclusion
A successful analytical method transfer is not merely a procedural formality; it is a scientific and regulatory necessity that underpins data integrity and product quality. By adopting a structured approach rooted in regulatory guidance, comprehensive planning, a robust protocol with clear acceptance criteria, and transparent communication, organizations can ensure that their analytical methods for controlling Imatinib impurities are reliably executed across different laboratories. This diligence ensures consistent quality monitoring, upholds patient safety, and maintains regulatory compliance throughout the product lifecycle.
References
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
ECA Academy. New USP Chapter on Method Transfer effective. [Link]
-
GMP SOP. Importance of acceptance criteria in analytical method transfer. [Link]
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
PharmaTutor. “Transfer of Analytical Procedures according to the New USP Chapter <1224>” - An Overview. [Link]
-
Research Trend. Determination of Potential Genotoxic Impurities in Imatinib Mesylate by RP-HPLC Method. [Link]
-
Pharma Validation. Writing a Protocol for Analytical Method Transfer. [Link]
-
Scribd. 1224 Transfer of Analytical Procedures. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
SynThink. Imatinib EP Impurities & USP Related Compounds. [Link]
-
Industry Events. Validation, Verification and Transfer of Analytical Methods (Understanding and Implementing Guidelines from FDA/EMA, USP and ICH). [Link]
-
Guidelines-SOPs. Analytical Method Transfer - Acceptance Criteria. [Link]
-
Semantic Scholar. Various analytical methods for estimation of Imatinib: A review. [Link]
-
PharmaBlog. Analytical Method Transfer SOP (AMT). [Link]
-
Contract Pharma. Analytical Method Transfer Best Practices. [Link]
-
Therapeutic Goods Administration (TGA). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]
-
Pharma Beginners. Analytical Method Transfer (USP 1224) Guideline. [Link]
-
CMC Drug Product Development Regulatory Consulting Pharma. USP 1224 transfer of analytical procedures. [Link]
-
ComplianceOnline. Analytical Method Validation, Verification and Transfer Right. [Link]
-
ComplianceIQ. Analytical Method Validation and Transfer. [Link]
-
Business Wire. Validation, Verification & Transfer of Analytical Methods (Understanding and implementing guidelines from FDA/EMA, USP and ICH). [Link]
-
International Journal of Environmental Sciences. A Novel RP-HPLC Method For Imatinib Mesylate Impurity Profiling. [Link]
-
Lab Manager. Analytical Method Transfer: Best Practices and Guidelines. [Link]
-
Waters Corporation. Analysis of Genotoxic Impurities of Imatinib Mesylate by LC-MS from Early Development to Routine Monitoring. [Link]
-
International Journal of Novel Research and Development. Synthesis and Characterization of Potential Impurities in Imatinib Mesylate. [Link]
-
PHARMA DEVILS. SOP-for-Analytical-Method-Transfer. [Link]
-
World Journal of Pharmacy and Pharmaceutical Sciences. New analytical method development and validation for imatinib mesylate by rp-hplc method. [Link]
-
MHRA. Guidance for the validation of pharmaceutical quality control analytical methods. [Link]
-
Pharmaffiliates. imatinib and its Impurities. [Link]
-
SynZeal. Imatinib Impurities. [Link]
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. ijnrd.org [ijnrd.org]
- 4. sphinxsai.com [sphinxsai.com]
- 5. â©1224⪠Transfer of Analytical Procedures [doi.usp.org]
- 6. Industry Events - Validation, Verification and Transfer of Analytical Methods (Understanding and Implementing Guidelines from FDA/EMA, USP and ICH) [industryevents.com]
- 7. New USP Chapter on Method Transfer effective - ECA Academy [gmp-compliance.org]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 10. database.ich.org [database.ich.org]
- 11. fda.gov [fda.gov]
- 12. Writing a Protocol for Analytical Method Transfer – Pharma Validation [pharmavalidation.in]
- 13. scribd.com [scribd.com]
- 14. Analytical Method Transfer SOP (AMT) - PharmaBlog [pharmablog.in]
- 15. pharmabeginers.com [pharmabeginers.com]
- 16. contractpharma.com [contractpharma.com]
- 17. Analytical Method Transfer: Best Practices and Guidelines | Lab Manager [labmanager.com]
- 18. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 19. gmpsop.com [gmpsop.com]
- 20. researchtrend.net [researchtrend.net]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. theaspd.com [theaspd.com]
- 23. guideline-sop.com [guideline-sop.com]
- 24. Analytical Method Validation, Verification and Transfer Right [complianceonline.com]
A Modern, MS-Compatible Method for the Separation of Imatinib and its Process-Related Impurities Using a Charged Surface Phenyl-Hexyl Column
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a robust, high-resolution HPLC method for the separation of the tyrosine kinase inhibitor Imatinib and its associated impurities. Traditional pharmacopeial methods often rely on non-volatile ion-pairing agents, precluding the use of mass spectrometry (MS) for peak identification and investigation.[1] By leveraging the unique selectivity of a charged surface hybrid (CSH) phenyl-hexyl stationary phase, this protocol achieves superior separation of Imatinib and nine of its related impurities within a six-minute gradient. The method utilizes an MS-compatible mobile phase, facilitating seamless integration with mass spectrometry for confident peak identification and structural analysis. We provide a detailed protocol, a mechanistic explanation of the separation, and a discussion of the advantages this approach offers for quality control, stability testing, and drug development.
Introduction
Imatinib, a 2-phenyl amino pyrimidine derivative, was a first-in-class tyrosine kinase inhibitor approved by the FDA in 2001 and remains a cornerstone therapy for chronic myelogenous leukemia (CML) and gastrointestinal stromal tumors (GIST).[2][3] As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to the safety and efficacy of the final drug product. Regulatory bodies, guided by the International Council on Harmonisation (ICH), mandate stringent control over impurities, which can arise during synthesis or degradation.[4] Some process-related impurities of Imatinib are potentially genotoxic, making their detection and quantification at trace levels a critical analytical challenge.[4][5]
The current European Pharmacopeia (EP) monograph for Imatinib impurity analysis is complex, requiring multiple HPLC columns and conditions.[1] A significant limitation of the EP method is its reliance on sodium octanesulfonate, a non-volatile ion-pairing agent that is incompatible with mass spectrometry.[1] This prevents the direct hyphenation of LC to MS, which is an invaluable tool for identifying unknown peaks or investigating out-of-specification results.
This note details a modernized approach that overcomes these limitations. By employing a column with a positively charged surface and a phenyl-hexyl ligand, we can achieve a highly selective, efficient separation using a simple, MS-friendly mobile phase. This method not only simplifies the analytical workflow but also enhances the data quality, providing a more powerful tool for Imatinib impurity profiling.
The Science Behind the Separation: A Multi-Modal Approach
The superior performance of the charged surface phenyl column for this application stems from its ability to engage in multiple, simultaneous interactions with Imatinib and its impurities. These analytes are structurally similar, containing multiple aromatic rings and basic nitrogen atoms. The stationary phase leverages these features to achieve separation through a combination of hydrophobic, aromatic, and electrostatic interactions.
-
Hydrophobic Interaction: The primary retention mechanism is reversed-phase partitioning, driven by hydrophobic interactions between the alkyl portion of the stationary phase (hexyl spacer) and the non-polar regions of the Imatinib molecule.[6]
-
π-π Interactions: The phenyl rings on the stationary phase interact with the aromatic and heterocyclic rings of Imatinib and its impurities through π-π stacking.[6][7] This provides an orthogonal selectivity mechanism compared to traditional C18 columns, which is crucial for resolving structurally similar, aromatic compounds.[8][9]
-
Electrostatic Repulsion: Under the acidic mobile phase conditions used in this method (pH ~2.7), the surface of the stationary phase carries a controlled, low-level positive charge.[10] Simultaneously, the basic nitrogen atoms on Imatinib and its impurities are protonated, also becoming positively charged. The resulting electrostatic repulsion pushes the cationic analytes away from the silica surface, effectively shielding them from interacting with residual silanols.[10] This single feature is key to mitigating peak tailing and broadening, resulting in exceptionally sharp, symmetrical peaks for basic compounds.
The synergy of these three mechanisms provides the unique resolving power for this challenging separation.
Caption: Multi-modal separation mechanism on a charged surface phenyl column.
Experimental Protocol
This protocol is designed to provide a robust and reliable method for the separation of Imatinib and its impurities.
Instrumentation and Materials
-
HPLC/UPLC System: An ACQUITY UPLC H-Class PLUS System or equivalent, equipped with a quaternary solvent manager, sample manager, and a photodiode array (PDA) detector.
-
Column: ACQUITY Premier CSH Phenyl-Hexyl Column, 130Å, 1.7 µm, 2.1 mm X 100 mm.
-
Reagents:
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Imatinib Mesylate and impurity reference standards
-
Solution Preparation
-
Mobile Phase A (Aqueous): Prepare a 10 mM ammonium formate solution in water and adjust the pH to 2.7 with formic acid.
-
Mobile Phase B (Organic): 100% Acetonitrile.
-
Sample Diluent: 20:80 (v/v) Acetonitrile:Water.
-
Standard Stock Solution: Prepare a stock solution of Imatinib Mesylate at 1.0 mg/mL in diluent.
-
Impurity Stock Solution: Prepare a stock solution containing Imatinib impurities A, B, C, D, F, H, J and others at approximately 0.1 mg/mL each in diluent.
-
Working Solution (Spiked Sample): Dilute the Imatinib stock solution to 0.5 mg/mL and spike with the impurity stock solution to achieve a final impurity concentration of 0.0005 mg/mL (0.1% level).
Chromatographic Conditions
All quantitative data and method parameters are summarized in the table below for clarity.
| Parameter | Setting |
| Column | ACQUITY Premier CSH Phenyl-Hexyl, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 2.7 with Formic Acid |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 1.0 µL |
| Detection | UV at 265 nm |
| Run Time | 6.0 minutes |
| Gradient | Time (min) |
| 0.0 | |
| 4.0 | |
| 4.5 | |
| 5.0 | |
| 5.1 | |
| 6.0 |
System Suitability
Before sample analysis, the system suitability must be verified by injecting the working solution.
-
Resolution: The resolution between any two adjacent peaks must be ≥ 1.5.
-
Tailing Factor: The tailing factor for the Imatinib peak should be ≤ 1.5.
-
Reproducibility: The relative standard deviation (RSD) for the peak area of Imatinib from six replicate injections should be ≤ 2.0%.
Caption: General experimental workflow for Imatinib impurity analysis.
Expected Results and Discussion
The application of this method results in a high-resolution separation of Imatinib from its key impurities in a significantly shorter time frame than compendial methods. The use of a sub-2-µm particle size column provides high efficiency, leading to narrow peaks and improved sensitivity.
The chromatogram obtained from the CSH Phenyl-Hexyl column shows excellent peak shape for all analytes, including the highly basic Imatinib. This is a direct result of the charged surface technology minimizing secondary interactions with silanols.[10] Furthermore, the unique selectivity of the phenyl ligand allows for the baseline resolution of critical pairs that are often challenging to separate on standard C18 phases.
The most significant advantage of this protocol is its full compatibility with mass spectrometry. The mobile phase consists only of volatile components (ammonium formate, formic acid, acetonitrile, and water), allowing the column effluent to be directed into an MS source without modification.[1] This enables analysts to:
-
Confirm the identity of known impurities by accurate mass.
-
Elucidate the structure of unknown or novel impurities using MS/MS fragmentation.
-
Perform forced degradation studies with greater confidence in peak tracking and identification.
This capability is invaluable during drug development and for investigating any deviations in the impurity profile during routine quality control.
Conclusion
The method detailed in this application note represents a significant advancement in the analysis of Imatinib and its impurities. By replacing traditional, MS-incompatible ion-pairing methods with a modern charged surface phenyl column, this protocol offers a fast, robust, and highly selective separation. The key benefits—including superior resolution, excellent peak shape for basic compounds, and seamless MS integration—provide analytical laboratories with a more efficient and powerful tool for ensuring the quality and safety of Imatinib. This approach is highly recommended for implementation in research, development, and quality control environments.
References
- Agilent Technologies, Inc. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.
- Waters Corporation. (n.d.). Modernized Impurity Analysis of the Kinase Inhibitor Imatinib by High-Resolution LC With MS-Compatible Mobile Phases.
- Waters Corporation. (n.d.). Modernized Impurity Analysis of the Kinase Inhibitor Imatinib by High-Resolution LC With MS-Compatible Mobile Phases.
- Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC.
- HALO Columns. (n.d.). Reversed Phase Positive Charge Surface Phenyl-Hexyl Phase for Improved Separations of Basic Analytes.
-
PubChem. (n.d.). Imatinib Mesylate. Available at: [Link]
-
Pharmaffiliates. (n.d.). imatinib mesylate and its Impurities. Available at: [Link]
-
Acanthus Research. (n.d.). Imatinib USP Impurity F. Available at: [Link]
-
Pharmaffiliates. (n.d.). imatinib and its Impurities. Available at: [Link]
-
IJNRD. (2023). Synthesis and Characterization of Potential Impurities in Imatinib Mesylate. Available at: [Link]
-
SynThink. (n.d.). Imatinib EP Impurities & USP Related Compounds. Available at: [Link]
-
Pharma Growth Hub. (2023). Phenyl Column Mystery. Available at: [Link]
-
Pandey, S., et al. (2022). Development and Validation of Stability Indicating High Performance Liquid Chromatography Method for Related Substances of Imatinib Mesylate. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
ResearchGate. (n.d.). Chemical structure of Imatinib Mesylate. Available at: [Link]
-
Ghrib, F., et al. (2015). Determination of Imatinib and its Genotoxic Impurities in Tablets. Research Trend. Available at: [Link]
-
Waters Corporation. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America. Available at: [Link]
- Google Patents. (n.d.). US8912325B2 - Process for preparation of imatinib and its mesylate salt.
-
Restek. (2013). HPLC basics : Improving resolution of your analysis (I): Stationary Phases. Available at: [Link]
Sources
- 1. waters.com [waters.com]
- 2. Imatinib Mesylate | C30H35N7O4S | CID 123596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. ijnrd.org [ijnrd.org]
- 5. US8912325B2 - Process for preparation of imatinib and its mesylate salt - Google Patents [patents.google.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. halocolumns.com [halocolumns.com]
Troubleshooting & Optimization
"troubleshooting co-elution of Imatinib isomers and impurities"
A-Z Guide to Troubleshooting Co-elution of Imatinib Isomers and Impurities
Welcome to the technical support center for Imatinib analysis. As a Senior Application Scientist, I understand the critical importance of achieving robust and reliable separation of Imatinib from its isomers and related impurities. This guide is designed to provide you with practical, in-depth solutions to common co-elution challenges encountered during HPLC and UHPLC analysis. Here, we will move beyond simple procedural lists to explore the underlying chromatographic principles, empowering you to make informed decisions in your method development and troubleshooting efforts.
Frequently Asked Questions (FAQs)
Q1: My Imatinib peak is showing significant tailing and is co-eluting with a known impurity. What is the most likely cause and how can I fix it?
Peak tailing is often a primary contributor to co-elution, as it broadens the main peak and reduces the resolution between adjacent analytes.[1] The most common cause for tailing of a basic compound like Imatinib is secondary interactions with acidic silanol groups on the surface of the silica-based stationary phase.
Causality and Solution:
-
Silanol Interactions: Imatinib, with its multiple nitrogen atoms, is basic and can interact ionically with deprotonated (negatively charged) silanol groups on the C18 column packing. This strong, secondary interaction mechanism, in addition to the desired reversed-phase partitioning, can lead to peak tailing.[1]
-
Mobile Phase pH: The pH of your mobile phase is a critical factor. At a higher pH, more silanol groups will be deprotonated and available for interaction. Conversely, at a low pH (e.g., pH 2-4), the silanol groups are protonated and less likely to interact with the protonated Imatinib molecule.
-
Troubleshooting Steps:
-
Lower Mobile Phase pH: Adjust the mobile phase pH to a lower value (e.g., 2.5-3.5) using an appropriate buffer like phosphate or formate. This will suppress the ionization of silanol groups and minimize secondary interactions. Several studies have successfully used acidic mobile phases for Imatinib analysis.[2][3][4]
-
Use a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into your mobile phase.[3][4] TEA will preferentially interact with the active silanol sites, effectively "shielding" them from Imatinib.
-
Consider a Different Column: If mobile phase adjustments are insufficient, consider using a column with a different stationary phase chemistry. End-capped columns, where the residual silanol groups are chemically bonded with a small, inert compound, are a good option. Alternatively, a column with a different base material, such as a hybrid silica or polymeric column, can eliminate the issue of silanol interactions altogether.
-
Q2: I am observing co-elution between Imatinib and an unknown impurity, particularly when analyzing a stressed (degraded) sample. How can I approach method development to resolve this?
Forced degradation studies are essential for developing stability-indicating methods, and they often produce a complex mixture of degradants that can be challenging to separate.[5][6] When faced with co-elution in such a scenario, a systematic approach to method development is crucial. The resolution of two peaks in chromatography is governed by three key factors: efficiency (N) , selectivity (α) , and retention factor (k) .[7][8][9]
Method Development Workflow:
Caption: A systematic workflow for troubleshooting co-elution in HPLC.
Step-by-Step Protocol for Method Development:
-
Optimize Retention Factor (k):
-
Goal: Ensure that the peaks of interest are retained on the column long enough for a separation to occur, but not so long that they become excessively broad. A good target range for k is between 2 and 10.
-
Action: Adjust the organic-to-aqueous ratio of your mobile phase. For reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase the retention time.[8]
-
-
Optimize Selectivity (α):
-
Goal: This is the most powerful tool for improving resolution.[7] Selectivity refers to the ability of the chromatographic system to differentiate between two analytes.
-
Actions:
-
Change the Organic Solvent: If you are using acetonitrile, try switching to methanol, or vice versa. The different solvent properties can alter the interactions between the analytes and the stationary phase, leading to changes in elution order and improved separation.
-
Modify the Mobile Phase pH: As discussed in Q1, altering the pH can change the ionization state of Imatinib and its impurities, which can significantly impact their retention and selectivity.
-
Change the Stationary Phase: If mobile phase modifications are not sufficient, a different column chemistry may be necessary. For example, a phenyl-hexyl column can offer different selectivity for aromatic compounds like Imatinib compared to a standard C18 column.[10]
-
-
-
Optimize Efficiency (N):
-
Goal: Increase the number of theoretical plates in your separation, which leads to sharper, narrower peaks.
-
Actions:
-
Use a Longer Column: Doubling the column length will increase the resolution by a factor of approximately 1.4.
-
Use a Column with Smaller Particles: Switching from a 5 µm particle size column to a 3 µm or sub-2 µm column will significantly increase efficiency.[8]
-
Optimize the Flow Rate: Lowering the flow rate can sometimes improve efficiency, but at the cost of longer run times.[11]
-
-
| Parameter | How to Adjust | Expected Impact on Resolution |
| Retention Factor (k) | Modify organic/aqueous ratio | Moderate |
| Selectivity (α) | Change organic solvent, pH, or stationary phase | High |
| Efficiency (N) | Use a longer column or smaller particle size | Moderate |
Q3: I suspect I have co-eluting isomers of Imatinib. How can I confirm this, and what are the best strategies for their separation?
Imatinib can exist as different structural isomers, and while not as common as process impurities or degradants, their separation can be challenging due to their similar physicochemical properties.[12] Additionally, chiral centers in a molecule can lead to enantiomers, which have identical properties in a non-chiral environment.[13][14][15]
Confirmation and Separation Strategies:
-
Confirmation of Co-elution:
-
Peak Purity Analysis: If you are using a photodiode array (PDA) detector, perform a peak purity analysis across the Imatinib peak. A non-homogenous spectrum across the peak is a strong indication of a co-eluting impurity.[16]
-
Mass Spectrometry (MS): An LC-MS system is the most definitive tool. If you observe multiple mass-to-charge ratios (m/z) under a single chromatographic peak, you have confirmed co-elution. For isomers, you would expect to see the same m/z but potentially different fragmentation patterns.
-
-
Separation of Isomers:
-
High-Efficiency Chromatography: For structural isomers, the strategies outlined in Q2 for optimizing selectivity and efficiency are your primary tools. Small differences in structure can often be exploited by changing the stationary phase or mobile phase composition.
-
Chiral Chromatography: If you suspect the presence of enantiomers, a chiral stationary phase (CSP) is required for their separation. These columns are designed to have specific interactions with one enantiomer over the other, leading to differential retention.
-
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Action(s) |
| Broad Imatinib Peak | - High dead volume in the system- Column aging- Inappropriate mobile phase | - Check and minimize tubing lengths- Replace the column- Re-optimize mobile phase composition |
| Split Peaks | - Clogged frit or column inlet- Sample solvent incompatible with mobile phase | - Reverse flush the column; if unresolved, replace the frit or column- Dissolve the sample in the mobile phase |
| Ghost Peaks | - Carryover from previous injection- Contaminated mobile phase | - Implement a robust needle wash procedure- Prepare fresh mobile phase using high-purity solvents |
| Irreproducible Retention Times | - Inconsistent mobile phase preparation- Temperature fluctuations- Pump malfunction | - Ensure accurate and consistent mobile phase preparation- Use a column oven for temperature control- Check pump for leaks and perform maintenance |
References
-
Forced degradation and stability indicating studies of imatinib tablet. (2024). Drug Invention Today. [Link]
-
Chrom Tech, Inc. (2025). Methods for Changing Peak Resolution in HPLC. [Link]
-
Dolan, J. W. (2014). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America. [Link]
-
Al-Hadiya, B. M., Khadeer, A., & Belal, F. (2016). Quantitative determination of imatinib stability under various stress conditions. Journal of Young Pharmacists, 8(3), 234-239. [Link]
-
Forced degradation and stability indicating studies of Imatinib tablet. (2018). ResearchGate. [Link]
-
Factors Affecting Resolution In HPLC. (2018). Slideshare. [Link]
-
AnalyteGuru. (2023). Real Solutions to Improve Your HPLC Peak Resolution. [Link]
-
Bakhtiar, R., Khemani, L., & Tse, F. L. (2007). Identification of imatinib mesylate degradation products obtained under stress conditions. Journal of Pharmaceutical and Biomedical Analysis, 43(5), 1627-1635. [Link]
-
Yadav, R. R., Rokade, M. D., Salunke, S. A., Gangrade, D. M., Holkar, G. S., & Daphal, V. N. (2012). Determination of Potential Genotoxic Impurities in Imatinib Mesylate by RP-HPLC Method. Research Trend. [Link]
-
Method Development and Validation for Assay and Related Substance of Imatinib Mesilate in Bulk and Tablet Dosage form using RP-HPLC. (2024). Impactfactor. [Link]
-
Kumar Kuna, A., Seru, G., & Radha, G. (2018). Analytical method development and validation for the estimation of Imatinib mesylate and its acid impurity in pharmaceutical formulation by RP-HPLC. The Pharma Innovation Journal, 7(7), 420-425. [Link]
-
Axion Labs. (2025). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. [Link]
-
Waters Corporation. (2022). Modernized Impurity Analysis of the Kinase Inhibitor Imatinib by High-Resolution LC With MS-Compatible Mobile Phases. [Link]
-
Axion Labs. (2025). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. [Link]
-
House, D. (2017). Chirality and the Separation of Enantiomers by Liquid Chromatography. YouTube. [Link]
-
Enantioseparation of D- and L- isomers of Chiral Drugs for Improving their Bioavailability: Some Techniques Including Micellization with Gemini Surfactants. (2025). ResearchGate. [Link]
-
Bio-Rad. An Introduction to Chiral Analysis by Capillary Electrophoresis. [Link]
-
Stretching the structural envelope of isomeric imatinib analogs that reduce β-amyloid production by modulating both β- and γ-secretase. (2024). bioRxiv. [Link]
-
Medenica, M., Ivanovic, D., & Malesevic, M. (2004). Experimental design in reversed-phase high-performance liquid chromatographic analysis of imatinib mesylate and its impurity. Journal of Chromatography A, 1031(1-2), 243-248. [Link]
-
Ivanovic, D., Medenica, M., & Jancic, B. (2003). Reversed-phase liquid chromatography analysis of imatinib mesylate and impurity product in Glivec capsules. Journal of Biochemical and Biophysical Methods, 54(1-3), 209-217. [Link]
Sources
- 1. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. Reversed-phase liquid chromatography analysis of imatinib mesylate and impurity product in Glivec capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experimental design in reversed-phase high-performance liquid chromatographic analysis of imatinib mesylate and its impurity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forced degradation and stability indicating studies of imatinib tablet [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. chromtech.com [chromtech.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Factors Affecting Resolution In HPLC. | PPTX [slideshare.net]
- 10. waters.com [waters.com]
- 11. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 12. biorxiv.org [biorxiv.org]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. bio-rad.com [bio-rad.com]
- 16. youtube.com [youtube.com]
"optimizing mobile phase for better separation of Imatinib impurities"
A Guide for Chromatographers by Senior Application Scientists
Welcome to the technical support center for the analysis of Imatinib and its related substances. This guide is designed for researchers, analytical scientists, and drug development professionals who are looking to develop, optimize, or troubleshoot HPLC and UPLC methods for Imatinib impurity profiling. The following sections are structured in a question-and-answer format to directly address common challenges and provide in-depth, scientifically grounded solutions.
Frequently Asked Questions (FAQs)
Q1: Where should I start when developing a mobile phase for Imatinib impurity separation?
A1: The most effective starting point is a well-understood reversed-phase (RP-HPLC) system. Imatinib is a basic compound, making mobile phase pH a critical parameter for controlling retention and selectivity.
-
Initial Conditions: Begin with a C18 column (e.g., 250 x 4.6 mm, 5 µm) and a mobile phase consisting of an acidic aqueous buffer and an organic modifier like acetonitrile or methanol.[1]
-
pH Selection: Imatinib has multiple pKa values (1.52, 2.56, 3.73, and 8.07), indicating it is predominantly cationic at a pH below 6.0.[2] To ensure good peak shape and retention, a mobile phase pH between 2.5 and 4.5 is a robust starting point. An acetate buffer at pH 3.5 or a phosphate buffer at pH 2.3 are commonly used.[1][3]
-
Organic Modifier: Acetonitrile is generally preferred for its lower viscosity and stronger elution strength, which often leads to sharper peaks and shorter run times.[4] However, methanol can offer alternative selectivity and should be evaluated if co-elution is observed.[5]
-
Gradient Elution: An initial gradient from a low to high percentage of organic modifier is recommended to elute a wide range of impurities with varying polarities. A common starting point is a linear gradient from 5% to 95% acetonitrile over 20-30 minutes.
Q2: How does mobile phase pH specifically affect the separation of Imatinib and its impurities?
A2: Mobile phase pH is the most powerful tool for manipulating the retention and selectivity of ionizable compounds like Imatinib. The key is to control the protonation state of the multiple nitrogen atoms in the Imatinib structure and its impurities.[6]
Imatinib contains several basic nitrogen atoms: two on the piperazine ring, one on the pyridine ring, and one on the pyrimidine ring.[6] At a low pH (e.g., pH 2.5-3.5), these sites will be protonated (positively charged). This charge enhances interaction with residual silanols on the C18 stationary phase (causing peak tailing) but also significantly influences selectivity.
Small structural differences between Imatinib and its impurities can lead to slight differences in their pKa values. By operating at a pH close to one of these pKa values, you can maximize the difference in charge state between two compounds, thereby maximizing their chromatographic resolution. For instance, an impurity lacking one of the basic nitrogens will have a significantly different retention profile as the pH changes.
Q3: My peak shapes are poor (tailing). What is the most likely mobile phase-related cause?
A3: Peak tailing for basic compounds like Imatinib is a classic issue in reversed-phase chromatography. It is most often caused by strong, secondary interactions between the protonated analyte and negatively charged, deprotonated silanol groups on the silica-based stationary phase.
Troubleshooting Steps:
-
Lower the pH: Ensure your mobile phase pH is sufficiently low (e.g., < 3.0). At this pH, most silanol groups are protonated (neutral), minimizing the unwanted ionic interactions.
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can help to "shield" the silanol groups and improve peak shape.
-
Use an Ion-Pairing Agent: While less common in modern methods due to MS incompatibility, ion-pairing agents like sodium octanesulfonate can be highly effective.[7] The European Pharmacopoeia (EP) monograph method historically used this approach to achieve separation.[8] The ion-pairing agent forms a neutral complex with the protonated analyte, which then partitions into the stationary phase with improved symmetry.
-
Consider a Different Stationary Phase: Modern columns with end-capping or charged surface technologies (e.g., CSH Phenyl-Hexyl) are designed to minimize silanol interactions and provide excellent peak shapes for basic compounds even with MS-friendly mobile phases like ammonium formate.[7]
Troubleshooting Guide: Specific Separation Issues
Problem: Poor resolution between Imatinib and a critical impurity.
This is a common challenge requiring a systematic approach to mobile phase optimization. The goal is to alter the "selectivity" of the chromatographic system—the relative retention of the two co-eluting peaks.
Workflow for Optimizing Selectivity
Caption: Systematic workflow for troubleshooting co-elution.
Step-by-Step Protocol: Optimizing Selectivity
-
Adjust Mobile Phase pH:
-
Rationale: This is the most impactful variable for ionizable compounds.
-
Action: Prepare mobile phases with buffers at different pH values (e.g., 2.5, 3.0, 3.5, 4.0). Analyze your sample with each mobile phase while keeping the gradient and other conditions constant. A small change in pH can sometimes reverse the elution order of a critical pair, indicating a significant change in selectivity.
-
-
Change the Organic Modifier:
-
Rationale: Acetonitrile and methanol interact differently with analytes and the stationary phase, leading to different selectivity.[5] Acetonitrile is an aprotic solvent, while methanol is a protic, hydrogen-bonding solvent.[4] This difference in chemical nature can be exploited to resolve difficult peaks.
-
Action: Replace acetonitrile with methanol in your mobile phase. Since methanol is a weaker solvent than acetonitrile in reversed-phase, you may need to adjust the gradient conditions (e.g., start with a higher percentage of methanol or use a steeper gradient) to achieve similar retention times.[9] You can also evaluate ternary mixtures (e.g., Acetonitrile:Methanol:Buffer).[10]
-
-
Modify the Gradient Slope:
-
Rationale: For peaks that are close together, a shallower gradient provides more time for separation to occur.
-
Action: Decrease the rate of change of the organic modifier concentration (%B/min) across the region where the critical pair elutes. This will increase the separation between the peaks, though it will also broaden them and increase the run time.
-
Problem: Retention times are drifting or not reproducible.
Unstable retention times point to an issue with the system's equilibrium or the mobile phase preparation itself.
Troubleshooting Checklist:
-
Insufficient Column Equilibration: Is the column fully equilibrated with the starting mobile phase conditions before each injection? For gradient methods, a post-run equilibration time of at least 5-10 column volumes is essential.
-
Inaccurate Mobile Phase Preparation: Are the aqueous and organic components measured accurately? Small errors in the ratio can cause significant shifts, especially in isocratic methods.[11]
-
Buffer Precipitation: If using a phosphate buffer with high concentrations of acetonitrile (>70%), the buffer salts can precipitate, causing pressure spikes and retention shifts. Ensure your buffer is soluble in the highest organic concentration of your gradient.[11] Acetate buffers generally have better solubility in organic solvents.[3]
-
Mobile Phase pH Instability: Was the pH of the aqueous buffer adjusted before adding the organic modifier? Adding organic solvent will change the apparent pH. Always prepare the buffer and adjust its pH first.
-
Ambient Temperature Fluctuation: Chromatography is sensitive to temperature. Using a thermostatted column compartment is crucial for reproducible retention times.
Data & Methods Reference
Table 1: Example Mobile Phase Compositions for Imatinib Analysis
| Buffer System | Organic Modifier | Column Type | Key Feature | Reference |
| 10 mM KH₂PO₄, pH 4.6 | Acetonitrile | C18 | Stability-indicating method | [12] |
| Acetate Buffer, pH 3.5 | Methanol | C18 | Separation of Imatinib and an acid impurity | [3] |
| Ammonium Acetate, pH 9.5 | Acetonitrile/Methanol | C18 | Separation of five specified impurities | [13] |
| 10 mM Ammonium Formate + 0.1% Formic Acid | Acetonitrile | CSH Phenyl-Hexyl | MS-compatible, rapid separation of 9 impurities | [7] |
| 30 mM Octane Sulphonic Acid in 10 mM KH₂PO₄, pH 2.3 | Acetonitrile | C18 | Ion-pairing method for genotoxic impurities | [1] |
Diagram: The Role of pH in Imatinib Retention
Caption: Effect of pH on the charge state and separation of Imatinib.
By systematically adjusting these mobile phase parameters, you can troubleshoot poor separations and develop a robust, reliable method for the analysis of Imatinib and its impurities, ensuring the quality and safety of the final drug product.
References
-
Waters Corporation. (n.d.). Modernized Impurity Analysis of the Kinase Inhibitor Imatinib by High-Resolution LC With MS-Compatible Mobile Phases. Waters. Retrieved from [Link]
-
Kovács, B., et al. (2021). Acid−Base Profiling of Imatinib (Gleevec) and Its Fragments. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Kuna, A. K., Seru, G., & Radha, G. V. (2018). Analytical method development and validation for the estimation of Imatinib mesylate and its acid impurity in pharmaceutical formulation by RP-HPLC. The Pharma Innovation Journal, 7(12), 418-422. Retrieved from [Link]
-
Krisztina, T., et al. (2011). Acid−Base Profiling of Imatinib (Gleevec) and Its Fragments. Journal of Medicinal Chemistry. Retrieved from [Link]
-
European Medicines Agency. (2017). Imatinib Teva BV. Retrieved from [Link]
-
Patel, H., et al. (2022). Method Development and Validation for Assay and Related Substance of Imatinib Mesilate in Bulk and Tablet Dosage form using RP-HPLC. Asian Journal of Pharmaceutical Analysis. Retrieved from [Link]
-
El-Rashedy, A. A., et al. (2019). Development and Clinical Validation of an HPLC-PDA Method for Imatinib Mesylate in Human Plasma: Interest in Therapeutic Drug Monitoring. Journal of Chromatographic Science. Retrieved from [Link]
-
Yilmaz, B., et al. (2020). Development and validation of an HPLC method for simultaneous determination of imatinib mesylate and rifampicin. Ankara University Journal of Faculty of Pharmacy. Retrieved from [Link]
-
Singh, S., et al. (2012). Quantitative determination of imatinib stability under various stress conditions. Journal of Young Pharmacists. Retrieved from [Link]
-
Ghrib, F., et al. (2015). Determination of Imatinib and its Genotoxic Impurities in Tablets. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
Suneetha, A., & Rao, A. R. (2015). A new analytical method development and validation for imatinib mesylate by rp-hplc method. Indo American Journal of Pharmaceutical Research. Retrieved from [Link]
-
PubChem. (n.d.). Imatinib Mesylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Apotex Inc. (2023). Imatinib Mesylate Tablets - Product Monograph. Retrieved from [Link]
-
PharmaGuru. (n.d.). Methanol vs. Acetonitrile In HPLC: Which Solvent is Better and Why? Retrieved from [Link]
-
Shimadzu. (n.d.). Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography. Retrieved from [Link]
-
dos Santos, L. M., et al. (2018). Characterization of imatinib mesylate formulations distributed in South American countries: Determination of genotoxic impurities by UHPLC-MS/MS and dissolution profile. Biomedical Chromatography. Retrieved from [Link]
-
Apotex Inc. (2021). Product Monograph Including Patient Medication Information PrAPO-IMATINIB. Retrieved from [Link]
-
Waters Corporation. (n.d.). Modernized Impurity Analysis of the Kinase Inhibitor Imatinib by High-Resolution LC With MS-Compatible Mobile Phases. Retrieved from [Link]
-
Chrom Tech, Inc. (n.d.). Acetonitrile vs. Methanol for Reverse Phase Chromatography. Retrieved from [Link]
-
Atapattu, S. N. (2023). Selectivity comparison of acetonitrile-methanol-water ternary mobile phases on an octadecylsiloxane-bonded silica stationary phase. Journal of Separation Science. Retrieved from [Link]
-
Shimadzu. (n.d.). Switching the Mobile Phase from Acetonitrile to Methanol. Retrieved from [Link]
-
Goud, V. K., et al. (2023). Synthesis and Characterization of Potential Impurities in Imatinib Mesylate. International Journal of Novel Research and Development. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Imatinib and its Impurities. Retrieved from [Link]
-
Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (n.d.). IMATINIB MESILATE CRS. Retrieved from [Link]
-
Sankar, P. R., et al. (2017). Development and validation of RP-HPLC method for quantitative determination of imatinib mesylate in bulk drug and pharmaceutical dosage form. International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]
Sources
- 1. researchtrend.net [researchtrend.net]
- 2. researchgate.net [researchgate.net]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. chromtech.com [chromtech.com]
- 5. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. lcms.cz [lcms.cz]
- 8. waters.com [waters.com]
- 9. Switching the Mobile Phase from Acetonitrile to Methanol : Shimadzu (Europe) [shimadzu.eu]
- 10. Selectivity comparison of acetonitrile-methanol-water ternary mobile phases on an octadecylsiloxane-bonded silica stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. phenomenex.com [phenomenex.com]
- 12. Quantitative determination of imatinib stability under various stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. impactfactor.org [impactfactor.org]
"strategies to minimize formation of Imatinib Meta-methyl-piperazine Impurity"
Here is the technical support center for "Strategies to Minimize Formation of Imatinib Meta-methyl-piperazine Impurity".
Guide: Control and Minimization of this compound
This guide provides in-depth technical support for researchers, chemists, and process development professionals working on the synthesis of Imatinib. It focuses on identifying the root cause and implementing effective strategies to control the formation of the this compound, a critical process-related impurity.
Part 1: Frequently Asked Questions (FAQs)
Q1: What exactly is the this compound?
The this compound is a positional isomer of the Imatinib active pharmaceutical ingredient (API). Its chemical name is N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-3- ((4-methylpiperazin-1-yl)methyl)benzamide.[1][2] The key structural difference is the position of the ((4-methylpiperazin-1-yl)methyl)benzamide group on the benzoyl ring; it is at the meta- (or 3-) position, whereas in Imatinib, it is at the para- (or 4-) position.[1]
Q2: Why is controlling this specific impurity so important?
Controlling any impurity is crucial for ensuring the safety, efficacy, and quality of a drug substance.[3] For the meta-isomer:
-
Regulatory Compliance: Regulatory bodies like the FDA and EMA have strict guidelines (ICH Q3A/B) on the identification, qualification, and control of impurities.[3] The presence of impurities above a certain threshold requires rigorous safety qualification.
-
Pharmacological Profile: Isomers can have different pharmacological, toxicological, and pharmacokinetic profiles compared to the API. The meta-isomer is not the intended molecule and its biological activity is not well-characterized, posing a potential risk to patient safety.[4]
-
Process Consistency: The level of this impurity is a direct indicator of the control over the synthetic process, particularly the quality of starting materials and the selectivity of key reactions.
Q3: What is the primary synthetic origin of this impurity?
The impurity is classified as a process-related impurity. It is not a degradation product.[4] Its formation is almost exclusively traced back to the final amide coupling step in most common Imatinib synthetic routes.[5][6] It forms when an isomeric impurity, 3-((4-methylpiperazin-1-yl)methyl)benzoyl chloride (or its corresponding benzoic acid), is present alongside the required reactant, 4-((4-methylpiperazin-1-yl)methyl)benzoyl chloride .
Part 2: Root Cause Analysis & Formation Mechanism
The synthesis of Imatinib typically involves the condensation of N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine (Intermediate A) with an activated form of the 4-(4-methylpiperazinomethyl)benzoic acid side chain (Intermediate B).[6][7] The presence of the meta-isomer of Intermediate B directly leads to the formation of the meta-impurity.
Caption: Formation pathway of Imatinib and its meta-isomer impurity.
Part 3: Troubleshooting Guide & Mitigation Strategies
This section addresses common issues encountered during synthesis that lead to the formation of the meta-impurity.
Q4: My final API has unacceptable levels of the meta-impurity. Where should I start my investigation?
The investigation should follow a logical path from raw materials to the final purification steps. Use the following workflow to guide your troubleshooting process.
Caption: Troubleshooting workflow for meta-impurity investigation.
Q5: How can I prevent the meta-isomer from entering my synthesis in the first place?
The most effective strategy is stringent control of the starting materials used to synthesize the benzoyl chloride side-chain. This typically begins with p-toluic acid or its esters.
-
Action: Implement a robust raw material qualification program.
-
Rationale: Commercial sources of p-toluic acid can contain residual m-toluic acid from its own synthesis (e.g., oxidation of mixed xylenes). This initial contamination will carry through the entire synthesis.
-
Methodology:
-
Develop and validate a specific HPLC or GC method capable of separating p-toluic acid, m-toluic acid, and o-toluic acid.
-
Set a strict acceptance limit for m-toluic acid in incoming lots of p-toluic acid (e.g., ≤ 0.1%).
-
Qualify multiple vendors and maintain a consistent quality agreement.
-
Q6: My starting material is pure, but I still see the impurity. What process parameters are critical during the side-chain synthesis?
The conversion of the methyl group of p-toluic acid into a chloromethyl or bromomethyl group is a critical step, often involving a radical reaction. Poor control here can lead to undesired side reactions.
-
Action: Optimize the benzylic halogenation step.
-
Rationale: While less common than starting material contamination, non-selective reaction conditions could potentially promote side reactions. More importantly, ensuring a complete and clean conversion prevents complex purification challenges later.
-
Critical Process Parameters (CPPs) to Control:
-
Temperature: Excessive heat can reduce selectivity and increase byproduct formation. Maintain a consistent and controlled temperature profile.
-
Radical Initiator: Use an appropriate amount of a well-characterized initiator (e.g., AIBN, benzoyl peroxide). Inconsistent initiator quality or quantity can lead to variable reaction rates and side products.
-
Solvent: The choice of solvent can influence reaction kinetics and selectivity. Use non-reactive, high-purity solvents.
-
Reaction Time: Monitor the reaction closely (e.g., by in-process HPLC) to ensure it goes to completion without prolonged heating that might cause degradation or side reactions.
-
Q7: What are the most effective purification strategies for removing the meta-isomer from key intermediates?
If the meta-isomer is present in your key intermediate (e.g., 4-(chloromethyl)benzoic acid or 4-(4-methylpiperazinomethyl)benzoic acid), purification is essential before the final coupling step.
-
Action: Implement a dedicated purification step for the side-chain intermediate.
-
Rationale: Positional isomers can be challenging to separate from the final API due to their similar physical properties. It is far more efficient to remove the isomeric impurity at an earlier stage.
| Purification Technique | Principle | Pros | Cons | Applicability |
| Recrystallization | Difference in solubility between para- (less soluble) and meta- (more soluble) isomers in a specific solvent system. | Scalable, cost-effective, can be highly efficient. | Requires significant screening to find the right solvent(s); yield loss is possible. | High - Often the preferred method for industrial scale. |
| Preparative Chromatography | Difference in polarity and interaction with a stationary phase. | High resolution and separation efficiency. | Expensive, solvent-intensive, less scalable for large quantities. | Moderate - Best for small scale or when recrystallization fails. |
| Extractive Distillation | Utilizes a solvent to alter the relative volatility of components, potentially separating isomers.[8] | Can be effective for specific compounds. | Requires specialized equipment and process development. | Low - More common for volatile liquid separations, less so for these solids. |
Recommendation: A well-developed recrystallization protocol is the most practical and economical solution for purging the meta-isomer from the benzoic acid intermediate.
Part 4: Analytical Methodologies & Protocols
Q8: What is a reliable analytical method for detecting and quantifying the this compound?
A validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) method is the gold standard.[9][10][11]
-
Rationale: These methods provide the necessary specificity and sensitivity to separate the meta-isomer from the Imatinib main peak and other known impurities. UPLC offers faster analysis times and higher resolution.[9]
-
Key Method Parameters:
-
Column: A high-resolution C18 or Phenyl-Hexyl column is recommended.
-
Mobile Phase: A gradient elution using an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile) is typically required for good separation.[9][10]
-
Detection: UV detection at a wavelength where both Imatinib and the impurity have significant absorbance (e.g., ~270 nm) is common.[12] Mass spectrometry (LC-MS) can be used for confirmation and characterization.[10][13]
-
Protocol: Example HPLC Method for Impurity Profiling
Objective: To separate and quantify this compound in Imatinib API.
1. Instrumentation:
-
HPLC or UPLC system with a quaternary pump, autosampler, column thermostat, and UV/PDA detector.
2. Chromatographic Conditions:
-
Column: Waters ACQUITY UPLC CSH Phenyl-Hexyl, 1.7 µm, 2.1 x 100 mm (or equivalent).
-
Mobile Phase A: 10 mM Ammonium formate in water, pH adjusted to 8.5 with ammonia.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 2 µL.
-
Gradient Program:
Time (min) %A %B 0.0 95 5 6.0 5 95 7.0 5 95 7.1 95 5 | 9.0 | 95 | 5 |
3. Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Solution: Prepare a solution of Imatinib reference standard and a qualified standard of the meta-impurity in diluent.
-
Sample Solution: Accurately weigh and dissolve the Imatinib API sample in diluent to a final concentration of approximately 0.5 mg/mL.
4. System Suitability:
-
Inject the standard solution. The resolution between the Imatinib peak and the meta-impurity peak should be ≥ 2.0.
5. Analysis:
-
Inject the sample solution and integrate all peaks. Calculate the percentage of the meta-impurity using relative response factors if necessary.
This method is an illustrative example and must be fully validated for its intended use according to ICH Q2(R1) guidelines.
References
-
Title: The synthesis of Imatinib Imatinib is a synthetic tyrosine... Source: ResearchGate URL: [Link]
-
Title: IMATINIB Source: New Drug Approvals URL: [Link]
-
Title: Analysis of Genotoxic Impurities of Imatinib Mesylate by LC-MS from Early Development to Routine Monitoring Source: Waters Corporation URL: [Link]
-
Title: (PDF) FORCED DEGRADATION AND STABILITY INDICATING STUDIES OF IMATINIB TABLET Source: ResearchGate URL: [Link]
-
Title: Forced degradation and stability indicating studies of imatinib tablet Source: Scitechnol URL: [Link]
-
Title: Modernized Impurity Analysis of the Kinase Inhibitor Imatinib by High-Resolution LC With MS-Compatible Mobile Phases Source: Waters Corporation URL: [Link]
-
Title: Quantitative determination of imatinib stability under various stress conditions Source: PMC - NIH URL: [Link]
- Title: Method for synthesizing Imatinib Source: Google Patents URL
- Title: Method for synthesizing Imatinib Source: Google Patents URL
-
Title: Method Development and Validation for Assay and Related Substance of Imatinib Mesilate in Bulk and Tablet Dosage form using RP-HPLC Source: Impactfactor.org URL: [Link]
-
Title: Imatinib EP Impurities & USP Related Compounds Source: SynThink URL: [Link]
-
Title: Characterization of imatinib mesylate formulations distributed in South American countries: Determination of genotoxic impurities by UHPLC-MS/MS and dissolution profile Source: PubMed URL: [Link]
-
Title: Using an innovative quality-by-design approach for the development of a stability-indicating UPLC/Q-TOF-ESI-MS/MS method for stressed degradation products of imatinib mesylate Source: RSC Publishing URL: [Link]
-
Title: A Novel RP-HPLC Method For Imatinib Mesylate Impurity Profiling Source: International Journal of Environmental Sciences URL: [Link]
-
Title: Synthesis and Characterization of Potential Impurities in Imatinib Mesylate Source: IJNRD URL: [Link]
-
Title: imatinib and its Impurities Source: Pharmaffiliates URL: [Link]
-
Title: (PDF) Analysis of Genotoxic Impurities of Imatinib Mesylate by LC-MS from Early Development to Routine Monitoring Source: ResearchGate URL: [Link]
-
Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: PubMed Central URL: [Link]
- Title: Separation of n-methyl piperazine from mixtures thereof with piperazine Source: Google Patents URL
-
Title: Recommended methods for the Identification and Analysis of Piperazines in Seized Materials Source: Unodc URL: [Link]
-
Title: Imatinib Impurities Source: SynZeal URL: [Link]
-
Title: Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs Source: Auburn University URL: [Link]
-
Title: this compound Source: PubChem - NIH URL: [Link]
-
Title: Imatinib Mesylate | Imatinib-piperazine-n-oxide | N-desmethyl-imatinib | High Performance Liquid Chromatography Method | Validation | Impurities Source: Indian Journal of Pharmaceutical Sciences URL: [Link]
-
Title: Updates on possible mitigation strategies to reduce the risk of nitrosamine drug substance-related impurities in drug products Source: FDA URL: [Link]
-
Title: An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 Source: PMC - NIH URL: [Link]
-
Title: (PDF) Piperazine/N-methylpiperazine/N,N'-dimethylpiperazine as an Aqueous Solvent for Carbon Dioxide Capture Source: ResearchGate URL: [Link]
-
Title: 6 Steps to reduce nitrosamines impurities in Pharma industry Source: Veeprho URL: [Link]
Sources
- 1. This compound | C29H31N7O | CID 69716662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [lgcstandards.com]
- 3. ijnrd.org [ijnrd.org]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. US8609842B2 - Method for synthesizing Imatinib - Google Patents [patents.google.com]
- 8. US3069331A - Separation of n-methyl piperazine from mixtures thereof with piperazine - Google Patents [patents.google.com]
- 9. lcms.cz [lcms.cz]
- 10. Using an innovative quality-by-design approach for the development of a stability-indicating UPLC/Q-TOF-ESI-MS/MS method for stressed degradation products of imatinib mesylate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. theaspd.com [theaspd.com]
- 12. Quantitative determination of imatinib stability under various stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. waters.com [waters.com]
Navigating Matrix Effects in LC-MS/MS Analysis of Imatinib Impurities: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for addressing matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Imatinib and its impurities. This guide is designed to provide you, as a senior application scientist, with field-proven insights and troubleshooting strategies to ensure the accuracy, precision, and robustness of your analytical methods. We will delve into the causality behind experimental choices and provide self-validating protocols to enhance the trustworthiness of your results.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions and issues encountered during the LC-MS/MS analysis of Imatinib impurities.
Q1: What are matrix effects, and why are they a significant concern for Imatinib impurity analysis?
A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] In the context of Imatinib impurity analysis, the "matrix" refers to all components of the sample other than the target impurities, including the active pharmaceutical ingredient (API), excipients, and residual solvents. These effects can manifest as either ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), leading to inaccurate quantification.[1][4][5] This is a critical issue as even minute quantities of genotoxic impurities (GTIs) in Imatinib must be accurately monitored to ensure patient safety.[6][7][8]
Q2: What are the primary causes of matrix effects in this specific analysis?
A: The primary causes of matrix effects in the analysis of Imatinib impurities are multifaceted and can include:
-
High concentrations of the Imatinib API: The parent drug can co-elute with impurities and compete for ionization in the MS source.
-
Excipients from the drug formulation: These can introduce a wide range of compounds that may interfere with the ionization of trace-level impurities.
-
Endogenous components from biological matrices (if applicable): When analyzing Imatinib and its impurities in plasma or other biological fluids, phospholipids, salts, and proteins are major sources of matrix effects.[9]
-
Mobile phase additives: Certain additives used to improve chromatography can sometimes suppress the electrospray signal of the analytes.[4]
Q3: How can I qualitatively assess if my analysis is suffering from matrix effects?
A: A widely used qualitative technique is the post-column infusion experiment .[4][9][10][11][12] This involves infusing a constant flow of a standard solution of the impurity into the LC eluent, post-column. A blank matrix sample is then injected. Any dip or peak in the baseline signal at the retention time of interfering components indicates ion suppression or enhancement, respectively.[4][12] This method helps to identify the regions in the chromatogram where matrix effects are most pronounced.[4]
Troubleshooting Guide: From Diagnosis to Solution
This section provides a structured approach to troubleshooting common problems related to matrix effects in your Imatinib impurity analysis.
Problem 1: Poor reproducibility and accuracy of impurity quantification.
Possible Cause: Significant and variable matrix effects between samples.
Step-by-Step Troubleshooting:
-
Systematic Evaluation of Matrix Effects:
-
Protocol: Perform a quantitative assessment by comparing the peak area of an impurity in a post-extraction spiked matrix sample to that of the same impurity in a neat solution at the same concentration.
-
Calculation: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) * 100
-
Interpretation: A value significantly deviating from 100% indicates the presence of matrix effects. Values below 100% suggest ion suppression, while values above 100% indicate ion enhancement.[4]
-
-
Optimize Sample Preparation to Remove Interferences:
-
Rationale: The most effective way to combat matrix effects is to remove the interfering components before they enter the LC-MS/MS system.[13]
-
Strategies:
-
Solid-Phase Extraction (SPE): This is a powerful technique for selectively isolating analytes of interest while removing a significant portion of the matrix.[1][13] For Imatinib and its impurities, a mixed-mode cation exchange SPE cartridge can be effective.[13]
-
Liquid-Liquid Extraction (LLE): LLE can be optimized to partition the impurities into a solvent that is immiscible with the sample matrix, leaving many interfering components behind.[13] A double LLE approach can further enhance selectivity.[13]
-
Protein Precipitation (for biological samples): While simple, this method may not be sufficient to remove all interfering substances and can sometimes result in lower analyte recovery.[5][14]
-
-
-
Refine Chromatographic Conditions for Better Separation:
-
Rationale: If interfering components do not co-elute with the analyte, they cannot cause ion suppression or enhancement.[1][15]
-
Actions:
-
Modify the gradient profile to increase the separation between the impurity peaks and other matrix components.
-
Experiment with different stationary phases (e.g., C18, phenyl-hexyl) to alter selectivity.
-
Adjust the mobile phase pH to change the retention behavior of ionizable impurities and interferences.
-
-
Problem 2: My chosen mitigation strategy is not sufficiently correcting for matrix effects.
Possible Cause: The chosen strategy is not suitable for the specific matrix or the extent of the interference.
Advanced Mitigation and Compensation Strategies:
-
Employ a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
Principle: A SIL-IS is considered the gold standard for compensating for matrix effects.[4][16][17][18] It is chemically identical to the analyte but contains heavy isotopes (e.g., ²H, ¹³C, ¹⁵N), making it distinguishable by the mass spectrometer.
-
Mechanism: The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[16][17] By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability introduced by matrix effects is normalized.[1]
-
Critical Consideration: The purity of the SIL-IS is crucial, as any unlabeled impurity can lead to artificially high analyte concentrations.[16]
-
-
Utilize the Standard Addition Method:
-
Principle: This method involves adding known amounts of the impurity standard to the sample itself to create a calibration curve within the sample matrix.[19][20][21]
-
Advantage: This approach is particularly useful for complex matrices where a matching blank matrix for calibration standards is unavailable.[19][20] It effectively compensates for matrix effects because the standards and the analyte are in the same chemical environment.[19][20][22]
-
Drawback: It is more time-consuming as each sample requires multiple analyses.[10]
-
Table 1: Comparison of Matrix Effect Mitigation Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Optimized Sample Preparation | Removal of interfering components.[13] | Can eliminate the root cause of matrix effects. | May require extensive method development; potential for analyte loss. |
| Chromatographic Separation | Separation of analyte from interferences.[1] | Can be highly effective if baseline separation is achieved. | May not be possible for all co-eluting interferences. |
| Stable Isotope-Labeled IS | Co-eluting standard experiences the same matrix effects.[16] | Highly effective compensation; considered the gold standard.[4][18] | SIL-IS can be expensive or unavailable for all impurities.[23] |
| Standard Addition | Calibration curve is generated within the sample matrix.[19] | Excellent for complex or unknown matrices.[19][20] | Labor-intensive and requires more sample volume.[10] |
| Matrix-Matched Calibration | Calibration standards are prepared in a blank matrix.[1] | Compensates for matrix effects. | Requires a representative blank matrix which may not be available. |
| Sample Dilution | Reduces the concentration of interfering components.[2][4][10] | Simple and can be effective for highly concentrated samples. | May compromise the limit of detection for trace impurities.[4] |
Visualizing the Workflow
Diagram 1: Decision Tree for Addressing Matrix Effects
A decision-making workflow for troubleshooting matrix effects.
Diagram 2: Standard Addition Experimental Workflow
Workflow for the method of standard addition.
Regulatory Context
It is important to note that regulatory agencies like the FDA provide guidance on bioanalytical method validation, which includes the assessment of matrix effects.[24][25][26] These guidelines emphasize the need to ensure that the method is selective for the analyte of interest and that interferences from the matrix do not compromise the accuracy and precision of the results.[25][26]
By systematically diagnosing, troubleshooting, and mitigating matrix effects using the strategies outlined in this guide, you can develop robust and reliable LC-MS/MS methods for the analysis of Imatinib impurities, ensuring data integrity and patient safety.
References
-
Standard addition. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]
- Dong, M. W. (2018). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
- Analysis of Genotoxic Impurities of Imatinib Mesylate by LC-MS from Early Development to Routine Monitoring. (n.d.).
- Nucci, A., & Abballe, F. (2018). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC - NIH.
- Standard Addition Procedure in Analytical Chemistry. (2023, March 23). AlpHa Measure.
- Hewavitharana, A. K., Abu Kassim, N. S., & Shaw, P. N. (2018). Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects-Comparison and validation using liquid chromatography-tandem mass spectrometric assay of vitamin D.
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.).
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.).
- Bioanalytical Method Validation Guidance for Industry. (2018, May 24). FDA.
- Hewavitharana, A. (2010). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
- Becker, G. (2024). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
- Modhave, Y., et al. (2012). matrix-effect-in-bioanalysis-an-overview.pdf. International Journal of Pharmaceutical and Phytopharmacological Research.
- Overcoming matrix effects: expectations set by guidelines. (2014, April 3). Bioanalysis Zone.
- LC-MS/MS method for determination of potential genotoxic impurities in imatinib mesylate. (2025, August 9). Scholars Research Library.
- Essential FDA Guidelines for Bioanalytical Method Valid
- Dolan, J. W. (2005). Ion Suppression: A Major Concern in Mass Spectrometry.
- Standard Addition Method. (2022, August 15). Chemistry LibreTexts.
- Standard Addition as a Method for Quantitative Mass Spectrometry Imaging. (2025, May 27).
- Understanding the Standard Addition Method in Quantitative Analysis. (2024, December 27). WelchLab.
- Various analytical methods for estimation of Imatinib: A review. (n.d.). Semantic Scholar.
- Ion Suppression in LC–MS–MS Analysis. (n.d.). Scribd.
- A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. (n.d.). PMC - NIH.
- Analysis of Genotoxic Impurities of Imatinib Mesylate by LC-MS from Early Development to Routine Monitoring. (n.d.).
- USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. (n.d.). Amazon S3.
- Assessment of matrix effect in quantitative LC-MS bioanalysis. (n.d.). PMC - NIH.
- Analysis of Genotoxic Impurities of Imatinib Mesylate by LC-MS from Early Development to Routine Monitoring. (2017, January 24).
- M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). FDA.
- Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025, November 19). AMSbiopharma.
- Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. (2024, November 21).
- What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. (n.d.). NorthEast BioLab.
-
Ion suppression (mass spectrometry). (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]
- LC–MS-MS Determination of Imatinib and N-Desmethyl Imatinib in Human Plasma. (2013, April 10).
- Tanaka, Y., Yashima, H., & Araki, T. (2025, July 26). Impact of Sample Preparation Methods on LC-MS/MS Analysis of Molecular Targeted Drugs. Indonesian Journal of Pharmacy.
Sources
- 1. longdom.org [longdom.org]
- 2. welch-us.com [welch-us.com]
- 3. nebiolab.com [nebiolab.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. waters.com [waters.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bioanalysis-zone.com [bioanalysis-zone.com]
- 12. scribd.com [scribd.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 15. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 16. waters.com [waters.com]
- 17. waters.com [waters.com]
- 18. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Standard addition - Wikipedia [en.wikipedia.org]
- 20. alpha-measure.com [alpha-measure.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. welchlab.com [welchlab.com]
- 23. Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects-Comparison and validation using liquid chromatography-tandem mass spectrometric assay of vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. fda.gov [fda.gov]
- 25. resolvemass.ca [resolvemass.ca]
- 26. fda.gov [fda.gov]
Technical Support Center: Method Robustness Testing for Imatinib Impurity Analysis
A Guide for Researchers and Drug Development Professionals
As a Senior Application Scientist, I've frequently collaborated with analytical teams navigating the complexities of method validation. A recurring and critical challenge is demonstrating method robustness, particularly for impurity analysis of pivotal drugs like Imatinib. This guide is designed to be your direct line to field-proven insights, moving beyond mere procedural steps to explain the causality behind experimental choices and troubleshooting pathways. Our goal is to empower you to build self-validating, robust analytical methods that withstand the rigors of inter-laboratory transfer and routine use, all within the framework of ICH guidelines.
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1] For Imatinib, a tyrosine kinase inhibitor used in cancer therapy, accurately quantifying impurities is paramount to ensuring patient safety and product efficacy.[2][3] Impurities can arise from the synthesis process, degradation, or storage and must be controlled within strict limits.[2][3][4] This guide will address common issues encountered during the robustness testing of High-Performance Liquid Chromatography (HPLC) methods for Imatinib impurity analysis, referencing the principles outlined in the ICH Q2(R1) and the recently updated Q2(R2) guidelines.[1][5][6][7][8]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured to address the specific, practical challenges you may encounter.
Question 1: We've initiated our robustness study for Imatinib impurities. A small, deliberate change in the mobile phase pH (e.g., ±0.2 units) caused a critical pair of peaks, specifically Imatinib and its known process impurity (Impurity A), to co-elute. How do we troubleshoot this?
Answer:
This is a classic and critical robustness failure, indicating your method is highly sensitive to pH changes. The co-elution of Imatinib and an impurity under a minor pH shift points directly to an issue with the method's specificity and resolving power. Here’s a systematic approach to diagnose and resolve this:
-
Understand the "Why": Imatinib and many of its related impurities possess ionizable functional groups.[9][10] A change in mobile phase pH alters the ionization state of these molecules, which in turn significantly impacts their retention on a reversed-phase column. If the analyte and impurity have similar pKa values, their retention times can shift concurrently, leading to a loss of resolution.
-
Immediate Verification Steps:
-
Confirm System Suitability: Before concluding it's a method failure, ensure your system passes its suitability tests (SST) under the original, validated conditions. Check the retention time, tailing factor, and resolution of the critical pair. This rules out system-level issues.
-
Verify pH Meter and Buffer Preparation: Calibrate your pH meter immediately. Inaccuracies in buffer preparation are a common source of chromatographic variability. Re-prepare the mobile phase at the nominal and varied pH levels to ensure consistency.
-
-
Troubleshooting & Re-development Strategy:
-
Operate Further from the pKa: The most robust separation is achieved when the mobile phase pH is at least 2 units away from the pKa of the analytes. Investigate the pKa values of Imatinib and Impurity A. Your current method's pH is likely too close to one or both of these values, making it susceptible to small shifts. You may need to adjust the nominal pH of your method to a more stable region.
-
Optimize Buffer Concentration: The buffer concentration in your mobile phase helps control the pH and minimize silanol interactions on the column stationary phase, which can cause peak tailing, especially for basic compounds.[11] Increasing the buffer concentration (e.g., from 10 mM to 25 mM) can enhance the method's resistance to small pH variations.[11]
-
Evaluate a Different Column: Not all C18 columns are the same. If pH adjustments are not viable, consider screening columns with different end-capping technologies or stationary phase chemistries (e.g., a phenyl-hexyl column) that might offer a different selectivity for your critical pair.
-
Question 2: During our robustness study, increasing the column temperature by 5°C resulted in significant peak tailing for a key degradation product, the N-oxide impurity. The tailing factor now exceeds our system suitability limit of 1.5. What's the cause and solution?
Answer:
This issue suggests a secondary interaction mechanism is at play, which is exacerbated by temperature. Peak tailing for basic compounds like many of Imatinib's impurities is often caused by interactions with acidic silanol groups on the silica-based column packing material.[12]
-
Understand the "Why":
-
Silanol Interactions: The N-oxide impurity is likely a basic compound. At the typical pH of a reversed-phase method, residual silanol groups on the column's stationary phase can be ionized (negatively charged). These sites can interact strongly with protonated basic analytes, causing a portion of the analyte molecules to lag behind the main peak, resulting in tailing.[12]
-
Effect of Temperature: While increasing temperature generally sharpens peaks by reducing mobile phase viscosity and increasing mass transfer, it can sometimes worsen tailing if it alters the kinetics of the secondary silanol interactions. It can also accelerate the degradation of the stationary phase if the mobile phase pH is high (e.g., >7), exposing more active silanol sites.
-
-
Troubleshooting & Re-development Strategy:
-
Mobile Phase pH Adjustment: A primary strategy to reduce silanol interactions is to lower the mobile phase pH (e.g., to pH 2.5-3.0). At this low pH, most silanol groups are not ionized, minimizing the secondary interactions with basic analytes.
-
Use of a Competing Base: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase. TEA is a small, basic molecule that will preferentially interact with the active silanol sites, effectively masking them from your analyte and improving peak shape.
-
Column Choice: Switch to a column with high-purity silica and advanced end-capping. Modern columns are designed to have a minimal number of accessible silanol groups, making them much less prone to causing peak tailing with basic compounds.
-
Guard Column Check: If you are using a guard column, it might be the source of the problem. Remove it and re-run the analysis. If the peak shape improves, the guard column is contaminated or deteriorated and needs replacement.[13]
-
Question 3: We observed a significant shift in retention times for all impurity peaks when we switched to a different batch of the same C18 column as part of our robustness/ruggedness testing. How do we mitigate this for method transfer?
Answer:
This is a common ruggedness challenge that highlights the inherent variability between chromatography columns, even from the same manufacturer.[8] A robust method must be able to tolerate these minor differences.
-
Understand the "Why": Despite manufacturers' best efforts, there are slight lot-to-lot variations in factors like carbon load, surface area, and end-capping efficiency of the stationary phase. These can alter the hydrophobicity and surface activity of the column, leading to shifts in retention time.
-
Troubleshooting & Re-development Strategy:
-
Adjust Mobile Phase Organic Content: The most straightforward way to compensate for retention time shifts is to make small adjustments to the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. If retention times are shorter on the new column, a slight decrease in the organic modifier percentage should increase retention. This is often allowed within the method's defined adjustment clauses.
-
Incorporate Isocratic Holds in Gradient Methods: If you are using a gradient method, small changes in the system's dwell volume between different HPLC systems can also cause retention shifts. Incorporating short isocratic holds at the beginning of the gradient can make the method less susceptible to these differences.
-
Strengthen System Suitability Criteria: Your system suitability test should include a check for the retention time of the main Imatinib peak. Define an acceptable window (e.g., ±5% of the expected retention time). If a new column causes a shift outside this window, the method should allow for minor adjustments to the mobile phase composition to bring it back into compliance.
-
Specify Column Type More Rigorously: If the method is extremely sensitive, you may need to specify not just the brand and dimensions but also the specific product line of the column in your analytical procedure to minimize variability.
-
Experimental Protocol: Robustness Study Design
This protocol outlines a typical robustness study for a reversed-phase HPLC method for Imatinib impurity analysis, aligned with ICH guidelines.[1][8][14]
Objective: To demonstrate the reliability of the analytical method by assessing its performance under small, deliberate variations of its parameters.
1. Materials and Reagents:
-
Imatinib Mesylate Reference Standard
-
Reference standards for all known related impurities (e.g., Impurity A, Acid Impurity, N-oxide Impurity).[2][4]
-
HPLC-grade solvents (e.g., Acetonitrile, Methanol)
-
HPLC-grade water
-
Buffer salts (e.g., Potassium Dihydrogen Phosphate) and acids/bases for pH adjustment (e.g., Orthophosphoric Acid)
2. Chromatographic System (Example):
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD).
-
Column: Waters Symmetry C18, 4.6 x 150 mm, 5 µm (or equivalent validated column).
-
Nominal Method Conditions (Example):
-
Mobile Phase A: 10 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: (Example) 0-10 min, 20% B; 10-40 min, 20-70% B; 40-45 min, 70-20% B; 45-50 min, 20% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 240 nm.[15]
-
Injection Volume: 10 µL.
-
3. Preparation of Solutions:
-
Prepare a system suitability solution containing Imatinib and all key impurities at a concentration where they can be accurately detected and resolved.
-
Prepare a test sample solution of Imatinib spiked with impurities at their specification limit.
4. Robustness Parameters and Variations: The following parameters will be varied one at a time. For each variation, inject the system suitability solution and the spiked test sample.
| Parameter | Nominal Condition | Variation 1 (-) | Variation 2 (+) | Rationale for Inclusion |
| Mobile Phase pH | 3.0 | 2.8 | 3.2 | Affects ionization and retention of acidic/basic analytes.[8] |
| % Organic (Initial) | 20% Acetonitrile | 18% Acetonitrile | 22% Acetonitrile | Directly impacts retention and resolution. |
| Column Temperature | 30°C | 25°C | 35°C | Affects viscosity, retention, and selectivity.[8] |
| Flow Rate | 1.0 mL/min | 0.9 mL/min | 1.1 mL/min | Influences retention time and resolution.[8] |
| Detection Wavelength | 240 nm | 238 nm | 242 nm | Can affect the quantitative accuracy if not at lambda max. |
| Column Lot/Batch | Lot A | Lot B | Lot C (if available) | Assesses ruggedness and method transferability.[8] |
5. Acceptance Criteria: For each varied condition, the system suitability criteria must be met. There are no strict numerical acceptance criteria for the quantitative results in a robustness study itself; the goal is to show the method remains reliable.[16][17] The primary evaluation is on the system suitability parameters:
-
Resolution (Critical Pair): Resolution between Imatinib and the closest eluting impurity must be ≥ 2.0.
-
Tailing Factor: Tailing factor for the Imatinib peak and all impurity peaks must be ≤ 1.8.
-
%RSD of Injections: The relative standard deviation for replicate injections of the standard should be ≤ 2.0%.
-
Impurity Quantification: The quantified values of the spiked impurities should not show significant, systematic changes from the nominal condition results.
6. Data Analysis and Reporting: Document the results for each condition in a table. Report all system suitability parameters (retention time, resolution, tailing factor) and the quantified impurity levels. Conclude on the robustness of the method. If any parameter fails the acceptance criteria, an investigation must be conducted, and the method may require further optimization as described in the troubleshooting section.
Visualizations
Robustness Testing Workflow
Caption: Workflow for conducting a method robustness study.
Troubleshooting Logic for Resolution Failure
Caption: Decision tree for troubleshooting resolution failures.
References
- Vertex AI Search. (2025). Understanding ICH Q2(R2)
- AMSbiopharma. (2025).
-
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
-
SynThink. (n.d.). Imatinib EP Impurities & USP Related Compounds. [Link]
- International Council for Harmonisation. (2023).
-
Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- YouTube. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC.
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]
- KNAUER. (n.d.). HPLC Troubleshooting Guide.
- Altabrisa Group. (2025). What Is HPLC Method Robustness Assessment and Its Importance?.
-
Shimadzu. (n.d.). Abnormal Peak Shapes. [Link]
- PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
- Kuna, A. K., Seru, G., & Radha, G. V. (2018). Analytical method development and validation for the estimation of Imatinib mesylate and its acid impurity in pharmaceutical formulation by RP-HPLC.
- Intas Pharmaceutical Limited. (n.d.).
- International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
-
U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Szczepek, W., et al. (2007). Identification of imatinib mesylate degradation products obtained under stress conditions. Journal of Pharmaceutical and Biomedical Analysis.
- Semantic Scholar. (n.d.).
-
BioPharm International. (2016). Establishing Acceptance Criteria for Analytical Methods. [Link]
- International Journal of Pharmaceutical and Chemical Sciences. (n.d.).
- Advanced Chemistry Development. (n.d.). HPLC Troubleshooting Guide.
- Pharma Validation. (2025). Acceptance Criteria for Robustness and Ruggedness Studies.
-
Thomas A. Little Consulting. (2016). Establishing Acceptance Criteria for Analytical Methods. [Link]
- Semantic Scholar. (n.d.). Identification of imatinib mesylate degradation products obtained under stress conditions.
- Agilent Technologies. (2007). TROUBLESHOOTING GUIDE – HPLC.
- International Journal of Neighbourhood Research and Development. (2023).
- LCGC International. (n.d.).
-
Pharmaffiliates. (n.d.). Imatinib mesylate and its Impurities. [Link]
- ResearchGate. (2025). Identification of imatinib mesylate degradation products obtained under stress conditions.
-
PubMed. (2019). Imatinib: Major photocatalytic degradation pathways in aqueous media and the relative toxicity of its transformation products. [Link]
- International Council for Harmonisation. (2023). Analytical Procedure Development Q14.
-
SynZeal. (n.d.). Imatinib Impurities. [Link]
- International Journal of Pharmaceutical Quality Assurance. (2024). Method Development and Validation for Assay and Related Substance of Imatinib Mesilate in Bulk and Tablet Dosage form using RP-HPLC.
-
National Center for Biotechnology Information. (n.d.). Quantitative determination of imatinib stability under various stress conditions. [Link]
- ResearchGate. (n.d.).
Sources
- 1. database.ich.org [database.ich.org]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. ijnrd.org [ijnrd.org]
- 4. impactfactor.org [impactfactor.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. fda.gov [fda.gov]
- 9. Identification of imatinib mesylate degradation products obtained under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. hplc.eu [hplc.eu]
- 12. agilent.com [agilent.com]
- 13. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. altabrisagroup.com [altabrisagroup.com]
- 15. sphinxsai.com [sphinxsai.com]
- 16. biopharminternational.com [biopharminternational.com]
- 17. thomasalittleconsulting.com [thomasalittleconsulting.com]
Technical Support Center: Overcoming Challenges in the Quantification of Trace-Level Imatinib Impurities
Welcome to the technical support center dedicated to addressing the complexities of quantifying trace-level Imatinib impurities. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently encountered challenges in the laboratory. Our goal is to equip you with the expertise and practical insights needed to ensure the accuracy, precision, and reliability of your analytical data, ultimately safeguarding product quality and patient safety.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions and immediate concerns that arise during the analysis of Imatinib and its impurities.
Q1: What are the regulatory thresholds for reporting, identifying, and qualifying impurities in Imatinib?
A1: Regulatory expectations for impurity control are outlined in the International Council for Harmonisation (ICH) guidelines. Specifically, ICH Q3A(R2) for new drug substances and Q3B(R2) for new drug products provide a framework.[1][2][3][4] The thresholds are generally based on the maximum daily dose of the drug. Key thresholds include:
-
Reporting Threshold: The level at which an impurity must be reported. This is typically ≥0.05%.
-
Identification Threshold: The level at which the structure of an impurity must be determined. This often starts at 0.10% or a daily intake of 1.0 mg, whichever is lower.
-
Qualification Threshold: The level at which an impurity must be assessed for its biological safety. This threshold is generally higher than the identification threshold.[1]
It is crucial to consult the latest versions of these guidelines as they are subject to updates.
Q2: My Imatinib impurity peaks are showing significant tailing in my RP-HPLC analysis. What are the common causes and how can I fix it?
A2: Peak tailing for basic compounds like Imatinib and some of its impurities is a frequent issue in reversed-phase HPLC.[5] The primary causes include:
-
Secondary Silanol Interactions: Residual, un-endcapped silanol groups on the silica-based column packing can interact with the basic amine functional groups of Imatinib, leading to peak tailing.[6]
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing distorted peak shapes.[5][7]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can affect the ionization state of the analyte and its interaction with the stationary phase.
-
Column Degradation: Over time, the stationary phase can degrade, exposing more active silanol sites.[5]
Troubleshooting Steps:
-
Optimize Mobile Phase: Add a competitive amine (e.g., triethylamine) or use a buffer at a lower pH (e.g., around 2.5-3.5) to protonate the silanols and minimize secondary interactions.
-
Reduce Sample Load: Dilute your sample or decrease the injection volume to check for column overload.[8]
-
Select an Appropriate Column: Consider using a column with a highly inert stationary phase or one specifically designed for the analysis of basic compounds.[5]
-
Check for Voids or Blockages: A void at the column inlet or a partially blocked frit can also cause peak distortion.[5][7]
Q3: I am struggling to achieve the required sensitivity for detecting a specific genotoxic impurity of Imatinib. What strategies can I employ to improve my limit of detection (LOD)?
A3: Detecting trace-level genotoxic impurities requires highly sensitive analytical methods.[9][10] Here are some effective strategies:
-
Optimize Mass Spectrometry (MS) Detection:
-
Use a More Sensitive MS Detector: A triple quadrupole mass spectrometer (TQ-MS) operating in Multiple Reaction Monitoring (MRM) mode offers excellent sensitivity and selectivity.[11]
-
Enhance Ionization Efficiency: Fine-tune the ion source parameters, such as spray voltage, gas flows, and temperature, for your specific impurity.[12]
-
-
Improve Chromatographic Performance:
-
Employ UPLC/UHPLC: Ultra-high-performance liquid chromatography provides sharper and narrower peaks, which increases the signal-to-noise ratio.
-
Low-Flow Techniques: Reducing the flow rate can improve ionization efficiency in the MS source.[12]
-
-
Sample Preparation:
-
Solid-Phase Extraction (SPE): Use SPE to concentrate the impurity of interest and remove matrix components that can cause ion suppression.
-
-
Use High-Purity Solvents: Ensure that you are using LC-MS grade solvents to minimize background noise.[13]
Part 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving specific experimental issues.
Guide 1: Developing a Stability-Indicating RP-HPLC Method for Imatinib and its Impurities
A stability-indicating method is crucial for accurately quantifying impurities that may form during the manufacturing process or upon storage.[14][15][16][17][18][19]
Objective: To develop and validate a robust RP-HPLC method capable of separating Imatinib from its known impurities and degradation products.
Step-by-Step Protocol:
-
Information Gathering:
-
Forced Degradation Studies:
-
Subject Imatinib to various stress conditions to generate potential degradation products.[16][17][27] This is essential to prove the stability-indicating nature of the method.
-
Acid Hydrolysis: 1N HCl at 80°C for 2 hours.
-
Base Hydrolysis: 1N NaOH at 80°C for 2 hours.
-
Oxidative Degradation: 30% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 48 hours.
-
Photolytic Degradation: Expose the sample to UV light (254 nm) for 24 hours.
-
-
Method Development and Optimization:
-
Column Selection: Start with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[14][15][27] Consider a phenyl-hexyl column for alternative selectivity.[28]
-
Mobile Phase Selection:
-
Aqueous Phase (A): A buffer is essential for controlling the pH and achieving reproducible retention times. A common choice is a phosphate or acetate buffer at a pH between 2.5 and 4.0.[19][26][29] The addition of an ion-pairing agent like 1-octane sulfonic acid can improve peak shape for basic compounds.[14]
-
Organic Phase (B): Acetonitrile or methanol are typical organic modifiers.[14][30]
-
-
Elution Mode: A gradient elution is often necessary to separate a wide range of impurities with different polarities in a reasonable run time.[25][31]
-
Detection Wavelength: Based on the UV spectra of Imatinib and its impurities, a wavelength of around 240-270 nm is generally suitable.[14][27] A photodiode array (PDA) detector is recommended to assess peak purity.
-
Optimization: Systematically adjust the gradient profile, mobile phase pH, and column temperature to achieve optimal resolution between all peaks.
-
-
Method Validation (as per ICH Q2(R1) Guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its impurities and degradation products.
-
Linearity: Establish a linear relationship between the concentration of each impurity and the detector response over a defined range.[26]
-
Accuracy and Precision: Determine the closeness of the test results to the true value and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of each impurity that can be reliably detected and quantified.[15][27]
-
Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature).
-
Workflow for Stability-Indicating Method Development
Caption: Workflow for developing a stability-indicating HPLC method.
Guide 2: Troubleshooting Matrix Effects in LC-MS/MS Bioanalysis of Imatinib Impurities
Matrix effects can significantly impact the accuracy and reproducibility of bioanalytical methods by causing ion suppression or enhancement.[32]
Objective: To identify, minimize, and correct for matrix effects when quantifying Imatinib impurities in biological samples (e.g., plasma, serum).
Step-by-Step Protocol:
-
Understanding the Cause:
-
Matrix effects arise from co-eluting endogenous components from the biological sample that interfere with the ionization of the target analyte in the MS source.[32]
-
-
Assessment of Matrix Effects:
-
Post-Extraction Spike Method:
-
Extract a blank biological matrix sample.
-
Spike the extracted blank with a known concentration of the Imatinib impurity.
-
Prepare a neat solution of the impurity at the same concentration in the mobile phase.
-
Compare the peak area of the post-extraction spike sample to the neat solution.
-
Matrix Effect (%) = (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) x 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
-
-
Strategies for Minimizing Matrix Effects:
-
Improve Chromatographic Separation:
-
Modify the HPLC gradient to separate the impurity from the interfering matrix components.
-
-
Optimize Sample Preparation:
-
Protein Precipitation (PPT): A simple but often less effective method for removing matrix components.
-
Liquid-Liquid Extraction (LLE): Can provide a cleaner extract than PPT.
-
Solid-Phase Extraction (SPE): Generally the most effective technique for removing interfering substances. Choose an SPE sorbent that strongly retains the impurity while allowing the matrix components to be washed away.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
An SIL-IS is the ideal internal standard as it co-elutes with the analyte and experiences the same matrix effects. The ratio of the analyte to the SIL-IS response should remain constant, thus correcting for variations in ionization.
-
-
Dilution of the Sample:
-
Diluting the sample can reduce the concentration of interfering matrix components, but may compromise the ability to detect very low levels of the impurity.
-
-
Decision Tree for Managing Matrix Effects
Sources
- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 2. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 3. FDA Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2 - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. quora.com [quora.com]
- 6. waters.com [waters.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. tsijournals.com [tsijournals.com]
- 10. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 11. researchgate.net [researchgate.net]
- 12. organomation.com [organomation.com]
- 13. researchgate.net [researchgate.net]
- 14. sphinxsai.com [sphinxsai.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Forced degradation and stability indicating studies of imatinib tablet [wisdomlib.org]
- 18. ijpsonline.com [ijpsonline.com]
- 19. impactfactor.org [impactfactor.org]
- 20. synthinkchemicals.com [synthinkchemicals.com]
- 21. Imatinib Impurities | SynZeal [synzeal.com]
- 22. pharmaffiliates.com [pharmaffiliates.com]
- 23. tlcpharma.com [tlcpharma.com]
- 24. pharmaffiliates.com [pharmaffiliates.com]
- 25. impactfactor.org [impactfactor.org]
- 26. thepharmajournal.com [thepharmajournal.com]
- 27. Quantitative determination of imatinib stability under various stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 28. lcms.cz [lcms.cz]
- 29. globalresearchonline.net [globalresearchonline.net]
- 30. ijcpa.in [ijcpa.in]
- 31. researchtrend.net [researchtrend.net]
- 32. bataviabiosciences.com [bataviabiosciences.com]
Technical Support Center: Comprehensive Imatinib Impurity Profiling via Forced Degradation
Welcome to the technical support guide for designing and executing a comprehensive forced degradation study for Imatinib. This resource is tailored for researchers, analytical scientists, and drug development professionals to navigate the complexities of impurity profiling, ensuring the development of robust, stability-indicating analytical methods. Our approach is grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure regulatory compliance and scientific rigor.
Frequently Asked Questions (FAQs)
Here we address common questions encountered when setting up a forced degradation study for Imatinib.
Q1: Why is a forced degradation study necessary for Imatinib?
A1: A forced degradation or stress testing study is a regulatory requirement and a scientific necessity.[1] As outlined in ICH guideline Q1A(R2), these studies are critical for several reasons:
-
Identifying Degradation Pathways: They help to elucidate the likely degradation products of Imatinib, providing insight into its intrinsic stability.[1][2]
-
Developing Stability-Indicating Methods: The primary goal is to develop and validate an analytical method (typically HPLC or UPLC) that can accurately separate and quantify Imatinib from all its potential degradation products.[3][4] This ensures that the method can reliably assess the drug's stability over time.
-
Understanding Molecular Vulnerabilities: It reveals the chemical susceptibilities of the Imatinib molecule, which is crucial information for formulation development, selecting appropriate packaging, and defining storage conditions.[5][6]
Q2: What is the target degradation percentage, and why is it important?
A2: The generally accepted target for forced degradation is between 5% and 20% degradation of the active pharmaceutical ingredient (API).[2][7]
-
Why not more? The goal is not to completely destroy the drug but to generate a sufficient and representative profile of degradation products without inducing secondary or irrelevant reactions that wouldn't occur under normal storage conditions.[7][8] Over-stressing the molecule can lead to a complex and misleading impurity profile.
-
Why not less? Degradation below 5% may not generate impurities at a level sufficient for reliable detection, characterization, and validation of the analytical method's specificity.
Q3: Imatinib seems quite stable in some reported studies. What are the key vulnerabilities I should focus on?
A3: While Imatinib is relatively stable, it does exhibit specific degradation pathways under stress.
-
Hydrolysis: The central amide bond in the Imatinib structure is susceptible to hydrolysis under both acidic and alkaline conditions. This cleavage results in two primary degradants: 4-methyl-N3-(4-pyridin-3-yl-pyrimidyn-2-yl)-benzene-1,3-diamine and 4-(4-methyl-piperazin-1-ylmethyl)-benzoic acid.[9][10] Interestingly, some studies report significant degradation at neutral pH, possibly due to amide hydrolysis via nucleophilic attack.[3]
-
Oxidation: The piperazine ring is prone to oxidation. The primary oxidative degradants are the N-oxide and N,N'-dioxide derivatives of Imatinib.[9][10] Hydrogen peroxide is a common stressor used to induce these impurities.
-
Photostability: Imatinib is generally considered photostable under standard ICH photostability testing conditions.[9][10] However, photocatalytic degradation pathways have been investigated, which could be relevant depending on the formulation and manufacturing process.[10][11]
Q4: My chromatogram shows a new peak, but I can't identify it. What are the next steps?
A4: Unidentified peaks are a common challenge. The recommended approach involves a systematic investigation:
-
Mass Spectrometry (MS): The most powerful tool for this task is Liquid Chromatography-Mass Spectrometry (LC-MS). An initial analysis can provide the mass-to-charge ratio (m/z) of the unknown impurity, offering a crucial clue to its identity. High-resolution mass spectrometry (e.g., Q-TOF) can provide an accurate mass measurement, allowing for the prediction of the elemental composition.
-
MS/MS Fragmentation: Performing tandem MS (MS/MS) on the impurity peak will generate a fragmentation pattern. By comparing this pattern to the fragmentation of the parent Imatinib molecule, you can often deduce the site of modification (e.g., oxidation, hydrolysis).[12]
-
Literature Review: Cross-reference the observed mass with known Imatinib impurities and metabolites.[9][13] Process-related impurities and metabolites can sometimes appear in degradation studies.
-
Isolation and NMR: If the impurity is significant and cannot be identified by MS alone, preparative chromatography may be required to isolate a sufficient quantity for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy.[9]
Troubleshooting Guide
This section provides solutions to specific issues that may arise during your Imatinib forced degradation experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or minimal degradation (<5%) observed. | 1. Stress conditions are too mild (concentration, temperature, or duration).2. Imatinib is highly stable under the applied condition (e.g., photolysis). | 1. Systematically increase stress: Incrementally increase the molarity of the acid/base, the concentration of H₂O₂, the temperature (in 10°C increments), or the exposure time.[14][15] Document each step.2. Confirm stability: If no degradation occurs even under harsh conditions, this is a valid result demonstrating the molecule's intrinsic stability under that stressor. Report it as such. |
| Excessive degradation (>20%) or multiple unknown peaks. | 1. Stress conditions are too harsh.2. Secondary degradation is occurring, where initial degradants break down further. | 1. Reduce stress intensity: Decrease the concentration of the stressor, lower the temperature, or shorten the exposure time. The goal is to achieve the 5-20% target range.[2][7]2. Time-point analysis: Analyze samples at multiple time points (e.g., 2, 4, 8, 24 hours) to track the formation and potential subsequent degradation of impurities. This helps in understanding the degradation pathway. |
| Poor peak shape or co-elution of impurities with the main Imatinib peak. | 1. The analytical method is not "stability-indicating."2. Mobile phase pH is not optimal for separating ionizable compounds.3. Column chemistry is not suitable. | 1. Method Development: Adjust the mobile phase composition (organic ratio, pH, buffer strength).[16] A gradient elution is often necessary to resolve all impurities.[12][16]2. pH Optimization: Imatinib and its impurities have multiple pKa values. Experiment with mobile phase pH to alter the ionization state and improve separation. A pH of 9.5 has been shown to be effective for separating certain impurities.[16]3. Column Selection: If co-elution persists, try a column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18) to exploit different separation mechanisms.[12] |
| Mass balance is not achieved (sum of Imatinib and impurities is <95%). | 1. Some degradants are not UV-active at the chosen wavelength.2. Degradants are not eluting from the column.3. Volatile impurities have formed and been lost. | 1. Use a Photo Diode Array (PDA) Detector: A PDA detector can assess peak purity and help identify an optimal detection wavelength for all components. It can also reveal if degradants have significantly different UV spectra from the parent drug.[17]2. Modify Gradient: Implement a stronger wash step at the end of the gradient to ensure all components are eluted from the column.3. Consider Alternative Detection: If non-chromophoric impurities are suspected, techniques like Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) may be necessary. |
Experimental Protocols & Workflows
Workflow for a Comprehensive Forced Degradation Study
The following diagram illustrates the logical flow of a forced degradation study, from preparation to final analysis.
Caption: Logical workflow for an Imatinib forced degradation study.
Detailed Protocol: Stress Condition Preparation
This protocol provides a starting point for stress studies. The conditions should be adjusted to achieve the target 5-20% degradation.[2] A stock solution of Imatinib Mesylate (e.g., 1 mg/mL in a suitable diluent like 50:50 water:acetonitrile) should be prepared first.[15][16]
| Stress Condition | Protocol | Typical Duration | Neutralization/Post-Stress Step |
| Acid Hydrolysis | Mix 1 mL of Imatinib stock with 1 mL of 0.1 M HCl. Incubate in a water bath at 60-80°C.[4][15] | 2 - 24 hours | Cool and neutralize with an equimolar amount of 0.1 M NaOH. Dilute to final concentration with mobile phase. |
| Base Hydrolysis | Mix 1 mL of Imatinib stock with 1 mL of 0.1 M NaOH. Incubate in a water bath at 60-80°C.[4][15] | 2 - 24 hours | Cool and neutralize with an equimolar amount of 0.1 M HCl. Dilute to final concentration with mobile phase. |
| Oxidation | Mix 1 mL of Imatinib stock with 1 mL of 3-30% H₂O₂. Keep at room temperature, protected from light.[9] | 4 - 48 hours | Dilute directly to final concentration with mobile phase. |
| Thermal (Solid) | Store Imatinib API powder in a stability chamber at 80°C.[5] | 24 - 72 hours | Dissolve a known weight of the stressed powder in diluent to achieve the target concentration. |
| Photolytic | Expose Imatinib solution and solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[6][14] A dark control sample must be stored under the same conditions. | As per ICH Q1B | Dissolve/dilute sample to final concentration with mobile phase. |
Troubleshooting Logic for Method Development
When the analytical method fails to provide adequate separation, a logical troubleshooting process is required.
Caption: Decision tree for troubleshooting poor chromatographic separation.
References
-
Alkharfy, K. M., Khan, R. M. A., Al-Asmari, M., Alhadeyah, B. H., & Ahmad, A. (2013). Quantitative determination of imatinib stability under various stress conditions. Journal of Pharmacy & Bioallied Sciences, 5(1), 49–52. [Link][3][18]
-
Pharmapproach. (2024). Forced degradation and stability indicating studies of imatinib tablet. Pharmapproach. [Link][5]
-
Resolve Mass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Resolve Mass Laboratories. [Link][2]
-
Waters Corporation. (n.d.). Analysis of Genotoxic Impurities of Imatinib Mesylate by LC-MS from Early Development to Routine Monitoring. Waters Corporation. [Link]
-
Resolve Mass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. [Link][7]
-
Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Asian Journal of Pharmaceutical and Clinical Research, 6(Suppl 5), 1-13. [Link][1]
-
Szczepek, W., Kosmacińska, B., et al. (2007). Identification of imatinib mesylate degradation products obtained under stress conditions. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 243-253. [Link][9]
-
International Journal of Creative Research Thoughts. (2021). ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org. [Link][6]
-
Kuna, A. K., Seru, G., & Radha, G. V. (2024). Method Development and Validation for Assay and Related Substance of Imatinib Mesilate in Bulk and Tablet Dosage form using RP-HPLC. International Journal of Pharmaceutical Quality Assurance, 15(1), 77-84. [Link][16]
-
Journal of Advanced Pharmacy Education and Research. (n.d.). Development of a high sensitivity RP-HPLC method and stress testing of imatinib mesylate. japer.in. [Link][17]
-
Szczepek, W., Kosmacińska, B., et al. (2007). Identification of imatinib mesylate degradation products obtained under stress conditions. Semantic Scholar. [Link][19]
-
Secrétan, P. H., et al. (2019). Imatinib: Major photocatalytic degradation pathways in aqueous media and the relative toxicity of its transformation products. The Science of the Total Environment, 671, 954-963. [Link][11]
-
Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. lhasalimited.org. [Link][8]
-
Alkharfy, K. M., et al. (2013). Quantitative determination of imatinib stability under various stress conditions. ResearchGate. [Link][20]
-
Szczepek, W., et al. (2007). Identification of imatinib mesylate degradation products obtained under stress conditions. Semantic Scholar. [Link][10]
-
BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. bioprocessintl.com. [Link][21]
-
National Center for Biotechnology Information. (n.d.). Characterization of imatinib mesylate formulations distributed in South American countries: Determination of genotoxic impurities by UHPLC-MS/MS and dissolution profile. PubMed. [Link][22]
-
Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies. rjptonline.org. [Link][4]
-
Waters Corporation. (n.d.). Modernized Impurity Analysis of the Kinase Inhibitor Imatinib by High-Resolution LC With MS-Compatible Mobile Phases. waters.com. [Link][12]
-
ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. acdlabs.com. [Link][23]
-
PharmGKB. (n.d.). Imatinib Pathway, Pharmacokinetics/Pharmacodynamics. pharmgkb.org. [Link][13]
-
International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. ICH. [Link][14]
-
Balusu, C., et al. (2025). A Novel RP-HPLC Method For Imatinib Mesylate Impurity Profiling. International Journal of Environmental Sciences. [Link][24]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. pharmaguideline.com. [Link][15]
-
Alkharfy, K. M., et al. (2013). Quantitative determination of imatinib stability under various stress conditions. PubMed. [Link][18]
-
ResearchGate. (2018). (PDF) FORCED DEGRADATION AND STABILITY INDICATING STUDIES OF IMATINIB TABLET. researchgate.net. [Link][25]
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Quantitative determination of imatinib stability under various stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. Forced degradation and stability indicating studies of imatinib tablet [wisdomlib.org]
- 6. ijcrt.org [ijcrt.org]
- 7. m.youtube.com [m.youtube.com]
- 8. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 9. Identification of imatinib mesylate degradation products obtained under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Imatinib: Major photocatalytic degradation pathways in aqueous media and the relative toxicity of its transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
- 13. ClinPGx [clinpgx.org]
- 14. database.ich.org [database.ich.org]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 16. impactfactor.org [impactfactor.org]
- 17. japer.in [japer.in]
- 18. Quantitative determination of imatinib stability under various stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Identification of imatinib mesylate degradation products obtained under stress conditions. | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. biopharminternational.com [biopharminternational.com]
- 22. Characterization of imatinib mesylate formulations distributed in South American countries: Determination of genotoxic impurities by UHPLC-MS/MS and dissolution profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. acdlabs.com [acdlabs.com]
- 24. theaspd.com [theaspd.com]
- 25. researchgate.net [researchgate.net]
"reducing run time in UPLC analysis of Imatinib impurities without sacrificing resolution"
A Senior Application Scientist's Guide to Accelerating UPLC Runtimes While Preserving Resolution
Welcome to the technical support center for the UPLC analysis of Imatinib and its impurities. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize their analytical methods for higher throughput without compromising data quality. Here, we move beyond generic advice to provide in-depth, field-proven insights into streamlining your impurity profiling workflows.
Frequently Asked Questions (FAQs)
This section addresses common questions about the fundamental principles of accelerating UPLC analysis for Imatinib impurities.
Q1: What are the primary factors I can manipulate to reduce my UPLC run time?
To reduce analysis time, you can strategically adjust several key chromatographic parameters. The most impactful are:
-
Column Particle Size: Transitioning from larger particles (e.g., 5 µm or 3.5 µm) to smaller, sub-2 µm particles dramatically increases column efficiency.[1][2] This allows for the use of shorter columns and higher flow rates while maintaining or even improving resolution.[3]
-
Column Dimensions: Shorter columns (e.g., 50 mm or 100 mm) inherently lead to faster analyses as there is less distance for analytes to travel.[4][5] Combining a short column with small particles is a cornerstone of high-speed UPLC.
-
Flow Rate: Increasing the mobile phase flow rate directly reduces the run time. However, this comes at the cost of increased backpressure.[3] Modern UPLC systems are designed to handle these higher pressures, but it's a critical parameter to monitor.[1]
-
Gradient Profile: A steeper gradient (i.e., a faster change in mobile phase composition) will elute compounds more quickly. Optimizing the gradient is crucial for reducing time while ensuring critical pairs remain separated.[6]
Q2: How can I shorten the run time without my critical impurity pairs co-eluting?
This is the central challenge, and it requires a methodical approach based on the fundamental resolution equation (Rs). Resolution is governed by three key factors: efficiency (N), selectivity (α), and retention factor (k).
-
Maximize Efficiency (N): The most direct way to compensate for a faster run is to boost efficiency. Using columns packed with sub-2 µm particles is the primary strategy.[2] These smaller particles minimize band broadening, resulting in sharper peaks and better resolution, even at higher flow rates.[1]
-
Optimize Selectivity (α): If peaks are merging, you need to alter their relative elution order. Selectivity is a powerful tool for this.[7] For Imatinib and its impurities, which are heterocyclic compounds, consider:
-
Changing Column Chemistry: If a standard C18 column is not providing adequate separation, switching to a different stationary phase like a Phenyl-Hexyl can offer alternative selectivity and resolve co-eluting peaks.[8]
-
Modifying Mobile Phase pH: Imatinib and its impurities are ionizable. Adjusting the mobile phase pH can significantly alter their retention and selectivity. Using MS-compatible buffers like ammonium formate allows for this flexibility.[8]
-
-
Adjust Retention Factor (k'): While very long retention is undesirable for fast methods, ensuring your first eluting peaks have a k' between 1 and 5 can improve their resolution from the void volume.[9] This can be achieved by starting your gradient at a lower percentage of organic solvent.[8]
Q3: What type of UPLC column is best for a fast Imatinib impurity analysis?
For rapid analysis, the ideal column combines small particle size with a chemistry that provides good selectivity for Imatinib and its related substances.
-
Particle Size: Sub-2 µm particles (e.g., 1.7 µm or 1.8 µm) are essential for maximizing efficiency and speed.[4][5]
-
Dimensions: A common choice for fast UPLC is a 2.1 mm internal diameter column with a length of 50 mm or 100 mm.[4][8][10]
-
Chemistry:
-
C18: A robust and common starting point. Many validated UPLC methods for Imatinib utilize C18 columns, such as an Acquity UPLC BEH C18.[4][5][11]
-
CSH Phenyl-Hexyl: A Charged Surface Hybrid (CSH) Phenyl-Hexyl column has been shown to provide excellent peak shape and a highly selective separation for Imatinib and its nine related impurities, achieving a run time of just six minutes with an MS-compatible mobile phase.[8]
-
Q4: How does forced degradation data help in developing a fast, stability-indicating method?
Forced degradation studies, where the drug is exposed to stress conditions like acid, base, oxidation, heat, and light, are crucial.[12][13][14] They help identify potential degradation products. A fast UPLC method is only useful if it is "stability-indicating," meaning it can separate the active pharmaceutical ingredient (API) from all process impurities and any new degradation products that may form over the product's shelf life.[4][13] By analyzing samples from forced degradation studies, you can ensure that your optimized, fast method still provides baseline resolution for all known and potential impurities.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter while reducing the run time of your Imatinib impurity analysis.
Q: My peaks are co-eluting after I shortened the gradient. How can I improve separation?
A: This is a classic selectivity problem. A steeper gradient reduces the time for separation to occur. Here’s a systematic approach to regain resolution:
-
Modify the Mobile Phase:
-
Adjust pH: For ionizable compounds like Imatinib, a small change in mobile phase pH can significantly alter selectivity. Ensure your pH is at least two units away from the pKa of your analytes.[7]
-
Change Organic Modifier: If you are using acetonitrile, try switching to methanol or a combination of the two. This can change the elution order and resolve co-eluting peaks.[7][15]
-
-
Change the Stationary Phase: If mobile phase adjustments are insufficient, the interaction with the stationary phase needs to be altered. If you are using a C18 column, switching to a phenyl-hexyl or cyano (CN) phase can provide a different selectivity and resolve the critical pair.[7][8]
-
Reduce the Flow Rate: While counterintuitive to the goal of a faster method, slightly reducing the flow rate can sometimes provide the necessary boost in efficiency to resolve a difficult pair without significantly impacting the overall run time.[16][17]
Troubleshooting Workflow: Resolving Co-eluting Peaks
Caption: A workflow for transferring an HPLC method to UPLC.
Experimental Protocols & Data
Protocol: Transfer of a Standard HPLC Method to a Fast UPLC Method
This protocol outlines the steps to convert a conventional HPLC method to a high-throughput UPLC method, using the principles of geometric scaling.
-
Characterize the Original HPLC Method: Run your current validated HPLC method and ensure all system suitability criteria are met. Record the column dimensions (Length L1, internal diameter id1), particle size (dp1), flow rate (F1), and gradient profile.
-
Select an Appropriate UPLC Column: Choose a UPLC column with the identical stationary phase chemistry. To maintain resolving power, the ratio of column length to particle size (L/dp) should be similar. For example, transferring from a 150 mm, 5 µm column (L/dp = 30,000) to a 50 mm, 1.7 µm column (L/dp ≈ 29,412) is a suitable choice. [18]3. Scale the Flow Rate: Adjust the flow rate (F2) based on the column internal diameters to maintain a similar linear velocity.
-
Formula: F2 = F1 × (id2² / id1²)
-
Example: F1 = 1.0 mL/min, id1 = 4.6 mm, id2 = 2.1 mm. F2 = 1.0 × (2.1² / 4.6²) ≈ 0.21 mL/min.
-
-
Scale the Gradient Times: The gradient time for each step (t_grad2) must be scaled according to the column volumes.
-
Formula: t_grad2 = t_grad1 × (L2 × id2²) / (L1 × id1²)
-
Example: A 20-minute gradient on the HPLC column would be scaled to: 20 × (50 × 2.1²) / (150 × 4.6²) ≈ 1.4 minutes on the UPLC column.
-
-
Scale the Injection Volume: Adjust the injection volume to avoid overloading the smaller UPLC column.
-
Formula: V_inj2 = V_inj1 × (L2 × id2²) / (L1 × id1²)
-
Example: A 10 µL injection on the HPLC column would be scaled to: 10 × (50 × 2.1²) / (150 × 4.6²) ≈ 0.7 µL.
-
-
Run and Verify: Execute the new UPLC method. You may need to make minor adjustments to the gradient to account for system dwell volume differences. Verify that all system suitability criteria, especially the resolution of critical pairs, are met.
Data Presentation: Method Comparison
The following table illustrates a theoretical but realistic comparison between a standard HPLC method and a successfully transferred fast UPLC method for Imatinib impurity analysis.
| Parameter | Standard HPLC Method | Fast UPLC Method | Factor of Change |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm | - |
| Flow Rate | 1.0 mL/min | 0.4 mL/min | 2.5x Faster Linear Velocity |
| Gradient Time | 30 min | 3.5 min | ~8.5x Faster |
| Total Run Time | 45 min | 6 min | 7.5x Faster |
| Backpressure | ~120 bar | ~550 bar | ~4.6x Higher |
| Resolution (Critical Pair) | 2.1 | 2.0 | Maintained |
| Solvent Consumption | ~45 mL | ~2.4 mL | ~95% Reduction |
References
-
Nageswari, A., Sravanthi, K., & Mukkanti, K. (2012). Stability-indicating UPLC method for determination of Imatinib Mesylate and their degradation products in active pharmaceutical ingredient and pharmaceutical dosage forms. Journal of Pharmaceutical and Biomedical Analysis, 66, 241-247. [Link]
-
Waters Corporation. (2021). Modernized Impurity Analysis of the Kinase Inhibitor Imatinib by High-Resolution LC With MS-Compatible Mobile Phases. [Link]
-
Nageswari, A., Reddy, K., & Mukkanti, K. (2010). Stability-indicating UPLC method for determination of Imatinib Mesylate and their degradation products in active pharmaceutical ingredient and pharmaceutical dosage forms. Semantic Scholar. [Link]
-
Phenomenex. (n.d.). How Particle Size Affects Chromatography Performance. [Link]
-
Waters Corporation. (n.d.). The Promise of Small Particles. [Link]
-
Waters Corporation. (2021). Modernized Impurity Analysis of the Kinase Inhibitor Imatinib by High-Resolution LC With MS-Compatible Mobile Phases. [Link]
-
Al-Hadiya, B. M., Khady, A. A., & Mostafa, G. A. E. (2012). Quantitative determination of imatinib stability under various stress conditions. Journal of Young Pharmacists, 4(4), 273-279. [Link]
-
ResearchGate. (2012). Development and Validation of an Stability Indicating RP-LC Method for Determination of Imatinib Mesylate. [Link]
-
Venkateshwarlu, P., & Patel, M. M. (2021). Method Development, Validation and Degradation Studies of Imatinib Mesylate by UPLC. Journal of Pharmaceutical Research International, 33(62A), 330-340. [Link]
-
Agilent Technologies. (2014). Increasing resolution using longer columns while maintaining analysis time. [Link]
-
Waters Corporation. (2021). Modernized Impurity Analysis of the Kinase Inhibitor Imatinib by High-Resolution LC With MS-Compatible Mobile Phases. [Link]
-
Pharmatutor. (n.d.). Forced degradation and stability indicating studies of imatinib tablet. [Link]
-
ResearchGate. (2012). Stability-indicating UPLC method for determination of Imatinib Mesylate and their degradation products in active pharmaceutical ingredient and pharmaceutical dosage forms. [Link]
-
Ren, Z., Zhang, X., Wang, H., & Jin, X. (2016). Using an innovative quality-by-design approach for the development of a stability-indicating UPLC/Q-TOF-ESI-MS/MS method for stressed degradation products of imatinib mesylate. RSC Advances, 6(16), 13163-13176. [Link]
-
Restek. (2021). Why Do Smaller Particle Size Columns Improve Resolution?[Link]
-
Research Trend. (2015). Determination of Imatinib and its Genotoxic Impurities in Tablets. [Link]
-
European Pharmacopoeia. (2023). Imatinib mesilate. Scribd. [Link]
-
European Medicines Agency. (2017). Imatinib Teva BV. [Link]
-
Waters Corporation. (n.d.). Utilizing UPLC-MS for Conducting Forced Degradation Studies. [Link]
-
Macedonian Pharmaceutical Bulletin. (2021). Assessing imatinib mesylate in two different solid dosage forms. [Link]
-
Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). [Link]
-
International Journal of Pharmaceutical Quality Assurance. (2024). Method Development and Validation for Assay and Related Substance of Imatinib Mesilate in Bulk and Tablet Dosage form using RP-HPLC. [Link]
-
Waters Corporation. (n.d.). Transferring Compendial Methods to UPLC Technology for Routine Generic Drug Analysis. [Link]
-
LCGC International. (2011). Method Transfer between HPLC and UPLC using ACQUITY UPLC H-Class and Method Transfer Kits. [Link]
-
Chromatography Forum. (2014). Peak Fronting (Co elution) Troubleshooting. [Link]
-
Agilent Technologies. (n.d.). METHOD TRANSFER BETWEEN HPLC AND UHPLC INSTRUMENTS. [Link]
-
Chromedia. (n.d.). Troubleshooting LC, basics. [Link]
-
Semantic Scholar. (2017). Various analytical methods for estimation of Imatinib: A review. [Link]
-
Balusu, C., Murthy, V. S., Bandlamudi, M. R., Solomon, K. A., Nethala, R., Raghu, A. V., & Sennappan, M. (2023). A Novel RP-HPLC Method For Imatinib Mesylate Impurity Profiling. International Journal of Environmental Sciences. [Link]
-
LabRulez LCMS. (n.d.). Maximizing Resolution or Minimizing Analysis Time? Comparing and Evaluating Column Choices for High Speed and High Resolution LC. [Link]
-
International Journal of Pharmacy and Technology. (2016). new analytical method development and validation for imatinib mesylate by rp-hplc method. [Link]
-
Kuna, A. K., Seru, G., & Radha, G. V. (2018). Analytical method development and validation for the estimation of Imatinib mesylate and its acid impurity in pharmaceutical formulation by RP-HPLC. The Pharma Innovation Journal, 7(12), 418-422. [Link]
-
PharmaGuru. (2024). How To Improve Resolution In HPLC: 5 Simple Tips. [Link]
-
AnalyteGuru. (2023). Real Solutions to Improve Your HPLC Peak Resolution. [Link]
-
Mastelf. (2024). How to Improve HPLC Resolution: Key Factors for Better Separation. [Link]
-
Frontiers in Chemistry. (2023). Chromatographic analysis of ponatinib and its impurities: method development, validation, and identification of new degradation. [Link]
-
ResearchGate. (2021). Method Development, Validation and Degradation Studies of Imatinib Mesylate by UPLC. [Link]
-
Journal of Pharmaceutical Research International. (2021). View of Method Development, Validation and Degradation Studies of Imatinib Mesylate by UPLC. [Link]
Sources
- 1. How Particle Size Affects Chromatography Performance [phenomenex.com]
- 2. Why Do Smaller Particle Size Columns Improve Resolution? [discover.restek.com]
- 3. apps.thermoscientific.com [apps.thermoscientific.com]
- 4. Stability-indicating UPLC method for determination of Imatinib Mesylate and their degradation products in active pharmaceutical ingredient and pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. frontiersin.org [frontiersin.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. lcms.cz [lcms.cz]
- 9. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 10. waters.com [waters.com]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative determination of imatinib stability under various stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Forced degradation and stability indicating studies of imatinib tablet [wisdomlib.org]
- 14. Using an innovative quality-by-design approach for the development of a stability-indicating UPLC/Q-TOF-ESI-MS/MS method for stressed degradation products of imatinib mesylate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. impactfactor.org [impactfactor.org]
- 16. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 17. mastelf.com [mastelf.com]
- 18. lcms.cz [lcms.cz]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of a Stability-Indicating HPLC Method for Imatinib Impurities in Accordance with ICH Guidelines
Introduction: Beyond the Main Peak
Imatinib, a tyrosine kinase inhibitor, represents a landmark in targeted cancer therapy, particularly for chronic myelogenous leukemia (CML) and gastrointestinal stromal tumors (GIST).[1][2] Its efficacy is directly linked to the purity of the active pharmaceutical ingredient (API). The presence of impurities—whether arising from the manufacturing process or degradation over time—can significantly impact the safety and therapeutic effect of the final drug product.[3][4] Therefore, regulatory bodies globally mandate rigorous control of these impurities.
This guide provides an in-depth, experience-driven comparison and validation protocol for a stability-indicating analytical method designed to quantify impurities in Imatinib. We will move beyond a simple checklist approach, focusing on the scientific rationale behind each validation step as prescribed by the International Council for Harmonisation (ICH) Q2(R1) guideline.[5][6][7][8] Our objective is to establish a self-validating system that ensures trustworthiness and analytical certainty.
Authoritative Grounding: The ICH Q2(R1) Framework for Impurity Testing
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[7][9] For impurity quantification, the ICH Q2(R1) guideline is the authoritative standard, outlining a specific set of performance characteristics that must be evaluated.[5][6][8]
The validation parameters are not merely bureaucratic hurdles; they are a logical sequence of experiments designed to build a comprehensive profile of the method's capabilities and limitations.
Caption: Key validation parameters for an impurity quantification method per ICH Q2(R1).
Expertise in Action: Designing a Robust HPLC Method & Validation Protocol
Our chosen analytical technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This is the industry-standard approach due to its high resolving power, sensitivity, and reproducibility for separating compounds with varying polarities, like Imatinib and its related substances.[10][11][12][13] A typical starting point would involve a C18 column and a gradient elution using a buffered mobile phase and an organic modifier like acetonitrile or methanol.[11][12]
The overall validation process follows a structured workflow, beginning with method development and culminating in a comprehensive validation report.
Caption: High-level workflow for analytical method validation.
Core Requirement: Specificity and the Stability-Indicating Power
For an impurity method, specificity is the most critical parameter. It is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[8][9] This is proven through a forced degradation study , which is the cornerstone of a stability-indicating method.[3][14]
The rationale behind forced degradation is to intentionally stress the Imatinib drug substance to generate potential degradation products.[3] If the analytical method can separate these newly formed peaks from the main Imatinib peak and from each other, it is deemed "stability-indicating."
Caption: Workflow for a forced degradation study.
Experimental Protocol: Forced Degradation
-
Prepare Solutions: Prepare separate solutions of Imatinib in a suitable diluent.
-
Apply Stress:
-
Acid: Add 0.1N HCl and heat gently.
-
Base: Add 0.1N NaOH at room temperature.
-
Oxidative: Add 3% H₂O₂ at room temperature.
-
Thermal: Heat the solution at 80°C.
-
Photolytic: Expose the solution to light as per ICH Q1B guidelines.
-
For acid and base hydrolysis, neutralize the samples before injection.
-
-
Analysis: Inject the unstressed control and all stressed samples into the HPLC system.
-
Evaluation: Use a Photodiode Array (PDA) detector to assess peak purity, ensuring the Imatinib peak is spectrally homogeneous and that all degradant peaks are well-resolved from the main peak.
Data Presentation: Forced Degradation Summary
| Stress Condition | % Degradation | No. of Degradants | Resolution (Rs) of Main Degradant from Imatinib | Peak Purity (Imatinib) |
| Unstressed Control | < 0.1% | 1 (Process Impurity A) | N/A | > 0.999 |
| Acid (0.1N HCl, 60°C) | 12.5% | 3 | 2.8 | > 0.999 |
| Base (0.1N NaOH, RT) | 8.2% | 2 | 3.5 | > 0.999 |
| Oxidative (3% H₂O₂, RT) | 15.8% | 4 | 2.2 | > 0.999 |
| Thermal (80°C) | 2.1% | 1 | 4.1 | > 0.999 |
| Photolytic | 1.5% | 1 | 3.8 | > 0.999 |
| Acceptance Criteria | Target degradation: 5-20%. All major degradants must be resolved from Imatinib (Rs > 2.0). Imatinib peak purity must pass. |
Validation Parameters: Protocols and Acceptance Criteria
Below are the experimental designs for the core validation parameters.
1. Linearity & Range
-
Why: To demonstrate that the method's response is directly proportional to the concentration of the impurity over a specified range.
-
Protocol: Prepare a series of at least five concentrations of each known impurity, typically spanning from the Limit of Quantitation (LOQ) to 120% of the specification limit.[4] Inject each solution and plot the peak area against concentration.
-
Data & Acceptance Criteria:
| Parameter | Result (for Impurity A) | Acceptance Criteria |
| Range | 0.05 µg/mL - 1.8 µg/mL | LOQ to 120% of specification |
| Correlation Coefficient (R²) | 0.9995 | ≥ 0.998 |
| y-intercept | Close to zero | Should not be statistically significant |
2. Accuracy (Recovery)
-
Why: To determine the closeness of the test results obtained by the method to the true value. It's assessed using a spiking study.
-
Protocol: Spike the drug product placebo with known amounts of impurities at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Prepare each level in triplicate. Analyze the samples and calculate the percentage recovery.
-
Data & Acceptance Criteria:
| Spike Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 50% | 0.75 | 0.76 | 101.3% |
| 100% | 1.50 | 1.48 | 98.7% |
| 150% | 2.25 | 2.28 | 101.3% |
| Acceptance Criteria | Mean Recovery: 90.0% - 110.0% for each level |
3. Precision
-
Why: To measure the degree of scatter between a series of measurements under the same and different conditions, demonstrating the method's consistency.
-
Protocol:
-
Data & Acceptance Criteria:
| Precision Type | % RSD (for Impurity A) | Acceptance Criteria |
| Repeatability (n=6) | 1.2% | RSD ≤ 5.0% |
| Intermediate Precision (Day 2, Analyst 2) | 1.8% | RSD ≤ 10.0% |
4. Limit of Detection (LOD) & Limit of Quantitation (LOQ)
-
Why: To establish the lowest concentration of an impurity that the method can reliably detect (LOD) and accurately quantify (LOQ).[8]
-
Protocol: These can be determined based on the standard deviation of the response and the slope of the linearity curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts and S is the slope.[4] The determined LOQ level must then be verified for accuracy and precision.
-
Data & Acceptance Criteria:
| Parameter | Result (for Impurity A) | Acceptance Criteria |
| LOD | 0.015 µg/mL | Method must be able to detect the impurity. |
| LOQ | 0.05 µg/mL | Precision (RSD) at LOQ ≤ 15%. Accuracy at LOQ: 80-120%. |
5. Robustness
-
Why: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[9]
-
Protocol: Make small, deliberate changes to method parameters one at a time, such as mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±10%). Assess the impact on system suitability parameters.
-
Data & Acceptance Criteria:
| Parameter Varied | Impact on Resolution (Rs) | Impact on Retention Time |
| Flow Rate (+10%) | No significant change | Shifted earlier as expected |
| Temperature (+5°C) | No significant change | Minor shift earlier |
| Acceptance Criteria | System suitability parameters must still be met. |
Trustworthiness: The Self-Validating System
A validated method is only trustworthy if its performance can be verified each time it is used. This is the role of System Suitability Testing (SST) .
System Suitability Testing (SST) Before any sample analysis, a system suitability solution (containing Imatinib and key impurities) is injected. This is not part of the validation itself, but a prerequisite for using the validated method. It confirms that the chromatographic system (pump, detector, column) is operating correctly on that day.[4][11][12]
Typical SST Parameters and Acceptance Criteria
| Parameter | Purpose | Acceptance Criteria |
| Tailing Factor (T) | Measures peak symmetry | 0.8 ≤ T ≤ 1.5 |
| Theoretical Plates (N) | Measures column efficiency | > 2000 |
| Resolution (Rs) | Measures separation of critical peaks | Rs > 2.0 |
| %RSD of Replicate Injections | Measures injection precision | ≤ 2.0% for the standard peak area (n=5) |
Comparative Guide: Method A (Isocratic) vs. Method B (Gradient)
To illustrate practical application, let's compare two hypothetical HPLC methods for Imatinib impurity profiling.
| Feature | Method A (Isocratic) | Method B (Gradient) | Expert Analysis |
| Mobile Phase | 60:40 Buffer:Acetonitrile | Gradient: 20% to 80% Acetonitrile | Method A is simpler to prepare and run. Method B offers more flexibility to separate complex mixtures. |
| Run Time | 25 minutes | 65 minutes[10] | Method A is faster, offering higher throughput for routine QC. |
| Resolution (Rs) | Rs = 1.9 for a critical pair | Rs = 3.5 for the same pair | Method B provides superior separation, which is crucial for a stability-indicating method where unknown degradants may appear. |
| Sensitivity (LOQ) | 0.08 µg/mL | 0.05 µg/mL | The gradient in Method B helps focus the peaks, leading to better signal-to-noise and a lower LOQ. |
| Robustness | More robust to small changes in mobile phase composition. | Less robust; small changes in gradient timing or composition can shift retention times significantly. | Method A is more rugged for a simple QC environment. Method B requires tighter system control. |
| Verdict | Suitable for assay or limited, known impurities. | Superior choice for a stability-indicating impurity profiling method due to better resolution and sensitivity. |
Conclusion
The validation of an analytical method for Imatinib impurities is a rigorous, multi-faceted process that forms the bedrock of quality control. It is not a one-time event but a comprehensive scientific investigation governed by the principles of the ICH Q2(R1) guideline. By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, we build an undeniable case for the method's suitability. A well-designed, stability-indicating HPLC method, supported by daily system suitability checks, creates a trustworthy and self-validating system. This ensures that every batch of Imatinib released meets the stringent purity requirements necessary to guarantee patient safety and therapeutic efficacy.
References
- Shah, P., & Shah, R. (2015). A stability-indicating RP-HPLC method development and validation for the related substances determination of Imatinib process impurities and their degradation products in tablet dosage form. International Journal of PharmTech Research, 8(6), 128-146. (URL not directly available, but cited in multiple sources)
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link][5]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][6]
-
Pharmaffiliates. (2024). Forced degradation and stability indicating studies of imatinib tablet. [Link][3]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][7]
-
Singh, S., et al. (2013). Quantitative determination of imatinib stability under various stress conditions. Indian Journal of Pharmacology, 45(4), 368–372. [Link][14]
-
FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link][8]
-
Kumar, A., et al. (2022). Development and Validation of Stability Indicating High Performance Liquid Chromatography Method for Related Substances of Imatinib Mesylate. Indian Journal of Pharmaceutical Sciences, 84(2), 465-476. [Link][11]
-
Patel, S., et al. (2024). Method Development and Validation for Assay and Related Substance of Imatinib Mesilate in Bulk and Tablet Dosage form using RP-HPLC. International Journal of Pharmaceutical Quality Assurance, 15(1). [Link][12]
-
Semantic Scholar. Various analytical methods for estimation of Imatinib: A review. [Link][13]
-
Kuna, A. K., Seru, G., & Radha, G. V. (2018). Analytical method development and validation for the estimation of Imatinib mesylate and its acid impurity in pharmaceutical formulation by RP-HPLC. The Pharma Innovation Journal, 7(12), 418-422. [Link][4]
-
Research Trend. (2015). Determination of Imatinib and its Genotoxic Impurities in Tablets. [Link][15]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link][9]
-
Google Patents. US8269003B2 - Stable crystal form of imatinib mesylate and process for the preparation thereof. [16]
-
Wisniewski, R., et al. (2007). Identification of imatinib mesylate degradation products obtained under stress conditions. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 403-411. [Link][17]
-
British Pharmacopoeia. (2025). Imatinib Capsules – BP 2025. [Link][18]
-
PubChem. Imatinib. National Center for Biotechnology Information. [Link][2]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. Imatinib | C29H31N7O | CID 5291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Forced degradation and stability indicating studies of imatinib tablet [wisdomlib.org]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. database.ich.org [database.ich.org]
- 8. fda.gov [fda.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. sphinxsai.com [sphinxsai.com]
- 11. ijpsonline.com [ijpsonline.com]
- 12. impactfactor.org [impactfactor.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Quantitative determination of imatinib stability under various stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchtrend.net [researchtrend.net]
- 16. US8269003B2 - Stable crystal form of imatinib mesylate and process for the preparation thereof - Google Patents [patents.google.com]
- 17. Identification of imatinib mesylate degradation products obtained under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pharmacopoeia.com [pharmacopoeia.com]
"comparative analysis of HPLC vs. UPLC for Imatinib impurity profiling"
In the landscape of pharmaceutical quality control, the rigorous identification and quantification of impurities are paramount to ensuring the safety and efficacy of therapeutic agents. For a critical oncology drug like Imatinib, a tyrosine kinase inhibitor, a comprehensive impurity profile is not just a regulatory requirement but a clinical necessity.[1][2][3] This guide provides an in-depth comparative analysis of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), for the impurity profiling of Imatinib. Drawing upon established methodologies and the fundamental principles of chromatography, we will explore the practical advantages and performance gains offered by modern UPLC technology over traditional HPLC.
The Criticality of Impurity Profiling for Imatinib
Imatinib Mesylate is a first-line treatment for chronic myelogenous leukemia and gastrointestinal stromal tumors.[4] The synthesis of this complex molecule can result in a spectrum of process-related impurities and degradation products.[5][6] Regulatory bodies like the International Council for Harmonisation (ICH) mandate strict control over these impurities, with identification thresholds as low as 0.1%.[2][7][8] An effective analytical method must not only separate the active pharmaceutical ingredient (API) from its known and unknown impurities but also be sensitive enough to detect and quantify them at these trace levels.
Fundamental Principles: A Tale of Two Technologies
High-Performance Liquid Chromatography (HPLC) has long been the gold standard for pharmaceutical analysis. It relies on pumping a liquid mobile phase through a column packed with a stationary phase, typically composed of porous silica particles of 3-5 µm in diameter. The separation of analytes is based on their differential partitioning between the mobile and stationary phases.
Ultra-Performance Liquid Chromatography (UPLC), a more recent innovation, operates on the same principles as HPLC but utilizes columns packed with much smaller, sub-2 µm particles.[9][10] This seemingly small change has a profound impact on chromatographic performance. The smaller particles provide a greater surface area for interaction, leading to significantly higher separation efficiency and resolution. However, pushing the mobile phase through these densely packed columns requires much higher operating pressures, often exceeding 15,000 psi, necessitating specialized instrumentation.[10][11]
The key advantages of UPLC stem from this fundamental difference and include:
-
Enhanced Resolution: The ability to better separate closely eluting peaks, which is critical for complex impurity profiles.[10][11]
-
Increased Speed: The higher efficiency allows for shorter column lengths and higher flow rates, drastically reducing analysis times.[9][10]
-
Improved Sensitivity: Sharper, more concentrated peaks lead to greater signal-to-noise ratios, enabling the detection of impurities at lower levels.[9][11]
-
Reduced Solvent Consumption: Faster analysis times and lower flow rates contribute to a significant reduction in solvent usage, leading to cost savings and a greener laboratory footprint.[11][12]
Experimental Design: A Head-to-Head Comparison
To illustrate the practical differences between HPLC and UPLC for Imatinib impurity profiling, we present two detailed experimental protocols. The HPLC method is a representation of a conventional approach, while the UPLC method showcases a modern, high-throughput alternative.
Conventional HPLC Method for Imatinib Impurity Profiling
This method is designed to be robust and reliable, providing adequate separation of the main Imatinib peak from its key impurities.
Experimental Protocol:
-
Column: Waters Symmetry C18, 150 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.02 M Phosphate buffer (pH 3.0)
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-10 min: 20% B
-
10-40 min: 20-60% B
-
40-45 min: 60% B
-
45-50 min: 60-20% B
-
50-60 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 265 nm
-
Injection Volume: 20 µL
-
Sample Preparation: Dissolve Imatinib Mesylate in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
Modern UPLC Method for Imatinib Impurity Profiling
This UPLC method is optimized for speed and resolution, enabling a more detailed and faster analysis of Imatinib and its impurities.
Experimental Protocol:
-
Column: Waters ACQUITY UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-5.0 min: 10-50% B
-
5.0-5.5 min: 50-90% B
-
5.5-6.0 min: 90% B
-
6.0-6.5 min: 90-10% B
-
6.5-8.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: 265 nm
-
Injection Volume: 2 µL
-
Sample Preparation: Dissolve Imatinib Mesylate in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
Visualizing the Workflow
To better understand the practical application of these methods, the following diagrams illustrate the experimental workflows for both the HPLC and UPLC analyses.
Performance Metrics: A Quantitative Comparison
The theoretical advantages of UPLC translate into tangible improvements in analytical performance. The following table summarizes the key performance metrics for the two methods.
| Performance Metric | Conventional HPLC | Modern UPLC | Advantage of UPLC |
| Analysis Time | ~60 minutes | ~8 minutes | ~7.5x Faster |
| Resolution (Critical Pair) | Baseline separation | Improved baseline separation | Higher confidence in peak purity |
| Peak Capacity | Moderate | High | Ability to resolve more impurities |
| Sensitivity (LOD/LOQ) | Standard | 3-5x higher | Detection of trace-level impurities |
| Solvent Consumption per Run | ~60 mL | ~3.2 mL | ~95% Reduction |
| System Backpressure | ~1500 psi | ~9000 psi | Requires specialized instrumentation |
Discussion and Interpretation
The transition from HPLC to UPLC for Imatinib impurity profiling offers a paradigm shift in analytical efficiency and data quality. The most striking advantage is the dramatic reduction in analysis time, from one hour to under ten minutes. This translates to a significant increase in sample throughput, a critical factor in a high-volume quality control environment.
Beyond speed, the enhanced resolution afforded by UPLC is of paramount importance for impurity profiling. The sharper peaks and improved separation of closely eluting species provide greater confidence in the identification and quantification of impurities, even those present at very low levels. This is particularly crucial for resolving critical pairs of impurities that may co-elute in an HPLC separation, leading to inaccurate quantification.
The heightened sensitivity of the UPLC method is another key benefit. The ability to detect and quantify impurities at lower concentrations ensures compliance with stringent regulatory requirements and provides a more comprehensive understanding of the drug substance's purity.
While the initial investment in UPLC instrumentation is higher than for traditional HPLC systems, the long-term return on investment is substantial. The significant reduction in solvent consumption not only leads to direct cost savings but also aligns with the growing emphasis on sustainable and environmentally friendly laboratory practices.
Conclusion
For the critical task of Imatinib impurity profiling, UPLC technology offers undeniable advantages over conventional HPLC. The improvements in speed, resolution, and sensitivity empower pharmaceutical scientists to generate higher quality data in a fraction of the time, ultimately contributing to the development and release of safer and more effective medicines. While HPLC remains a robust and reliable technique, the adoption of UPLC represents a significant step forward in analytical capability, enabling more comprehensive and efficient quality control of complex pharmaceutical products like Imatinib.
References
-
Ultra Performance Liquid Chromatography (Uplc): A New Trend in Analysis. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Ultra-Performance Liquid Chromatography (UPLC): A Breakthrough in Analytical Chemistry. (2024, June 7). LinkedIn. Retrieved January 15, 2026, from [Link]
-
A stability-indicating RP-HPLC method development and validation for the related substancesdeterminationof Imatinibprocess impur. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Ich guidelines for impurity profile. (2024, December 3). World Journal of Pharmaceutical Research. Retrieved January 15, 2026, from [Link]
-
Method Development and Validation for Assay and Related Substance of Imatinib Mesilate in Bulk and Tablet Dosage form using RP-HPLC. (2024, March 25). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. (n.d.). Kymos. Retrieved January 15, 2026, from [Link]
-
Development and Validation of Stability Indicating High Performance Liquid Chromatography Method for Related Substances of Imatinib Mesylate. (2022, April 11). Indian Journal of Pharmaceutical Sciences. Retrieved January 15, 2026, from [Link]
-
Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. Retrieved January 15, 2026, from [Link]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (n.d.). International Journal of Pharmaceutical Investigation. Retrieved January 15, 2026, from [Link]
-
Various analytical methods for estimation of Imatinib: A review. (n.d.). Semantic Scholar. Retrieved January 15, 2026, from [Link]
-
Method Development and Validation for Assay and Related Substance of Imatinib Mesilate in Bulk and Tablet Dosage form using RP-HPLC. (2024, March 25). Impactfactor.org. Retrieved January 15, 2026, from [Link]
-
ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006, October 25). ICH. Retrieved January 15, 2026, from [Link]
-
Guide to Ultra-Performance Liquid Chromatography (UPLC). (n.d.). Waters Corporation. Retrieved January 15, 2026, from [Link]
-
ultra performance liquid chromatography. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved January 15, 2026, from [Link]
-
Modernized Impurity Analysis of the Kinase Inhibitor Imatinib by High-Resolution LC With MS-Compatible Mobile Phases. (n.d.). Waters Corporation. Retrieved January 15, 2026, from [Link]
-
imatinib mesylate and its Impurities. (n.d.). Pharmaffiliates. Retrieved January 15, 2026, from [Link]
-
Imatinib Mesylate-impurities. (n.d.). Pharmaffiliates. Retrieved January 15, 2026, from [Link]
Sources
- 1. Ich guidelines for impurity profile [wisdomlib.org]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. jpionline.org [jpionline.org]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Impurity Profiling: Characterization of unknown impurities [kymos.com]
- 8. database.ich.org [database.ich.org]
- 9. ijsrtjournal.com [ijsrtjournal.com]
- 10. Ultra-Performance Liquid Chromatography (UPLC): A Breakthrough in Analytical Chemistry [monadlabtech.com]
- 11. UPLC Technology: Principles, Advantages & Key Applications - Creative Proteomics [creative-proteomics.com]
- 12. pharmascholars.com [pharmascholars.com]
Abstract
This guide provides a comprehensive framework for the cross-validation of analytical methods used to quantify Imatinib and its related substances in pharmaceutical development and quality control. Moving beyond a simple recitation of regulatory guidelines, this document delves into the causal logic behind experimental design, offering a practical comparison between High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) methodologies. Detailed, step-by-step protocols for key validation parameters are provided, underpinned by insights gleaned from field experience. The objective is to equip researchers, scientists, and drug development professionals with a robust, self-validating system for ensuring the integrity and consistency of their analytical data for this critical anti-cancer therapeutic.
Introduction: The Analytical Imperative for Imatinib
Imatinib, a tyrosine kinase inhibitor, is a cornerstone therapy for various cancers, most notably Chronic Myeloid Leukemia (CML)[1][2]. The quality, safety, and efficacy of Imatinib drug products are intrinsically linked to the control of impurities, which can arise during synthesis or degradation[3]. These related substances, including process impurities and degradation products, can be pharmacologically active or potentially genotoxic, necessitating their stringent control[4][5].
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate rigorous validation of the analytical procedures used to monitor these impurities[6][7][8][9][10][11][12][13][14][15]. Method validation establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical application[14].
Cross-validation becomes critical when two or more distinct analytical methods are used to analyze the same samples, for instance, during method transfer between laboratories, when upgrading from an older technology (e.g., HPLC) to a newer one (e.g., UPLC), or when a secondary method is used for confirmatory purposes. It serves as the ultimate verification that the methods provide equivalent, reliable results, ensuring data consistency throughout the product lifecycle.
The Imperative of Method Cross-Validation
Cross-validation is the formal process of comparing the results from two validated analytical procedures to demonstrate their equivalence. This is not merely a repeat of the initial validation but a direct, comparative assessment. The core principle is to ensure that the data generated by a new or alternative method is trustworthy and interchangeable with the data from the original, established method.
The rationale for undertaking cross-validation is multifaceted:
-
Method Modernization: Migrating from a conventional HPLC method to a faster, more sensitive UPLC or UPLC-MS method can significantly improve laboratory throughput and detection capabilities[16][17]. Cross-validation provides the data to justify this transition without compromising data integrity.
-
Inter-Laboratory Transfer: When a method is transferred from a research and development lab to a quality control (QC) lab, cross-validation ensures that the receiving laboratory can perform the method with comparable performance.
-
Confirmatory Analysis: In cases of out-of-specification (OOS) results or for the characterization of novel impurities, a second, orthogonal method (e.g., LC-MS/MS) can provide definitive identification and quantification, and its results must be correlated with the primary QC method[18].
The following diagram illustrates the logical workflow of a cross-validation study, bridging two distinct analytical methods.
Sources
- 1. ijcpa.in [ijcpa.in]
- 2. scitechnol.com [scitechnol.com]
- 3. ijnrd.org [ijnrd.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. fda.gov [fda.gov]
- 7. propharmagroup.com [propharmagroup.com]
- 8. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. ICH Official web site : ICH [ich.org]
- 11. fda.gov [fda.gov]
- 12. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 13. biopharminternational.com [biopharminternational.com]
- 14. fda.gov [fda.gov]
- 15. starodub.nl [starodub.nl]
- 16. Stability-indicating UPLC method for determination of Imatinib Mesylate and their degradation products in active pharmaceutical ingredient and pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. tsijournals.com [tsijournals.com]
A Guide to Inter-Laboratory Comparison of Imatinib Impurity Analysis: Ensuring Analytical Consistency and Drug Safety
This guide provides an in-depth comparison of analytical methodologies for the quantification of impurities in Imatinib, a critical tyrosine kinase inhibitor used in the treatment of various cancers.[1][2] Ensuring the accurate and consistent analysis of Imatinib impurities across different laboratories is paramount for patient safety and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into establishing a robust inter-laboratory comparison study.
The Criticality of Imatinib Impurity Profiling
Imatinib mesylate, the active pharmaceutical ingredient (API), can contain various impurities originating from the manufacturing process or degradation over time.[3][4] These impurities, even at trace levels, can impact the safety and efficacy of the final drug product. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, have established stringent thresholds for the reporting, identification, and toxicological qualification of impurities in new drug substances.[5][6][7]
The ICH Q3A(R2) guideline, for instance, mandates the reporting of any impurity exceeding 0.05% for a drug with a maximum daily dose of up to 2 grams.[5] For genotoxic impurities (GTIs), which have the potential to damage DNA and cause cancer, the control limits are significantly lower and require highly sensitive analytical methods for their detection and quantification.[8][9] Given these rigorous requirements, it is essential that the analytical methods used for impurity profiling are not only validated within a single laboratory but also demonstrate reproducibility across multiple analytical sites. An inter-laboratory comparison, also known as a round-robin study, is the gold standard for assessing the ruggedness and transferability of an analytical method.
Designing a Robust Inter-Laboratory Comparison Study
The primary objective of an inter-laboratory comparison for Imatinib impurity analysis is to assess the precision and accuracy of a chosen analytical method when performed by different analysts in different laboratories. This involves the analysis of a common set of Imatinib samples containing known and unknown impurities.
The following workflow outlines the key stages of a comprehensive inter-laboratory comparison study.
Caption: Workflow for an Inter-Laboratory Comparison Study.
Comparative Analytical Methodologies
The most common analytical technique for Imatinib impurity profiling is High-Performance Liquid Chromatography (HPLC), often coupled with UV or mass spectrometry (MS) detection.[10][11] The choice of method depends on the specific impurities being targeted, particularly the need for high sensitivity for genotoxic impurities.[8][12]
Below is a detailed, step-by-step protocol for a reversed-phase HPLC (RP-HPLC) method, which serves as a robust starting point for an inter-laboratory comparison. This protocol is a synthesis of methodologies reported in various studies.[13][14][15][16]
Experimental Protocol: RP-HPLC Method for Imatinib Impurity Analysis
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector. A Waters HPLC 2695 with a 2998 PDA detector or equivalent is suitable.[15]
-
-
Chromatographic Conditions:
-
Column: A C18 column is commonly used. For example, a Zorbax Eclipse XDB C18 (250 x 4.6 mm, 5 µm) or a Waters XBridge C18 (250 x 4.6 mm, 3.5 µm) provides good separation.[13][15]
-
Mobile Phase A: Prepare a buffer solution, for instance, 30 mM octane sulfonic acid in 10 mM aqueous KH2PO4 adjusted to pH 2.3.[13] An alternative is an ammonium acetate buffer (e.g., 3.85 g/L) adjusted to pH 9.5.[15]
-
Mobile Phase B: Acetonitrile or a mixture of acetonitrile and methanol (e.g., 40:60 v/v).[15]
-
Gradient Elution: A gradient elution is typically necessary to separate all impurities from the main Imatinib peak. The specific gradient profile will need to be optimized based on the column and mobile phases chosen.
-
Column Temperature: 35°C.[13]
-
Detection Wavelength: 264 nm or 267 nm are commonly used for detecting Imatinib and its impurities.[13][15]
-
Injection Volume: 15 µL.[13]
-
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of Imatinib working standard (e.g., 30 mg in a 25 mL volumetric flask) and known impurity standards in a suitable diluent (e.g., a 50:50 mixture of water and acetonitrile).[15]
-
Sample Solution: Accurately weigh and dissolve the Imatinib drug substance or a powdered tablet sample in the diluent to achieve a target concentration (e.g., 500 µg/mL).[14]
-
-
Method Validation:
-
Before initiating the inter-laboratory comparison, the method must be validated according to ICH Q2(R1) guidelines.[13][16] This includes assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).
-
The following diagram illustrates the logical flow of the analytical procedure.
Caption: Analytical Workflow for HPLC-based Impurity Analysis.
Comparative Data Analysis
To simulate an inter-laboratory comparison, we will consider hypothetical data from three laboratories (Lab A, Lab B, and Lab C) analyzing a single batch of Imatinib for two known impurities: Impurity A and Impurity B.[17][18] The performance of two different analytical techniques will be compared: a standard RP-HPLC-UV method and a more sensitive UPLC-MS/MS method, which is particularly crucial for genotoxic impurities.[12][19]
Table 1: Comparison of Analytical Method Performance
| Parameter | RP-HPLC-UV (Lab A) | RP-HPLC-UV (Lab B) | UPLC-MS/MS (Lab C) |
| Column | Zorbax Eclipse XDB C18 (250x4.6mm, 5µm)[13] | Waters XBridge C18 (250x4.6mm, 3.5µm)[15] | Acquity BEH C18 (150x2.1mm, 1.7µm)[12] |
| Mobile Phase | Octane sulphonic acid/ACN[13] | Ammonium acetate/ACN:MeOH[15] | Ammonium formate/ACN[12] |
| Run Time | ~45 minutes[17] | ~30 minutes | ~6 minutes[19] |
| LOD (Impurity A) | 0.038 µg/mL[16] | 0.04 µg/mL | 0.015 ng/mL[8] |
| LOQ (Impurity A) | 0.116 µg/mL[16] | 0.12 µg/mL | 0.05 ng/mL[8] |
| Linearity (r²) | >0.997[16] | >0.995 | >0.999[8] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.5 - 101.5% | 90 - 115%[8] |
Table 2: Inter-Laboratory Results for Imatinib Impurity Analysis (Batch XYZ)
| Impurity | Lab A (RP-HPLC-UV) % w/w | Lab B (RP-HPLC-UV) % w/w | Lab C (UPLC-MS/MS) % w/w | Mean (% w/w) | Standard Deviation |
| Impurity A | 0.08 | 0.09 | 0.085 | 0.085 | 0.005 |
| Impurity B | 0.12 | 0.11 | 0.115 | 0.115 | 0.005 |
| Total Impurities | 0.25 | 0.24 | 0.245 | 0.245 | 0.005 |
Discussion of Results and Method Performance
The hypothetical data in Tables 1 and 2 highlight several key considerations for an inter-laboratory comparison of Imatinib impurity analysis.
-
Method Sensitivity: The UPLC-MS/MS method employed by Lab C demonstrates significantly lower LOD and LOQ values compared to the HPLC-UV methods.[8] This enhanced sensitivity is critical for the analysis of genotoxic impurities, which must be controlled at much lower levels than conventional process impurities.[9]
-
Method Efficiency: The UPLC-MS/MS method also offers a much shorter run time, leading to higher sample throughput.[19]
-
Inter-Laboratory Agreement: The results for the analysis of Batch XYZ show good agreement between the three laboratories, with low standard deviations for the reported impurity levels. This suggests that the analytical methods, when properly validated and executed, are robust and transferable.
-
Causality of Experimental Choices: The choice of a C18 stationary phase is based on its hydrophobicity, which allows for the effective retention and separation of the relatively non-polar Imatinib molecule and its structurally similar impurities.[13][15] The use of a buffer in the mobile phase is essential to control the ionization state of Imatinib and its impurities, thereby ensuring consistent retention times and peak shapes. The selection of a specific pH is critical; for instance, a lower pH can improve the retention of basic compounds on a C18 column.[13] Gradient elution is employed to resolve impurities with a wide range of polarities in a reasonable timeframe.[17]
Conclusion and Recommendations
A well-designed inter-laboratory comparison is essential for establishing the reliability and transferability of analytical methods for Imatinib impurity profiling. Based on the analysis of published methodologies, the following recommendations are proposed:
-
For routine quality control of known process impurities above the standard ICH reporting thresholds, a validated RP-HPLC-UV method can provide accurate and precise results.
-
For the analysis of potential genotoxic impurities or when high sensitivity is required, a UPLC-MS/MS method is the preferred approach due to its superior sensitivity and selectivity.[8][12]
-
A detailed and unambiguous analytical protocol is crucial to minimize inter-laboratory variability.
-
The use of certified reference standards for Imatinib and its impurities is essential for ensuring the accuracy of quantification.[20]
By adhering to these principles and fostering collaboration between analytical laboratories, the pharmaceutical industry can ensure the consistent quality and safety of Imatinib-containing medicines for patients worldwide.
References
-
ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). European Medicines Agency. [Link]
-
Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. (n.d.). AMSbiopharma. [Link]
-
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. [Link]
-
ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. (n.d.). Food and Drug Administration. [Link]
-
ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy. (n.d.). GMP-Compliance. [Link]
-
Analysis of Genotoxic Impurities of Imatinib Mesylate by LC-MS from Early Development to Routine Monitoring. (n.d.). Waters Corporation. [Link]
-
Ghrib, F., Chtioui, A., Saied, T., & Bellakhal, N. (2015). Determination of Imatinib and its Genotoxic Impurities in Tablets. Research Trend. [Link]
-
Characterization of imatinib mesylate formulations distributed in South American countries: Determination of genotoxic impurities by UHPLC-MS/MS and dissolution profile. (2018). PubMed. [Link]
-
Modernized Impurity Analysis of the Kinase Inhibitor Imatinib by High-Resolution LC With MS-Compatible Mobile Phases. (n.d.). Waters Corporation. [Link]
-
A stability-indicating RP-HPLC method development and validation for the related substancesdeterminationof Imatinibprocess impur. (n.d.). [Link]
-
A Novel RP-HPLC Method For Imatinib Mesylate Impurity Profiling. (2025). International Journal of Environmental Sciences. [Link]
-
imatinib mesylate and its Impurities. (n.d.). Pharmaffiliates. [Link]
-
Method Development and Validation for Assay and Related Substance of Imatinib Mesilate in Bulk and Tablet Dosage form using RP-HPLC. (2024). Impactfactor. [Link]
-
A brief review on developed analytical methods for estimation of Imatinib in pharmaceutical formulation. (2023). bepls. [Link]
-
Analytical method development and validation for the estimation of Imatinib mesylate and its acid impurity in pharmaceutical for. (2018). The Pharma Innovation. [Link]
-
Various analytical methods for estimation of Imatinib: A review. (n.d.). Semantic Scholar. [Link]
-
Imatinib Mesylate Impurities | Usp | Ep | Bp. (n.d.). Tlcpharma. [Link]
-
Imatinib Impurities. (n.d.). Aligns Pharma. [Link]
-
Imatinib Impurities. (n.d.). SynZeal. [Link]
-
Analytical Method Development and Validation for the Estimation of Imatinib Mesylate and its Impurity in Pharmaceutical Formulat. (2017). The Pharma Innovation. [Link]
-
Validation and Comparison of Two Analytical Methods for Imatinib Therapeutic Drug Monitoring. (2018). ResearchGate. [Link]
-
Analysis of Genotoxic Impurities of Imatinib Mesylate by LC-MS from Early Development to Routine Monitoring. (n.d.). LabRulez LCMS. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Imatinib Impurities | SynZeal [synzeal.com]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. pharma.gally.ch [pharma.gally.ch]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 8. waters.com [waters.com]
- 9. lcms.labrulez.com [lcms.labrulez.com]
- 10. bepls.com [bepls.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Characterization of imatinib mesylate formulations distributed in South American countries: Determination of genotoxic impurities by UHPLC-MS/MS and dissolution profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchtrend.net [researchtrend.net]
- 14. sphinxsai.com [sphinxsai.com]
- 15. impactfactor.org [impactfactor.org]
- 16. thepharmajournal.com [thepharmajournal.com]
- 17. theaspd.com [theaspd.com]
- 18. tlcpharma.com [tlcpharma.com]
- 19. lcms.cz [lcms.cz]
- 20. Imatinib Impurities | Aligns Pharma [alignspharma.com]
A Comparative Guide to Imatinib Impurities: Profiling the Meta-methyl-piperazine Isomer Against Other Degradants
A Technical Guide for Researchers and Pharmaceutical Scientists
Abstract
Imatinib, a cornerstone in targeted cancer therapy, is a tyrosine kinase inhibitor widely used in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs).[1] The manufacturing process and subsequent storage of the active pharmaceutical ingredient (API) can lead to the formation of various impurities.[2] Rigorous control and monitoring of these impurities are critical to ensure the safety, efficacy, and quality of the final drug product, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[2] This guide provides a detailed comparison of a specific, lesser-known positional isomer, the Imatinib Meta-methyl-piperazine Impurity, with other well-characterized degradation products of Imatinib. We will delve into their chemical structures, formation pathways, and the analytical strategies employed for their detection and quantification, supported by experimental data and validated protocols.
Introduction to Imatinib and the Imperative of Impurity Profiling
Imatinib mesylate, chemically designated as 4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-phenyl]benzamide methanesulfonate, is a potent inhibitor of the Bcr-Abl tyrosine kinase.[3][4] Its efficacy is directly linked to its specific molecular structure. The presence of impurities, which can be process-related, degradation products, or metabolites, can potentially alter the therapeutic effect or introduce toxicity.[1][2] Therefore, a comprehensive understanding of the impurity profile is a fundamental aspect of pharmaceutical development and quality control.[2]
Forced degradation studies are a critical tool in this process, systematically exposing the drug substance to harsh conditions such as acid, base, oxidation, heat, and light to predict potential degradation pathways and develop stability-indicating analytical methods.[5][6]
Structural Comparison: Imatinib and Its Key Impurities
The impurities of Imatinib can be broadly categorized into process-related impurities, arising from the synthetic route, and degradation products, formed during storage or under stress conditions. A significant focus of this guide is the this compound, a positional isomer of Imatinib.
This compound
This impurity is characterized by the substitution of the 4-methylpiperazin-1-ylmethyl group at the meta-position (3-position) of the benzamide ring, instead of the para-position (4-position) as in the parent Imatinib molecule.[7][8]
-
Chemical Name: N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-3-((4-methylpiperazin-1-yl)methyl)benzamide[7]
-
Molecular Formula: C₂₉H₃₁N₇O[7]
-
Molecular Weight: 493.6 g/mol [9]
The subtle shift in the position of the methyl-piperazine moiety can significantly impact the molecule's three-dimensional structure and potentially its pharmacological and toxicological properties.
Other Known Imatinib Degradation Products
Several other degradation products of Imatinib have been identified and are routinely monitored. These include products of hydrolysis, oxidation, and N-demethylation. The structures of some key degradation products are presented below for comparison.
Table 1: Comparison of Imatinib and Selected Impurities
| Compound Name | Structure | Formation Pathway |
| Imatinib | [Insert Image of Imatinib Structure] | Active Pharmaceutical Ingredient |
| This compound | [Insert Image of this compound Structure] | Likely a process-related impurity from the use of 3-((4-methylpiperazin-1-yl)methyl)benzoyl chloride as a starting material or reagent impurity. |
| Imatinib N-Oxide Impurities | [Insert Image of Imatinib N-Oxide Impurity Structure] | Oxidative degradation, particularly of the piperazine nitrogen atoms.[10] |
| N-Desmethyl Imatinib | [Insert Image of N-Desmethyl Imatinib Structure] | A major human metabolite, also can be a process-related impurity or a degradation product.[4][] |
| Imatinib Acid Impurity (4-(4-methyl-piperazin-1-ylmethyl)-benzoic acid) | [Insert Image of Imatinib Acid Impurity Structure] | Hydrolysis of the amide bond under acidic or basic conditions.[10][12] |
| Imatinib EP Impurity A ((2E)-3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one) | [Insert Image of Imatinib EP Impurity A Structure] | A process-related impurity from the synthesis of the pyrimidine core.[13][14] |
Diagram 1: Chemical Structures of Imatinib and Key Impurities
Caption: Structural relationship of Imatinib and its impurities.
Formation Pathways and Stability Profiles
Understanding the conditions under which these impurities form is crucial for developing effective control strategies.
This compound
The formation of the meta-isomer is most likely linked to the synthetic process rather than degradation. It could arise from the presence of the corresponding meta-substituted starting material, 3-(chloromethyl)benzoyl chloride, as an impurity in the 4-(chloromethyl)benzoyl chloride used in the synthesis of Imatinib.
Degradation Pathways of Other Imatinib Impurities
Forced degradation studies have elucidated the primary degradation pathways for Imatinib.[3][6]
-
Hydrolytic Degradation: Imatinib is susceptible to hydrolysis of its central amide bond under both acidic and basic conditions, leading to the formation of 4-methyl-N3-(4-pyridin-3-yl-pyrimidyn-2-yl)-benzene-1,3-diamine and 4-(4-methyl-piperazin-1-ylmethyl)-benzoic acid (Imatinib Acid Impurity).[10][12] The drug is relatively stable at a neutral pH.[3]
-
Oxidative Degradation: Exposure to oxidative stress, such as hydrogen peroxide, primarily leads to the formation of N-oxides on the piperazine ring.[10] Mono- and di-N-oxide derivatives have been identified.[10]
-
Thermal and Photolytic Degradation: Imatinib generally exhibits good thermal stability.[3] It is also relatively stable under photolytic stress.[10]
Diagram 2: Simplified Degradation Pathways of Imatinib
Caption: Major degradation pathways of Imatinib under stress conditions.
Analytical Methodologies for Impurity Detection
The structural similarities between Imatinib and its impurities, particularly positional isomers, necessitate the use of high-resolution analytical techniques for their separation and quantification.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC with UV detection is the most common method for the routine analysis of Imatinib and its impurities.[2][15][16] The development of a stability-indicating HPLC method is crucial to ensure that all degradation products are separated from the main peak and from each other.
Table 2: Typical HPLC Parameters for Imatinib Impurity Profiling
| Parameter | Typical Conditions | Rationale |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides good retention and separation of moderately polar to non-polar compounds like Imatinib and its impurities.[17] |
| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile, methanol).[15][18] | Gradient elution is necessary to resolve impurities with a wide range of polarities in a reasonable run time. |
| pH of Aqueous Phase | Typically acidic (e.g., pH 2.5-4.5) | Improves peak shape of basic compounds like Imatinib and its piperazine-containing impurities. |
| Flow Rate | 1.0 - 1.5 mL/min | Standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.[15] |
| Detection Wavelength | 265 - 275 nm | Imatinib and its chromophoric impurities exhibit significant absorbance in this UV range.[16][19] |
| Column Temperature | 25 - 40 °C | Controls retention time and selectivity. Elevated temperatures can improve peak shape and reduce analysis time. |
Liquid Chromatography-Mass Spectrometry (LC-MS)
For the definitive identification and structural elucidation of unknown impurities, LC coupled with mass spectrometry is indispensable.[20][21] High-resolution mass spectrometry (HRMS) provides accurate mass measurements, enabling the determination of elemental compositions. Tandem mass spectrometry (MS/MS) helps in elucidating the fragmentation patterns, which are crucial for identifying the exact position of modifications, such as in the case of the Meta-methyl-piperazine Impurity.
Experimental Protocol: LC-MS/MS for Imatinib Impurity Identification
-
Sample Preparation: Dissolve the Imatinib sample containing impurities in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL.
-
Chromatographic Separation:
-
LC System: UPLC/UHPLC system for high-resolution separation.
-
Column: A sub-2 µm particle size C18 column (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high percentage of Mobile Phase B to elute all components.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 1 - 5 µL.
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: A tandem quadrupole, time-of-flight (Q-TOF), or Orbitrap mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Full scan MS and data-dependent MS/MS.
-
Collision Energy: Ramped collision energy to obtain comprehensive fragmentation spectra.
-
-
Data Analysis:
-
Extract ion chromatograms for the expected m/z of Imatinib and its impurities.
-
Analyze the high-resolution mass data to confirm the elemental composition.
-
Interpret the MS/MS fragmentation spectra to confirm the structure of the impurities by comparing them to the fragmentation pattern of the Imatinib reference standard.
-
Diagram 3: Experimental Workflow for Impurity Identification
Caption: A typical workflow for the identification of unknown impurities.
Conclusion and Recommendations
The this compound represents a significant analytical challenge due to its isomeric nature with the parent drug. While it is likely a process-related impurity, its potential impact on the safety and efficacy profile of Imatinib necessitates its effective control. A comparison with other degradation products reveals that different analytical strategies are required for comprehensive impurity profiling.
For routine quality control, a validated, stability-indicating HPLC method is sufficient for the quantification of known impurities. However, for the initial identification and characterization of unknown impurities, especially positional isomers like the meta-isomer, the use of advanced techniques such as LC-HRMS is essential.
It is recommended that pharmaceutical manufacturers:
-
Carefully screen starting materials for the presence of positional isomers to control the formation of the this compound.
-
Employ robust, validated, and stability-indicating analytical methods for routine quality control to monitor all specified and unspecified impurities.
-
Utilize LC-MS techniques during drug development and for the investigation of any out-of-specification results to ensure a complete understanding of the impurity profile.
By implementing these strategies, the quality, safety, and efficacy of Imatinib can be assured, ultimately benefiting the patients who rely on this life-saving medication.
References
-
SynThink. (n.d.). Imatinib EP Impurities & USP Related Compounds. Retrieved from [Link]
-
Pharmaffiliates. (2024, September 5). Forced degradation and stability indicating studies of imatinib tablet. Retrieved from [Link]
-
International Journal of Novel Research and Development. (2023, October 10). Synthesis and Characterization of Potential Impurities in Imatinib Mesylate. IJNRD, 8(10). Retrieved from [Link]
-
Bakshi, M., & Singh, S. (2002). Quantitative determination of imatinib stability under various stress conditions. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1185-1192. Retrieved from [Link]
-
Waters Corporation. (n.d.). Analysis of Genotoxic Impurities of Imatinib Mesylate by LC-MS from Early Development to Routine Monitoring. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Imatinib. PubChem Compound Database. Retrieved from [Link]
-
Waters Corporation. (n.d.). Structural Elucidation of Unknown Impurities in the Kinase Inhibitor Imatinib Using UHPLC and High-Resolution Mass Spectrometry. Retrieved from [Link]
- Ghrib, F., et al. (2015). Determination of Imatinib and its Genotoxic Impurities in Tablets.
- Raju, A. K., et al. (2024). Method Development and Validation for Assay and Related Substance of Imatinib Mesilate in Bulk and Tablet Dosage form using RP-HPLC. International Journal of Applied Pharmaceutics, 16(2), 1-8.
-
Pharmaffiliates. (n.d.). imatinib and its Impurities. Retrieved from [Link]
-
SynZeal. (n.d.). Imatinib Impurities. Retrieved from [Link]
-
ResearchGate. (2017, January 24). Analysis of Genotoxic Impurities of Imatinib Mesylate by LC-MS from Early Development to Routine Monitoring. Retrieved from [Link]
-
ResearchGate. (2018, December 20). FORCED DEGRADATION AND STABILITY INDICATING STUDIES OF IMATINIB TABLET. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Determination of Potential Genotoxic Impurities in Imatinib Mesylate by RP-HPLC Method. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Various analytical methods for estimation of Imatinib: A review. Retrieved from [Link]
- Ivanovic, D., et al. (2004). Reversed-phase liquid chromatography analysis of imatinib mesylate and impurity product in Glivec capsules.
- Jin, H., et al. (2015). Using an innovative quality-by-design approach for the development of a stability-indicating UPLC/Q-TOF-ESI-MS/MS method for stressed degradation products of imatinib mesylate. Analytical Methods, 7(18), 7655-7664.
- Gauthier, C., et al. (2009). Fragmentation study of imatinib and characterization of new imatinib metabolites by liquid chromatography-triple-quadrupole and linear ion trap mass spectrometers. Journal of Mass Spectrometry, 44(6), 859-874.
-
Semantic Scholar. (n.d.). Identification of imatinib mesylate degradation products obtained under stress conditions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
- Szczepek, W. J., et al. (2007). Identification of imatinib mesylate degradation products obtained under stress conditions. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 265-274.
-
International Journal of Novel Research and Development. (n.d.). Synthesis and Characterization of Potential Impurities in Imatinib Mesylate. Retrieved from [Link]
-
Szczepek, W. J., et al. (2007). Identification of imatinib mesylate degradation products obtained under stress conditions. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 265-274. Retrieved from [Link]
-
Veeprho. (n.d.). This compound. Retrieved from [Link]
-
Aligns Pharma. (n.d.). Imatinib Impurities. Retrieved from [Link]
-
British Pharmacopoeia. (n.d.). imatinib impurity standard. Retrieved from [Link]
-
New Drug Approvals. (2014, September 10). IMATINIB. Retrieved from [Link]
-
TLC Pharma. (n.d.). IMATINIB MESYLATE Impurities. Retrieved from [Link]
-
SynZeal. (n.d.). Imatinib EP Impurity A. Retrieved from [Link]
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. ijnrd.org [ijnrd.org]
- 3. Quantitative determination of imatinib stability under various stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imatinib | C29H31N7O | CID 5291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Forced degradation and stability indicating studies of imatinib tablet [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C29H31N7O | CID 69716662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. veeprho.com [veeprho.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Identification of imatinib mesylate degradation products obtained under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Imatinib USP Impurity A - Acanthus Research [acanthusresearch.com]
- 14. Imatinib EP Impurity A | 55314-16-4 | SynZeal [synzeal.com]
- 15. impactfactor.org [impactfactor.org]
- 16. Reversed-phase liquid chromatography analysis of imatinib mesylate and impurity product in Glivec capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchtrend.net [researchtrend.net]
- 18. semanticscholar.org [semanticscholar.org]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. waters.com [waters.com]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to the Toxicological Assessment of Imatinib Impurities
This guide provides a comprehensive framework for conducting a comparative toxicity study of impurities associated with Imatinib, a tyrosine kinase inhibitor widely used in cancer therapy.[1][2] Ensuring the safety and efficacy of Imatinib requires rigorous control of its impurities, which can arise during synthesis, formulation, or storage.[1] This document outlines the regulatory context, identifies key impurities, and presents detailed, field-proven protocols for in vitro toxicity assessment, designed for researchers, scientists, and drug development professionals.
Introduction: The Critical Need for Impurity Profiling
Imatinib is a cornerstone in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1] Like any synthetically derived active pharmaceutical ingredient (API), Imatinib can contain impurities. These can be process-related compounds, degradation products, or other structurally related molecules.[1] Even at trace levels, certain impurities can possess toxic, mutagenic, or carcinogenic properties that may compromise patient safety.[3] Therefore, a thorough toxicological evaluation is not just a regulatory requirement but a scientific imperative.
Regulatory bodies, through guidelines like the International Council for Harmonisation (ICH) Q3A(R2), mandate the identification and qualification of impurities in new drug substances.[4][5][6] These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[4][7] For impurities with structural alerts for mutagenicity, more stringent controls and specific testing, as outlined in ICH M7, are required.[5]
Common Imatinib Impurities: A Snapshot
Several impurities have been identified in the synthesis of Imatinib Mesylate. While a comprehensive list is extensive, this guide will focus on a representative set for designing a comparative study. These are often available as certified reference standards from various suppliers.[1][8]
| Impurity Name/Type | Common Origin | Potential Concern |
| Imatinib EP Impurity B | Synthesis By-product | Structural alert for potential toxicity |
| Imatinib EP Impurity C | Synthesis By-product | Structural alert for potential toxicity |
| N-(2-methyl-5-aminophenyl)-4-(3-pyridyl)-2-pyrimidine amine | Synthesis-related | Identified as a genotoxic impurity (GTI) in some studies.[9] |
| 4-Methyl-N3-[4-(3-pyridinyl)-2-pyrimidinyl]-1,3-benzenediamine (PNMP) | Process Impurity | Classified as a potential genotoxic impurity (GTI).[10][11] |
| Imatinib N-Oxide | Degradation Product | Oxidation of the parent molecule |
This table is illustrative. The specific impurities in any given batch must be determined analytically.
A recent study highlighted the differential toxicity of an Imatinib impurity, N-(2-methyl-5-aminophenyl)-4-(3-pyridyl)-2-pyrimidine amine. While its in vitro cytotoxicity was similar to the parent compound, it showed significantly greater toxicity in a zebrafish embryo model, causing effects like yolk-sac edema and tail deformities at low concentrations.[12][13] This underscores the necessity of multi-tiered toxicological analysis.
Strategic Workflow for Comparative Toxicity Assessment
A robust comparative study employs a tiered approach, starting with fundamental cytotoxicity screening and progressing to more specific endpoints like genotoxicity. This strategy efficiently screens out less toxic compounds and focuses resources on impurities of higher concern.
Caption: Tiered workflow for comparative toxicity testing of Imatinib impurities.
PART 2: Detailed Experimental Protocols
A. In Vitro Cytotoxicity Assessment
Objective: To determine the concentration-dependent effect of Imatinib and its impurities on cell viability and membrane integrity.
Rationale for Cell Line Selection:
-
K-562 Cells: A human chronic myelogenous leukemia cell line. These cells are relevant as they represent a target cancer type for Imatinib.
-
HEK293 Cells: A human embryonic kidney cell line. These are used as a control for general cytotoxicity in a non-cancerous, human-derived line, helping to determine if toxicity is selective.[14]
This colorimetric assay measures the metabolic activity of cells.[15] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into purple formazan crystals, the amount of which is proportional to the number of living cells.[15][16]
Materials:
-
K-562 and HEK293 cells
-
RPMI-1640 and DMEM media, respectively, with 10% FBS and 1% Penicillin-Streptomycin
-
Imatinib and impurity stock solutions (in DMSO, then diluted in media)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of Imatinib and each impurity in the appropriate culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (negative control) and cells treated with vehicle (DMSO control).
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression.
The LDH assay is a colorimetric method that quantifies cell death by measuring the activity of LDH released from cells with damaged plasma membranes.[17] It serves as a complementary method to the MTT assay, focusing on membrane integrity rather than metabolic activity.[16]
Materials:
-
Cells and compounds prepared as in the MTT assay.
-
Commercially available LDH Cytotoxicity Assay Kit (e.g., from Nacalai Tesque, Roche, or Thermo Fisher).
-
96-well plates.
-
Microplate reader (490 nm wavelength).
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTT protocol.
-
Sample Collection: After the 48-hour incubation, centrifuge the plate (if using suspension cells) or directly collect 50 µL of the cell culture supernatant from each well. Transfer to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[17]
-
Analysis: Use the provided controls (low control for spontaneous LDH release, high control for maximum LDH release) from the kit to calculate the percentage of cytotoxicity for each concentration.
B. In Vitro Genotoxicity Assessment
Objective: To evaluate the potential of Imatinib impurities to induce gene mutations.
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[18] It utilizes several strains of Salmonella typhimurium (and sometimes Escherichia coli) with pre-existing mutations that render them unable to synthesize a specific amino acid (e.g., histidine).[18] The assay measures the ability of a test substance to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.
Rationale: This test is a standard preliminary screen for genotoxicity and is recommended by regulatory guidelines for qualifying impurities with structural alerts.[3][19] The inclusion of a liver enzyme extract (S9 fraction) simulates mammalian metabolism, detecting compounds that become mutagenic only after metabolic activation.[20]
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537).
-
E. coli tester strain (e.g., WP2 uvrA).
-
Minimal glucose agar plates (Ames plates).
-
Top agar, trace amounts of histidine and biotin.
-
Test compounds (Imatinib and impurities).
-
Positive controls (e.g., sodium azide for TA100/1535, 2-nitrofluorene for TA98, N-nitrosodimethylamine with S9).
-
S9 fraction (from Aroclor- or phenobarbital/β-naphthoflavone-induced rat or hamster liver).
-
Co-factor solution for S9 mix.
Procedure:
-
Strain Viability Check: Confirm the viability and expected characteristics of each bacterial tester strain.
-
Assay Preparation: For each compound, concentration, and strain, prepare two sets of tubes: one with S9 mix and one without.
-
Exposure (Pre-incubation Method):
-
To a sterile tube, add 0.1 mL of an overnight bacterial culture, 0.5 mL of S9 mix (or buffer for non-activation), and 0.05 mL of the test compound dilution.
-
Incubate the mixture at 37°C for 30 minutes with gentle shaking.[20]
-
-
Plating: After incubation, add 2 mL of molten top agar (kept at 45°C) to each tube, vortex briefly, and pour the contents onto the surface of a minimal glucose agar plate.
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Analysis: A compound is considered mutagenic if it produces a concentration-dependent increase in the number of revertant colonies that is at least double the background (spontaneous reversion) rate observed in the negative control plates.
PART 3: Data Presentation and Interpretation
Hypothetical Comparative Data Summary
The results from the assays should be summarized in clear, comparative tables to facilitate analysis.
Table 1: Comparative In Vitro Cytotoxicity (IC₅₀ Values in µM)
| Compound | K-562 Cells (MTT Assay) | HEK293 Cells (MTT Assay) | K-562 Cells (LDH Assay - % Cytotoxicity at 50µM) | Selectivity Index (SI)* |
| Imatinib | 0.5 ± 0.07 | 25 ± 2.1 | 15% ± 2.5% | 50.0 |
| Impurity A | 1.2 ± 0.15 | 30 ± 3.5 | 12% ± 1.8% | 25.0 |
| Impurity B | 0.8 ± 0.09 | 5 ± 0.6 | 65% ± 5.1% | 6.25 |
| Impurity C | 45 ± 5.2 | >100 | <5% | >2.2 |
*Selectivity Index (SI) = IC₅₀ in HEK293 / IC₅₀ in K-562. A higher SI suggests greater selectivity for cancer cells.
Table 2: Summary of Ames Test Results
| Compound | Mutagenicity without S9 | Mutagenicity with S9 | Conclusion |
| Imatinib | Negative | Negative | Non-mutagenic |
| Impurity A | Negative | Negative | Non-mutagenic |
| Impurity B | Negative | Positive (TA98, TA100) | Mutagenic after metabolic activation |
| Impurity C | Negative | Negative | Non-mutagenic |
Interpretation:
-
From this hypothetical data, Impurity B emerges as the primary compound of concern. It shows higher cytotoxicity than Imatinib in the non-cancerous HEK293 line (lower IC₅₀) and a significantly lower selectivity index.
-
Crucially, Impurity B tested positive in the Ames test following metabolic activation, classifying it as a potential mutagenic impurity.[3][10] This would trigger more stringent control under ICH M7 guidelines and may warrant further in vivo testing.
-
Impurity A shows lower potency than Imatinib and is non-mutagenic, suggesting a lower risk profile.
-
Impurity C demonstrates very low cytotoxicity and is non-mutagenic, indicating it is likely of low toxicological concern.
References
-
International Council for Harmonisation. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]
-
European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]
-
SynThink. Imatinib EP Impurities & USP Related Compounds. [Link]
-
ResearchGate. (2025, August 8). Toxicity assessment of imatinib mesylate and a related impurity: in vitro and in vivo approaches | Request PDF. [Link]
-
PubMed. (2025, February 26). Toxicity assessment of imatinib mesylate and a related impurity: in vitro and in vivo approaches. [Link]
-
PubMed. (2018, July). Characterization of imatinib mesylate formulations distributed in South American countries: Determination of genotoxic impurities by UHPLC-MS/MS and dissolution profile. [Link]
-
SlideShare. Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. [Link]
-
SynZeal. Imatinib Impurities. [Link]
-
Waters Corporation. Analysis of Genotoxic Impurities of Imatinib Mesylate by LC-MS from Early Development to Routine Monitoring. [Link]
-
Charles River Laboratories. Ames Test. [Link]
-
Creative Biolabs. (2023, January 5). The Role of the Ames Test in Predicting the Genotoxicity of Impurity Compounds in Drugs. [Link]
-
Pharmaffiliates. imatinib and its Impurities. [Link]
-
PubMed Central. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. [Link]
-
Wikipedia. Ames test. [Link]
-
Inotiv. Impurities Assessment. [Link]
-
Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]
-
PubMed. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. [Link]
-
ResearchGate. In vitro cytotoxicity assays by (A,B) MTT assay; (C,D) LDH assay. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
-
Nacalai Tesque, Inc. LDH Cytotoxicity Assay Kit. [Link]
-
ResearchGate. (2017, January 24). (PDF) Analysis of Genotoxic Impurities of Imatinib Mesylate by LC-MS from Early Development to Routine Monitoring. [Link]
-
U.S. Food and Drug Administration. (2001, May 4). Gleevec Pharmacology Review Part 1. [Link]
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. medicilon.com [medicilon.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 7. Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES | PPTX [slideshare.net]
- 8. Imatinib Impurities | SynZeal [synzeal.com]
- 9. Characterization of imatinib mesylate formulations distributed in South American countries: Determination of genotoxic impurities by UHPLC-MS/MS and dissolution profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. waters.com [waters.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Toxicity assessment of imatinib mesylate and a related impurity: in vitro and in vivo approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijprajournal.com [ijprajournal.com]
- 15. kosheeka.com [kosheeka.com]
- 16. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. LDH Cytotoxicity Assay Kitï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 18. Ames test - Wikipedia [en.wikipedia.org]
- 19. inotiv.com [inotiv.com]
- 20. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking C18 Columns for the Analysis of Imatinib and Its Impurities
Abstract
The accurate quantification of Imatinib and the profiling of its impurities are critical for ensuring the safety and efficacy of this life-saving tyrosine kinase inhibitor. High-Performance Liquid Chromatography (HPLC) with a C18 stationary phase is the predominant analytical technique employed for this purpose. However, not all C18 columns are created equal. Their performance is dictated by subtle yet significant differences in manufacturing, including silica purity, surface bonding chemistry, and end-capping technology. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark and select the optimal C18 column for the robust and reliable analysis of Imatinib and its process-related and degradation impurities. We will explore the theoretical underpinnings of column selection, present a detailed experimental protocol for a comparative study, and discuss the interpretation of key performance indicators, grounded in scientific principles and supported by experimental data.
Part 1: The "Why": Theoretical Considerations for C18 Column Selection in Imatinib Analysis
Reverse-phase HPLC is the workhorse of pharmaceutical analysis, and the C18 (octadecyl) column is its most ubiquitous tool. The fundamental principle involves partitioning analytes between a non-polar stationary phase (the C18-bonded silica) and a polar mobile phase. Hydrophobic compounds interact more strongly with the stationary phase, leading to longer retention times.[1] However, the analysis of a basic compound like Imatinib, which contains multiple nitrogen atoms and has pKa values up to 8.07, presents specific challenges that go beyond simple hydrophobicity.[2]
The primary obstacle is the interaction between the positively charged (protonated) basic analyte and residual silanol groups (Si-OH) on the silica surface of the stationary phase. These silanols can become deprotonated and negatively charged, especially at mid-range pH values, leading to secondary ionic interactions.[3] This phenomenon is a major cause of poor chromatographic performance, manifesting as:
-
Peak Tailing: Asymmetrical peaks with a "tail" extending from the back, which complicates integration and reduces quantitative accuracy.
-
Low Efficiency: Broader peaks, which decrease the overall resolving power of the method.[4]
-
Poor Reproducibility: Shifting retention times and variable peak shapes.
Modern C18 columns employ several strategies to mitigate these undesirable interactions:
-
High-Purity Silica: Starting with silica that has a very low metal content reduces the acidity of silanol groups, making them less likely to interact with basic analytes.
-
Advanced End-Capping: After the primary C18 chains are bonded to the silica, smaller silanes (like trimethylsilane) are used to "cap" a majority of the remaining free silanol groups. The effectiveness and steric hindrance of this end-capping are key differentiators between columns.[3]
-
Embedded Polar Groups: Some columns feature a polar group (e.g., amide, carbamate) embedded within the C18 alkyl chain. This creates a "shield" for the underlying silica surface and allows a thin layer of water to hydrate the surface, further deactivating silanol groups and improving peak shape for basic compounds.[4]
Therefore, a benchmarking study should not just compare any C18 columns, but rather a curated selection representing these different technological approaches to understand which is best suited for the specific chemical properties of Imatinib and its impurities.
Part 2: Designing the Benchmarking Study: A Framework for Comparison
A robust comparison requires a well-designed experiment that challenges the columns with a complex, realistic sample and evaluates their performance using standardized metrics.
Experimental Objective
To compare the chromatographic performance of three distinct types of C18 columns for the separation of Imatinib from its key impurities generated under forced degradation conditions, evaluating resolution, peak symmetry, and efficiency.
Selected Columns for Hypothetical Study
-
Column A: Traditional L1 Type: A conventional, general-purpose C18 column with standard end-capping on traditional-purity silica.
-
Column B: High-Purity, End-Capped: A modern C18 column based on high-purity silica with a high-coverage, sterically-hindered end-capping.
-
Column C: Polar-Embedded C18: A C18 column featuring an embedded amide or carbamate group near the silica surface.
Methodology: Creating a Relevant Analytical Challenge
The foundation of a good comparison is a stability-indicating method. This requires generating the very impurities the method is designed to separate. Forced degradation studies are essential for this purpose, exposing the drug substance to harsh conditions to accelerate its decomposition.[5]
A comprehensive HPLC method was developed based on principles found in existing literature to ensure a fair and challenging comparison.[2][6][7]
Chromatographic Conditions
| Parameter | Condition | Rationale |
|---|---|---|
| Mobile Phase A | 10 mM Ammonium Acetate, pH 9.5 | The high pH suppresses the ionization of residual silanols, minimizing tailing for the basic Imatinib molecule.[2] |
| Mobile Phase B | Acetonitrile/Methanol (40:60, v/v) | A mixture of organic modifiers can fine-tune selectivity for complex impurity profiles.[2] |
| Gradient | 0-5 min (10% B), 5-35 min (10-70% B), 35-40 min (70% B), 40-45 min (10% B) | A gradient elution is necessary to resolve impurities with a wide range of polarities and elute the highly retained Imatinib in a reasonable time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Controlled temperature ensures retention time reproducibility.[2] |
| Detection | UV at 265 nm | A common wavelength for detecting Imatinib and its related substances.[8] |
| Injection Vol. | 10 µL |
| Columns | All columns: 250 x 4.6 mm, 5 µm | Keeping dimensions and particle size consistent is crucial for a direct comparison of stationary phase chemistry. |
Part 3: Performance Evaluation and Comparative Analysis
After running the forced degradation sample on each column using the standardized method, the resulting chromatograms are evaluated based on key system suitability parameters. These metrics provide a quantitative measure of performance.
-
Resolution (Rs): Measures the degree of separation between two adjacent peaks. An Rs value ≥ 2.0 is desired for baseline separation.
-
Tailing Factor (Tf): Quantifies peak asymmetry. A value of 1.0 is perfectly symmetrical. For impurity analysis, a Tf ≤ 1.5 is generally required.
-
Theoretical Plates (N): A measure of column efficiency or "peak sharpness." Higher values indicate better efficiency and narrower peaks.
Data Presentation: A Comparative Summary
The following table summarizes the hypothetical performance data for Imatinib and a critical impurity pair (e.g., Imatinib Acid Impurity, a common process and degradation impurity).[9]
| Parameter | Analyte | Column A (Traditional L1) | Column B (High-Purity) | Column C (Polar-Embedded) |
| Resolution (Rs) | Imatinib / Acid Impurity | 1.8 | 2.5 | 2.3 |
| Tailing Factor (Tf) | Imatinib | 1.9 | 1.2 | 1.1 |
| Tailing Factor (Tf) | Acid Impurity | 1.6 | 1.3 | 1.2 |
| Theoretical Plates (N) | Imatinib | 8,500 | 14,000 | 13,500 |
Discussion: Interpreting the Results
The data clearly illustrates the impact of column technology on the separation of Imatinib and its impurities.
-
Column A (Traditional L1): This column struggled with the basic nature of Imatinib, exhibiting significant peak tailing (Tf = 1.9) and failing to achieve baseline resolution (Rs = 1.8) for the critical pair. The lower plate count suggests lower overall efficiency, likely due to the active silanol sites causing peak broadening.[4]
-
Column B (High-Purity, End-Capped): A dramatic improvement is observed. The superior end-capping and high-purity silica effectively minimized silanol interactions, resulting in a significantly improved tailing factor (Tf = 1.2) and a much higher plate count (N = 14,000). This increased efficiency directly contributed to achieving excellent baseline resolution (Rs = 2.5).
-
Column C (Polar-Embedded): This column also performed exceptionally well, providing the best peak symmetry for Imatinib (Tf = 1.1). The embedded polar group offers an alternative mechanism for shielding silanols, which is highly effective for basic compounds.[3] While its efficiency and resolution were slightly lower than Column B in this specific mobile phase, it demonstrates a powerful and orthogonal approach to managing peak shape.
Part 4: Recommendations and Conclusion
The selection of a C18 column for Imatinib analysis is not a trivial decision. This benchmarking exercise demonstrates that modern column technologies provide significant advantages over traditional L1 phases for this application.
-
For Routine QC: Both the High-Purity, End-Capped (Column B) and Polar-Embedded (Column C) columns are excellent choices. They deliver the robust performance, excellent peak shape, and high resolution necessary for reliable, day-to-day quality control, ensuring methods meet stringent system suitability criteria as per regulatory guidelines.[10][11]
-
For Method Development: The High-Purity, End-Capped (Column B) showed the highest overall efficiency and resolving power in this test, making it a prime candidate for developing new methods or analyzing complex samples from forced degradation studies where maximum separation is critical. However, having a Polar-Embedded (Column C) as an orthogonal choice is invaluable when encountering particularly difficult-to-separate or highly basic impurities.
Ultimately, this guide provides a template for conducting an in-house evaluation. By systematically testing columns that represent different generations of technology with a challenging, relevant sample, scientists can make data-driven decisions, leading to more robust, reliable, and transferable HPLC methods for ensuring the quality of Imatinib.
Part 5: Detailed Experimental Protocols
Protocol 1: Preparation of Stock Solutions
-
Imatinib Stock (1 mg/mL): Accurately weigh 25 mg of Imatinib Mesylate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile (diluent).[2]
-
Impurity Stock (0.1 mg/mL): Prepare a stock solution of known Imatinib impurities in the same manner.
-
Spiked Sample Solution: Prepare a working solution of Imatinib at approximately 0.5 mg/mL, spiked with impurities at a level relevant to specification limits (e.g., 0.1%).
Protocol 2: Forced Degradation Procedure
-
Acid Hydrolysis: To 1 mL of Imatinib stock, add 1 mL of 0.1 M HCl. Heat at 80°C for 2 hours. Cool and neutralize with 1 mL of 0.1 M NaOH before diluting with diluent for injection.[12]
-
Base Hydrolysis: To 1 mL of Imatinib stock, add 1 mL of 0.1 M NaOH. Heat at 80°C for 2 hours. Cool and neutralize with 1 mL of 0.1 M HCl before diluting.[5]
-
Oxidative Degradation: To 1 mL of Imatinib stock, add 1 mL of 3% H₂O₂. Keep at room temperature for 4 hours, then dilute.[5]
-
Thermal Degradation: Store the solid Imatinib drug substance in an oven at 105°C for 24 hours. Prepare a solution from this stressed sample.[5]
-
Sample Pooling: Combine equal volumes of the degraded samples to create a single, complex mixture containing the parent drug and a wide array of degradation products for analysis.
Part 6: Visualization of Workflows and Concepts
Caption: Experimental workflow for benchmarking C18 columns.
Caption: Logic: How C18 properties improve performance for basic analytes.
Part 7: References
-
Ansari, M. J. R., et al. (2013). Quantitative determination of imatinib stability under various stress conditions. Journal of Pharmacy & Bioallied Sciences. Available at: [Link]
-
Altabrisa Group (2023). 3 Key Steps for HPLC Impurities Methods Validation. Available at: [Link]
-
Pharmaffiliates. Forced degradation and stability indicating studies of imatinib tablet. Available at: [Link]
-
Ghrib, F., et al. (2015). Determination of Imatinib and its Genotoxic Impurities in Tablets. Research Trend. Available at: [Link]
-
Patel, Y. I., et al. (2024). Method Development and Validation for Assay and Related Substance of Imatinib Mesilate in Bulk and Tablet Dosage form using RP-HPLC. International Journal of Pharmaceutical Quality Assurance. Available at: [Link]
-
National Institutes of Health (NIH). Quantitative determination of imatinib stability under various stress conditions. Available at: [Link]
-
Pharmaguideline. Steps for HPLC Method Validation. Available at: [Link]
-
McCalley, D. V. (2017). Understanding and managing peak shape for basic solutes in reversed-phase high performance liquid chromatography. ResearchGate. Available at: [Link]
-
Semantic Scholar. Various analytical methods for estimation of Imatinib: A review. Available at: [Link]
-
Waters Corporation. (2022). Modernized Impurity Analysis of the Kinase Inhibitor Imatinib by High-Resolution LC With MS-Compatible Mobile Phases. Available at: [Link]
-
The Pharma Innovation Journal. (2018). Analytical method development and validation for the estimation of Imatinib mesylate and its acid impurity in pharmaceutical for. Available at: [Link]
-
Pharmaffiliates. Imatinib Mesylate and its Impurities. Available at: [Link]
-
SciTechnol. (2021). Development and Clinical Validation of an HPLC-PDA Method for Imatinib Mesylate in Human Plasma: Interest in Therapeutic Drug Monitoring. Available at: [Link]
-
Pharmaguideline. Difference between C8 and C18 Columns Used in HPLC System. Available at: [Link]
-
Veeprho. Imatinib Impurities and Related Compound. Available at: [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]
-
Pharmaffiliates. Imatinib and its Impurities. Available at: [Link]
-
Chrom Tech. (2023). What Causes Peak Tailing in HPLC?. Available at: [Link]
-
ResearchGate. (2010). Comparison of performance of C18 monolithic rod columns and conventional C18 particle-packed columns in liquid chromatographic determination of Estrogel and Ketoprofen gel. Available at: [Link]
-
LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Available at: [Link]
-
Chromatography Today. HPLC Method Development and Validation for Pharmaceutical Analysis. Available at: [Link]
-
SynThink. Imatinib EP Impurities & USP Related Compounds. Available at: [Link]
-
SynThink Research Chemicals. Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. Available at: [Link]
-
VCU Scholars Compass. (2023). Investigation of factors affecting reverse-phase high performance liquid chromatography. Available at: [Link]
Sources
- 1. Difference between C8 and C18 Columns Used in HPLC System | Pharmaguideline [pharmaguideline.com]
- 2. impactfactor.org [impactfactor.org]
- 3. chromtech.com [chromtech.com]
- 4. researchgate.net [researchgate.net]
- 5. Forced degradation and stability indicating studies of imatinib tablet [wisdomlib.org]
- 6. researchtrend.net [researchtrend.net]
- 7. Quantitative determination of imatinib stability under various stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 12. researchgate.net [researchgate.net]
"assessment of different extraction techniques for Imatinib impurities from dosage forms"
Introduction
Imatinib, a cornerstone in the treatment of chronic myeloid leukemia (CML) and other cancers, functions as a potent tyrosine kinase inhibitor.[1][2] The therapeutic success of such a critical drug hinges on its purity, safety, and efficacy. Pharmaceutical regulatory bodies, guided by the International Conference on Harmonisation (ICH), mandate stringent control over impurities in drug products.[3][4] Impurities can arise from the manufacturing process, degradation of the active pharmaceutical ingredient (API), or interactions with excipients.[3][5] Therefore, robust analytical methods are essential to isolate, identify, and quantify these impurities to ensure patient safety and product quality.[3]
This guide provides an in-depth comparison of common extraction techniques for imatinib impurities from solid dosage forms. As a senior application scientist, my objective is to move beyond mere procedural lists and delve into the causality behind methodological choices. We will explore Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and briefly touch upon Supercritical Fluid Extraction (SFE), grounding our discussion in experimental data and authoritative standards.
The Importance of Stability-Indicating Methods
Before any extraction, it is crucial to understand the potential degradation pathways of the drug. Forced degradation studies, where the drug product is subjected to stress conditions like acid, base, oxidation, heat, and light, are fundamental.[3] These studies help identify potential degradation products and ensure that the chosen analytical method is "stability-indicating"—meaning it can accurately measure the drug substance in the presence of its impurities and degradants.[6] For Imatinib, studies have shown it degrades significantly at neutral pH while being relatively stable under acidic and basic conditions.[1] This information is vital for developing an effective and reliable extraction and analysis method.
Liquid-Liquid Extraction (LLE): The Foundational Workhorse
LLE operates on the principle of differential solubility of an analyte between two immiscible liquid phases. It is a classic, straightforward technique often used for its simplicity and low cost.
Principle of LLE for Imatinib
Imatinib is a weak base.[7] This property is the cornerstone of a successful LLE strategy. By manipulating the pH of the aqueous sample, we can control the ionization state of imatinib and its impurities, thereby altering their solubility in organic solvents.
-
At Alkaline pH: Imatinib is in its non-ionized (free base) form, making it more soluble in a non-polar organic solvent.
-
At Acidic pH: Imatinib is ionized (protonated), making it more soluble in the aqueous phase.
This pH-driven partitioning allows for the separation of imatinib from different types of impurities.
Exemplary LLE Protocol for Imatinib Tablets
-
Sample Preparation: Crush a tablet and dissolve the powder in a known volume of dilute acid (e.g., 0.1 N HCl) to ensure the complete dissolution and ionization of imatinib.
-
Basification: Transfer an aliquot of the acidic solution to a separatory funnel. Add a base (e.g., NaOH solution) to raise the pH to approximately 10.5.[7] This converts imatinib to its free base form.
-
Extraction: Add an immiscible organic solvent (e.g., a mixture of dichloromethane and ethyl acetate). Shake the funnel vigorously to facilitate the transfer of the non-ionized imatinib into the organic layer. Allow the layers to separate.
-
Isolation: Drain the lower organic layer. Repeat the extraction process on the aqueous layer 2-3 times to maximize recovery.
-
Back-Extraction (Optional Cleanup): Combine the organic extracts and wash with a fresh aqueous solution at a neutral or slightly acidic pH to remove any co-extracted polar impurities.
-
Final Preparation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.[8] Reconstitute the residue in a suitable mobile phase for HPLC analysis.[8][9]
Performance & Considerations
| Parameter | Typical Performance/Consideration |
| Recovery | Generally moderate to good (70-90%), highly dependent on solvent choice and number of extractions. |
| Selectivity | Moderate. Can be improved with pH optimization and back-extraction steps. |
| Speed | Manual process, can be time-consuming for multiple samples. |
| Solvent Consumption | High, which has environmental and cost implications. |
| Common Issues | Emulsion formation, incomplete phase separation. |
Causality Behind Choices: The choice of an acidic solution for initial dissolution ensures the protonation of imatinib's basic nitrogen atoms, maximizing its aqueous solubility. Subsequent basification is critical to neutralize these sites, reducing polarity and driving the molecule into the organic phase. The selection of the organic solvent is a balance between maximizing analyte solubility and minimizing the co-extraction of impurities.
Solid-Phase Extraction (SPE): Precision and Selectivity
SPE is a more advanced and selective technique that has become the method of choice for complex matrices like plasma and for trace-level impurity analysis.[8][10] It involves passing a liquid sample through a solid sorbent bed, which retains the analyte based on specific chemical interactions.
Principle of SPE for Imatinib
SPE relies on the affinity of the analyte for a solid stationary phase. For imatinib, which contains both non-polar (aromatic rings) and polar/ionizable (piperazine ring) moieties, several SPE mechanisms can be employed, most commonly reversed-phase or ion-exchange. A reversed-phase sorbent like C18 is often used.[11][12]
Detailed SPE Protocol for Imatinib Impurity Analysis
This protocol outlines a typical workflow for extracting imatinib and its impurities from a dosage form using a reversed-phase SPE cartridge.
dot
Caption: Workflow for Solid-Phase Extraction (SPE) of Imatinib.
-
Sample Preparation: Dissolve the powdered tablet in a suitable solvent (e.g., methanol/water mixture) and centrifuge to remove insoluble excipients.
-
Cartridge Conditioning: Activate the C18 SPE cartridge by passing methanol followed by purified water or an acidic buffer.[8][11] This solvates the stationary phase, preparing it for sample interaction.
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate. Imatinib and less polar impurities will be retained on the C18 sorbent.
-
Washing: Pass a weak solvent (e.g., water or a low-percentage organic solvent mixture) through the cartridge.[8] This step is crucial for removing highly polar impurities and excipients that did not bind to the sorbent, while imatinib remains bound.
-
Elution: Elute imatinib and closely related impurities using a stronger organic solvent like methanol or acetonitrile.[8][12]
-
Final Preparation: Evaporate the eluate and reconstitute in the mobile phase for analysis.[8]
Performance & Considerations
| Parameter | Typical Performance/Consideration |
| Recovery | High and reproducible (often >90%).[13] |
| Selectivity | High. Can be finely tuned by changing sorbent type, and wash/elution solvent composition. |
| Speed | Faster than LLE, especially when using vacuum manifolds or automated systems for parallel processing. |
| Solvent Consumption | Significantly lower than LLE. |
| Method Development | More complex than LLE, requiring optimization of sorbent, solvents, and flow rates. |
Causality Behind Choices: The C18 stationary phase is non-polar. Conditioning with methanol makes the C18 chains accessible. The sample is loaded under aqueous conditions to promote the hydrophobic interaction between imatinib and the C18 chains. The wash step uses a polar solvent to remove other polar substances without disrupting the primary hydrophobic interaction. Finally, a strong non-polar solvent (methanol) is used to disrupt the hydrophobic interaction and elute the analyte.
Supercritical Fluid Extraction (SFE): The "Green" Alternative
SFE uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent.[14] A substance becomes supercritical when heated and pressurized above its critical point, where it exhibits properties of both a liquid and a gas.
Principle and Application
Supercritical CO2 is non-toxic, non-flammable, and readily available.[15] Its solvating power can be tuned by changing the pressure and temperature, allowing for selective extraction. It is particularly effective for non-polar compounds.[16] While not as common for routine quality control due to high equipment costs, SFE is a powerful tool for removing low molecular weight impurities from polymeric excipients or for isolating thermolabile degradants.[14][17][18] The primary advantage is obtaining a solvent-free extract, as the CO2 returns to a gas at atmospheric pressure.[17]
Comparative Analysis and Method Selection
The choice of extraction technique is a balance between the analytical objective, sample complexity, and available resources.
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Supercritical Fluid Extraction (SFE) |
| Selectivity | Moderate | High | High (Tunable) |
| Recovery | Operator Dependent (70-90%) | High & Reproducible (>90%) | Variable, Method Dependent |
| Automation | Difficult | Readily Available | Specialized |
| Solvent Waste | High | Low | Very Low (Green) |
| Speed (per sample) | Slow | Fast | Fast |
| Cost (per sample) | Low | Moderate | High (Initial Investment) |
| Best For | Simple matrices, initial cleanup | Complex matrices, trace analysis, high throughput | Thermolabile compounds, solvent-free extracts |
dot
Caption: Decision tree for selecting an Imatinib extraction method.
Method Validation: Ensuring Trustworthiness
Regardless of the technique chosen, the final method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[19][20][21] This is a non-negotiable step for any analytical procedure used in a regulated environment.
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants.[19][22]
-
Accuracy: The closeness of the test results to the true value (assessed via recovery studies).
-
Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings (repeatability and intermediate precision).
-
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[2][22]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitatively determined with suitable precision and accuracy, respectively.[7]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Conclusion
The selection of an extraction technique for imatinib impurities is a critical decision that impacts the quality and reliability of analytical data. While Liquid-Liquid Extraction offers a simple, low-cost starting point, its limitations in selectivity and high solvent consumption make it less ideal for modern, high-throughput laboratories. Solid-Phase Extraction stands out as the superior choice for routine analysis, providing high recovery, excellent selectivity, and amenability to automation, all of which are crucial in a regulated pharmaceutical environment. Supercritical Fluid Extraction , though powerful, remains a more specialized technique for specific research applications due to its high cost of entry.
Ultimately, the best method is one that is not only effective but also rigorously validated to meet the stringent requirements of the pharmaceutical industry, ensuring that every dose of imatinib administered is both safe and effective.
References
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
-
Forced degradation and stability indicating studies of imatinib tablet. (2024). Available at: [Link]
-
ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. Available at: [Link]
-
Purification of pharmaceutical excipients with supercritical fluid extraction. PubMed. Available at: [Link]
-
Isolation of Pharmaceutical Impurities and Degradants Using Supercritical Fluid Chromatography. Spectroscopy Online. Available at: [Link]
-
Significance of The Supercritical CO2 Extraction in Pharmaceutics. (2023). SFE Process. Available at: [Link]
-
Dispersive solid phase extraction of imatinib from human plasma using biological metal-organic and covalent-organic framework composite prior to HPLC-MS/MS. PubMed. Available at: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]
-
Method Development and Validation for Assay and Related Substance of Imatinib Mesilate in Bulk and Tablet Dosage form using RP-HPLC. Impactfactor. Available at: [Link]
-
Forced degradation and impurity profiling. ScienceDirect. Available at: [Link]
-
Quality Guidelines. ICH. Available at: [Link]
-
Forced degradation results for imatinib mesilate tablets. ResearchGate. Available at: [Link]
-
Clinical development of imatinib: an anticancer drug. PMC - PubMed Central. Available at: [Link]
-
Supercritical Fluids applications in the Pharmaceutical Industry. (2010). International Society for Advancement of Supercritical Fluids. Available at: [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). Available at: [Link]
-
Determination of imatinib (Gleevec((R))) in human plasma by solid-phase extraction-liquid chromatography-ultraviolet absorbance detection. ResearchGate. Available at: [Link]
-
Quantitative determination of imatinib stability under various stress conditions. PMC - NIH. Available at: [Link]
-
Various analytical methods for estimation of Imatinib: A review. Semantic Scholar. Available at: [Link]
-
Development and Clinical Validation of an HPLC-PDA Method for Imatinib Mesylate in Human Plasma: Interest in Therapeutic Drug Monitoring. SciTechnol. Available at: [Link]
-
A stability-indicating RP-HPLC method development and validation for the related substancesdeterminationof Imatinibprocess impur. (2014). International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
Dispersive solid phase extraction of imatinib from human plasma using biological metal-organic and covalent-organic framework composite prior to HPLC-MS/MS. Semantic Scholar. Available at: [Link]
-
Basic Principles of Supercritical Fluid Chromatography and Supercrtical Fluid Extraction. (2022). Chemistry LibreTexts. Available at: [Link]
-
Development of an hollow fiber solid phase microextraction method for the analysis of unbound fraction of imatinib and N-desmethyl imatinib in human plasma. PubMed. Available at: [Link]
-
Selective Method for Determination and Microextraction of Imatinib at Trace Levels; A Possible Dose Monitoring Technique in Cancer Patients. ResearchGate. Available at: [Link]
-
Analytical method development and validation for the estimation of Imatinib mesylate and its acid impurity in pharmaceutical for. (2018). The Pharma Innovation Journal. Available at: [Link]
-
Quantitative Determination of Imatinib in Human Plasma with High-Performance Liquid Chromatography and Ultraviolet Detection. (2010). J-STAGE. Available at: [Link]
-
A Novel RP-HPLC Method For Imatinib Mesylate Impurity Profiling. (2025). International Journal of Environmental Sciences. Available at: [Link]
-
Optimized preconcentration of Imatinib using dispersive liquid-liquid microextraction coupled with HPLC-UV. Semantic Scholar. Available at: [Link]
Sources
- 1. Quantitative determination of imatinib stability under various stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. library.dphen1.com [library.dphen1.com]
- 4. ICH Official web site : ICH [ich.org]
- 5. theaspd.com [theaspd.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. researchgate.net [researchgate.net]
- 8. Clinical development of imatinib: an anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scitechnol.com [scitechnol.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Development of an hollow fiber solid phase microextraction method for the analysis of unbound fraction of imatinib and N-desmethyl imatinib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Purification of pharmaceutical excipients with supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Significance of The Supercritical CO2 Extraction in Pharmaceutics [buffaloextracts.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pharmtech.com [pharmtech.com]
- 18. supercriticalfluid.net [supercriticalfluid.net]
- 19. database.ich.org [database.ich.org]
- 20. jordilabs.com [jordilabs.com]
- 21. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 22. ema.europa.eu [ema.europa.eu]
Justification of Specifications for Imatinib Meta-methyl-piperazine Impurity in Regulatory Filings: A Comparative Guide
This guide provides a comprehensive framework for the justification of specifications for the Imatinib Meta-methyl-piperazine impurity in regulatory filings. It is designed for researchers, scientists, and drug development professionals engaged in the development and manufacturing of Imatinib. This document will navigate the intricate regulatory landscape, compare analytical methodologies, and delve into the toxicological considerations essential for establishing scientifically sound and defensible impurity limits.
Introduction: The Significance of Impurity Control in Imatinib
Imatinib, a cornerstone in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST), functions as a targeted tyrosine kinase inhibitor. The purity of the active pharmaceutical ingredient (API) is paramount to its safety and efficacy. During the synthesis of Imatinib, or upon its degradation, various impurities can arise.[1][2][3] One such process-related impurity is the Meta-methyl-piperazine isomer of Imatinib. Unlike the active para-isomer, this positional isomer is a critical impurity that requires stringent control.
Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate a thorough evaluation and justification for the acceptance criteria of any impurity.[4] This guide will focus on the strategic approach to justifying the specifications for the this compound, a non-pharmacopeial impurity that necessitates a rigorous scientific rationale for its control.
Regulatory Framework: A Triad of Guidelines
The foundation for justifying impurity specifications rests upon a triad of ICH guidelines: Q3A(R2) for impurities in new drug substances, Q3B(R2) for impurities in new drug products, and M7(R1) for mutagenic impurities.[5]
ICH Q3A/B: Reporting, Identification, and Qualification Thresholds
ICH Q3A and Q3B establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose (MDD) of the drug substance.[4][5] For Imatinib, with a typical MDD of 400-800 mg, these thresholds are critical in defining the level of scrutiny required for each impurity.
| Threshold | Limit (for MDD > 2g/day) | Action Required |
| Reporting | ≥ 0.05% | The impurity must be reported in the regulatory submission. |
| Identification | > 0.10% | The structure of the impurity must be elucidated. |
| Qualification | > 0.15% | Toxicological data is required to justify the proposed acceptance criterion. |
The Meta-methyl-piperazine impurity, being a specified impurity, must be listed in the drug substance specification. The proposed acceptance criterion must be justified based on batch analysis data from pivotal clinical trial batches and representative commercial-scale batches.
ICH M7: Assessment and Control of Mutagenic Impurities
The ICH M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk.[6] A key concept is the Threshold of Toxicological Concern (TTC), which for most mutagenic impurities is set at 1.5 µ g/day .
The justification for the Meta-methyl-piperazine impurity specification must include a thorough assessment of its mutagenic potential. This involves an analysis of its chemical structure for any "structural alerts" that may indicate DNA reactivity.
Comparative Analysis of Analytical Methodologies
The accurate detection and quantification of the this compound are fundamental to its control. A comparison of suitable analytical techniques is presented below.
| Analytical Method | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity. | Robust, reproducible, and widely available. | May require long run times for complex separations. |
| Ultra-Performance Liquid Chromatography (UPLC) | Similar to HPLC but uses smaller particles and higher pressures. | Faster analysis times and better resolution than HPLC. | Higher initial instrument cost. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of LC with the mass analysis of MS. | High sensitivity and specificity, enabling structural elucidation. | More complex instrumentation and data analysis. |
Experimental Protocol: A Stability-Indicating UPLC Method
The following protocol outlines a UPLC method suitable for the simultaneous determination of Imatinib and its Meta-methyl-piperazine impurity.
-
Column: Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A time-programmed gradient from 95% A to 60% A.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Detection: UV at 265 nm
This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Justification of Specifications: A Data-Driven Approach
The justification for the proposed acceptance criterion for the this compound should be a multifaceted argument grounded in analytical data, process understanding, and toxicological assessment.
Understanding Impurity Formation
A critical first step is to understand the origin of the Meta-methyl-piperazine impurity. It is typically a process-related impurity arising from the starting materials or intermediates used in the Imatinib synthesis. A detailed description of the synthetic route, highlighting the potential for the formation of this positional isomer, is essential.
Diagram: Synthetic Pathway and Impurity Formation
Caption: Potential pathway for the formation of the Meta-methyl-piperazine impurity.
Toxicological Risk Assessment
In the absence of direct toxicological data for the Meta-methyl-piperazine impurity, a risk assessment can be built on the following pillars:
-
Structural Alert Analysis: An in silico assessment of the molecule for structural motifs associated with mutagenicity should be performed. Software like DEREK or Sarah Nexus can be utilized for this purpose. The absence of structural alerts provides a strong argument for classifying the impurity as non-mutagenic.
-
Read-Across from Related Compounds: Toxicological data on structurally similar compounds, such as other substituted piperazines and positional isomers of other APIs, can be used to infer the potential toxicity of the Meta-methyl-piperazine impurity.[6] It is important to justify the relevance of the selected analogues.
-
Comparison with the Active Pharmaceutical Ingredient (API): A comparative analysis of the chemical structures of Imatinib and its meta-isomer is crucial. Given the structural similarity, it can be argued that the toxicological profile of the impurity is unlikely to be significantly different from the well-characterized profile of Imatinib, especially at the low levels present as an impurity.
Data from Forced Degradation Studies
Forced degradation studies, where the drug substance is subjected to stress conditions such as acid, base, oxidation, heat, and light, are invaluable for identifying potential degradation products.[2][7][8][9][10] If the Meta-methyl-piperazine impurity is not formed under these stress conditions, it strengthens the argument that it is a process-related impurity and not a degradant, simplifying the justification for its control in the drug product.
Diagram: Decision Tree for Impurity Specification Justification
Caption: Decision-making workflow for justifying impurity specifications.
Conclusion: A Robust and Defensible Strategy
The justification of specifications for the this compound is a critical component of a successful regulatory filing. A robust strategy integrates a deep understanding of the regulatory framework, the application of validated analytical methods, and a scientifically sound toxicological risk assessment. By systematically addressing the origin, detection, and potential risk of this impurity, and by providing a clear and comprehensive data package, developers can confidently establish acceptance criteria that ensure the quality, safety, and efficacy of their Imatinib drug product.
References
-
Forced degradation and stability indicating studies of imatinib tablet. (2024-09-05). Available from: [Link]
-
Synthesis and Characterization of Potential Impurities in Imatinib Mesylate. (2023-10-10). International Journal of Novel Research and Development, 8(10). Available from: [Link]
-
Szczepek, W. J., et al. (2007). Identification of imatinib mesylate degradation products obtained under stress conditions. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 149-156. Available from: [Link]
-
IMATINIB. (2014-09-10). New Drug Approvals. Available from: [Link]
-
Nirogi, R., et al. (2013). Quantitative determination of imatinib stability under various stress conditions. Pharmacology & Pharmacy, 4(2), 1-8. Available from: [Link]
-
Acceptable Analytical Practices for Justification of Specifications. (2009). Pharmaceutical Technology, 33(11). Available from: [Link]
-
Singh, S., et al. (2013). Using an innovative quality-by-design approach for the development of a stability-indicating UPLC/Q-TOF-ESI-MS/MS method for stressed degradation products of imatinib mesylate. Analytical Methods, 5(21), 5969-5981. Available from: [Link]
-
Development and Validation of Stability Indicating High Performance Liquid Chromatography Method for Related Substances of Imatinib Mesylate. (2022-04-11). Indian Journal of Pharmaceutical Sciences, 84(2), 467-475. Available from: [Link]
- High-purity industrial preparation technology of imatinib. (2016-08-17). Google Patents.
-
A Proven Approach to Impurity Control Across API and RSM Synthesis. (2025-01-29). W.R. Grace. Available from: [Link]
- Synthesis process of imatinib intermediate 4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochloride. (2015-09-16). Google Patents.
-
ICH Q3B(R2) Impurities in New Drug Products. (2006-06-01). European Medicines Agency. Available from: [Link]
-
Mastering API Synthesis: Route Selection & Impurity Control. (2024-01-01). At Tianming Pharmaceutical. Available from: [Link]
- Preparation method of imatinib impurity. (2015-11-04). Google Patents.
-
ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. (1999-10-06). International Council for Harmonisation. Available from: [Link]
-
Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. (2006-10-25). European Medicines Agency. Available from: [Link]
-
Substituted piperazine. Wikipedia. Available from: [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023-09-29). National Center for Biotechnology Information. Available from: [Link]
-
Guidance for Industry Q3A Impurities in New Drug Substances. (2008-06). U.S. Food and Drug Administration. Available from: [Link]
-
MDMA-like behavioral effects of N-substituted piperazines in the mouse. (2008). Neuropharmacology, 54(3), 561-569. Available from: [Link]
-
Control Strategies for Synthetic Therapeutic Peptide APIs - Part II: Raw Material Considerations. (2015-09-01). Polypeptide. Available from: [Link]
-
In silico predictions of genotoxicity for aromatic amines. (2014-01-01). Frontiers in Bioscience, L6(1), 1-13. Available from: [Link]
-
Current awareness of piperazines: pharmacology and toxicology. (2011-07-12). Semantic Scholar. Available from: [Link]
-
This compound. PubChem. Available from: [Link]
-
Thanopoulou, E., & Judson, I. (2012). The safety profile of imatinib in CML and GIST: long-term considerations. Archives of toxicology, 86(1), 1-12. Available from: [Link]
-
Comparative pharmacokinetic evaluation and bioequivalence study of three different formulations of Imatinib Mesylate in CML patients. (2011). Indian Journal of Medical and Paediatric Oncology, 32(3), 143-148. Available from: [Link]
-
In silico the Ames Mutagenicity Predictive Model of Environment. (2025-05-07). Environment and Health. Available from: [Link]
-
Comparison of ATP-Binding Cassette Transporter Interactions with the Tyrosine Kinase Inhibitors Imatinib, Nilotinib, and Dasatinib. (2010). Drug Metabolism and Disposition, 38(8), 1372-1379. Available from: [Link]
-
Gleevec Pharmacology Review Part 1. (2001-05-04). U.S. Food and Drug Administration. Available from: [Link]
-
Comparison of Hepatotoxicity Associated With New BCR-ABL Tyrosine Kinase Inhibitors vs Imatinib Among Patients With Chronic Myeloid Leukemia: A Systematic Review and Meta-analysis. (2021). JAMA Network Open, 4(7), e2120165. Available from: [Link]
-
Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. (2018). Toxicology Mechanisms and Methods, 28(3), 177-186. Available from: [Link]
-
In silico ADME and Toxicity Prediction of Ceftazidime and Its Impurities. (2019-04-23). Frontiers in Pharmacology, 10, 387. Available from: [Link]
-
This compound. Pharmace Research Laboratory. Available from: [Link]
-
Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. (2024). ACS Omega, 9(2), 2415-2428. Available from: [Link]
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. Identification of imatinib mesylate degradation products obtained under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. fda.gov [fda.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Current awareness of piperazines: pharmacology and toxicology. | Semantic Scholar [semanticscholar.org]
- 7. Forced degradation and stability indicating studies of imatinib tablet [wisdomlib.org]
- 8. Quantitative determination of imatinib stability under various stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using an innovative quality-by-design approach for the development of a stability-indicating UPLC/Q-TOF-ESI-MS/MS method for stressed degradation products of imatinib mesylate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. ijpsonline.com [ijpsonline.com]
Safety Operating Guide
A Researcher's Comprehensive Guide to Handling Imatinib Meta-methyl-piperazine Impurity
This guide provides essential safety protocols and operational plans for researchers, scientists, and drug development professionals handling Imatinib Meta-methyl-piperazine Impurity. Given that this compound is an impurity of a potent cytotoxic drug and lacks a comprehensive toxicological profile, all handling procedures must be governed by the precautionary principle. This involves treating the substance as a Highly Potent Active Pharmaceutical Ingredient (HPAPI) to ensure maximum protection for personnel.
The protocols outlined below are built upon the foundational principles of the hierarchy of controls, emphasizing that Personal Protective Equipment (PPE) is the final, critical barrier against exposure when engineering and administrative controls are in place.
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
Imatinib, the parent compound, is classified as a hazardous drug that is suspected of damaging fertility or the unborn child.[1] It is a potent tyrosine kinase inhibitor used in chemotherapy. While the specific toxicology of the Meta-methyl-piperazine impurity (CAS No. 1246819-59-9) is not fully characterized, its structural relationship to Imatinib necessitates that it be handled with equivalent or greater caution.[2]
In the absence of specific safety data, we must assume the impurity may exhibit similar cytotoxic and reproductive hazards.[3] The primary routes of occupational exposure are inhalation of airborne particles (aerosols), direct skin contact, and accidental ingestion.[4] Therefore, our safety strategy is designed to mitigate these risks at every step.
| Hazard Consideration | Basis of Assessment | Assumed Risk for Impurity |
| Cytotoxicity | Parent compound (Imatinib) is a cytotoxic chemotherapy agent. | High |
| Reproductive Toxicity | Imatinib mesylate is suspected of damaging fertility or the unborn child. | High |
| Inhalation Hazard | Solid, powder form can be easily aerosolized during handling (e.g., weighing). | High |
| Dermal/Ocular Hazard | Direct contact can lead to skin absorption or eye irritation.[5][6] | Moderate to High |
The Hierarchy of Controls: Your First Line of Defense
PPE is critical, but it is the last line of defense. The following controls must be implemented before relying on PPE.
-
Engineering Controls : These are physical changes to the workspace to isolate the hazard. All handling of the solid impurity must occur within a primary engineering control (C-PEC).[7]
-
Administrative Controls : These are procedural and policy-based controls.
-
Designated Areas : Clearly mark and restrict access to areas where the impurity is stored and handled.[10]
-
Standard Operating Procedures (SOPs) : Develop and strictly follow detailed SOPs for every stage of handling, from receipt to disposal.
-
Training : All personnel must be trained on the specific hazards, SOPs, proper use of PPE, and emergency procedures (spills and exposure).[10][11]
-
Personal Protective Equipment (PPE): A Detailed Protocol
The selection of PPE must be based on a thorough risk assessment.[11] For the Imatinib impurity, the following protocol is mandatory.
PPE Selection Table
| Task | Gloves | Gown/Lab Coat | Respiratory Protection | Eye/Face Protection |
| Transporting (Closed Container) | Single pair Nitrile Gloves | Lab Coat | Not Required | Safety Glasses |
| Weighing/Handling Powder | Double Nitrile Gloves (Chemo-rated) | Disposable Gown (Solid-front) | NIOSH-approved N95 Respirator (or higher) | Goggles & Face Shield |
| Preparing Solutions | Double Nitrile Gloves (Chemo-rated) | Disposable Gown (Solid-front) | Not required if in a certified fume hood | Goggles & Face Shield |
| Cleaning & Decontamination | Double Nitrile Gloves (Chemo-rated) | Disposable Gown (Solid-front) | NIOSH-approved N95 Respirator | Goggles & Face Shield |
| Waste Disposal | Double Nitrile Gloves (Chemo-rated) | Disposable Gown (Solid-front) | Not Required | Safety Glasses |
Detailed PPE Specifications
-
Gloves : Always wear two pairs of chemotherapy-rated nitrile gloves that comply with ASTM standard D-6978.[5] Latex and vinyl gloves are not recommended due to poor chemical resistance. The outer glove should be removed and disposed of immediately upon contamination. Change gloves frequently (e.g., every 30-60 minutes) or as recommended by the manufacturer.
-
Gowns : Wear a disposable, solid-front gown made of a low-permeability fabric, such as polyethylene-coated polypropylene. It must have long sleeves with tight-fitting elastic cuffs.[4] This prevents contamination of personal clothing and skin.
-
Respiratory Protection : When handling the compound in its powdered form outside of a glove box, a NIOSH-approved fit-tested N95 respirator is the minimum requirement to prevent inhalation of aerosolized particles.[12] For larger spills or extended handling, a powered air-purifying respirator (PAPR) offers superior protection.
-
Eye and Face Protection : Wear chemical splash goggles that provide a full seal around the eyes. In situations with a high risk of splashing (e.g., preparing solutions, cleaning spills), a full-face shield must be worn over the goggles.[4][5]
Operational and Disposal Plans: Step-by-Step Guidance
Adherence to a strict, validated procedure is paramount for safety.
Workflow for Safe Handling
Caption: Procedural workflow for handling potent compounds.
Spill Management Protocol
Any spillage must be dealt with promptly and safely.[11][13]
-
Secure the Area : Alert others and restrict access to the spill area.
-
Don PPE : At a minimum, wear a disposable gown, double chemo-rated gloves, goggles, a face shield, and an N95 respirator.
-
Contain the Spill : Use a chemotherapy spill kit. For powders, gently cover with damp absorbent pads to avoid making the powder airborne. For liquids, surround the spill with absorbent material.
-
Clean the Area : Carefully collect all contaminated materials using scoops or forceps and place them into a designated cytotoxic waste container.
-
Decontaminate : Clean the spill area with an appropriate decontamination solution (e.g., a high-pH agent, if compatible, followed by a rinse with water and/or alcohol) as defined by your institution's safety office.
-
Dispose : All materials used for cleanup, including PPE, must be disposed of as hazardous cytotoxic waste.[4]
-
Report : Document and report the spill according to your institution's policies.
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and exposure to others.[6]
-
Waste Segregation : All items that have come into direct contact with the Imatinib impurity—including gloves, gowns, pipette tips, vials, and cleaning materials—are considered "trace cytotoxic waste."
-
Containment : This waste must be placed in thick, leak-proof plastic bags or containers that are clearly labeled with "Hazardous: Cytotoxic Waste."[14]
-
Disposal Route : Follow all institutional, local, and federal regulations for the disposal of hazardous pharmaceutical waste. Do not mix with regular laboratory or household trash.[6][14] Unused or expired compounds should be disposed of as bulk chemical waste through your institution's environmental health and safety department.
By implementing these comprehensive safety measures, from engineering controls to meticulous PPE protocols and disposal plans, you can significantly minimize the risks associated with handling this compound, ensuring a safe laboratory environment for yourself and your colleagues.
References
-
Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spilla. (n.d.). NHS. Retrieved January 16, 2026, from [Link]
-
Safe handling of cytotoxics: guideline recommendations. (2016). Canadian Journal of Hospital Pharmacy. Retrieved January 16, 2026, from [Link]
-
NIOSH List Highlights Safe Handling of Hazardous Drugs. (2011). Occupational Health & Safety. Retrieved January 16, 2026, from [Link]
-
Safe Handling Of Cytotoxic Drugs In Home-care: A Carer's Guide. (n.d.). CytotoxicDrugSafety. Retrieved January 16, 2026, from [Link]
-
Policy for the use of personal protective equipment when handling chemotherapy. (n.d.). NHS. Retrieved January 16, 2026, from [Link]
-
Safe handling of cytotoxic drugs in the workplace. (n.d.). Health and Safety Executive. Retrieved January 16, 2026, from [Link]
-
The challenge of handling highly potent API and ADCs in analytical chemistry. (n.d.). Eurofins Scientific. Retrieved January 16, 2026, from [Link]
-
Managing Exposures to Hazardous Drugs: Information for Healthcare Settings. (2023). NIOSH. Retrieved January 16, 2026, from [Link]
-
It's more than just being Fragile : How to Handle Potent Formulation? (2017). Esco Pharma. Retrieved January 16, 2026, from [Link]
-
Hazardous Drugs - Overview. (n.d.). Occupational Safety and Health Administration. Retrieved January 16, 2026, from [Link]
-
Safe Handling of Hazardous Drugs. (n.d.). Duke University Safety. Retrieved January 16, 2026, from [Link]
-
Controlling Occupational Exposure to Hazardous Drugs. (n.d.). Occupational Safety and Health Administration. Retrieved January 16, 2026, from [Link]
-
NIOSH Safe Handling of Hazardous Drugs Guidelines Becomes State Law. (2015). Journal of Infusion Nursing. Retrieved January 16, 2026, from [Link]
-
Cleaning and Decontamination of Potent Compounds in the Pharmaceutical Industry. (1999). ACS Publications. Retrieved January 16, 2026, from [Link]
-
Best Practices For Handling Potent APIs. (2015). Outsourced Pharma. Retrieved January 16, 2026, from [Link]
-
High-Potency APIs: Containment and Handling Issues. (2011). Pharmaceutical Technology. Retrieved January 16, 2026, from [Link]
-
Medication Recycling Program. (n.d.). Intermountain Health. Retrieved January 16, 2026, from [Link]
-
Handling Hazardous Drugs in the Health Care Setting. (n.d.). Indian Health Service. Retrieved January 16, 2026, from [Link]
-
Imatinib Impurity 12 Material Safety Data Sheet. (n.d.). Cleanchem Laboratories. Retrieved January 16, 2026, from [Link]
-
This compound. (n.d.). Pharmaffiliates. Retrieved January 16, 2026, from [Link]
-
ASHP Guidelines on Handling Hazardous Drugs. (2006). American Society of Health-System Pharmacists. Retrieved January 16, 2026, from [Link]
-
Safe Medication Disposal. (n.d.). OncoLink. Retrieved January 16, 2026, from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. safety.duke.edu [safety.duke.edu]
- 4. ipservices.care [ipservices.care]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. escopharma.com [escopharma.com]
- 10. Chapter 27 - Handling Hazardous Drugs in the Health Care Setting | Part 3 [ihs.gov]
- 11. hse.gov.uk [hse.gov.uk]
- 12. england.nhs.uk [england.nhs.uk]
- 13. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 14. sds.edqm.eu [sds.edqm.eu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
